RGFP966
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27)/b7-4+,11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVQHYHDYFTPDV-VCABWLAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026037 | |
| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357389-11-7 | |
| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of RGFP966
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of RGFP966, a selective inhibitor of Histone Deacetylase 3 (HDAC3). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. This document details the molecular interactions, signaling pathways, and cellular consequences of this compound activity, supported by quantitative data and experimental methodologies.
Core Mechanism of Action: Selective HDAC3 Inhibition
This compound is a potent and selective small molecule inhibitor of HDAC3.[1] Its primary mechanism of action is the competitive and tight-binding inhibition of the enzymatic activity of HDAC3.[2][3] This selectivity is a key feature, as it minimizes off-target effects that are often associated with pan-HDAC inhibitors.[4]
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression. By inhibiting HDAC3, this compound prevents the removal of acetyl groups, leading to hyperacetylation of histone and non-histone protein targets, which in turn modulates gene expression and cellular function.[4][5]
Quantitative Data: Inhibitory Activity and Selectivity
The selectivity of this compound for HDAC3 over other class I HDACs has been quantified in various studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different HDAC isoforms.
| Target | IC50 (nM) | Cell/Assay Type | Reference |
| HDAC3 | 80 | Cell-free assay | [2][6][7] |
| HDAC1 | >15,000 | Cell-free assay | [2][6] |
| HDAC2 | >15,000 | Cell-free assay | [6] |
| HDAC8 | >15,000 | Cell-free assay | [6] |
Table 1: In vitro inhibitory activity of this compound against Class I HDACs.
Another study reported the following IC50 values in RAW 264.7 macrophages:
| Target | IC50 (µM) | Cell/Assay Type | Reference |
| HDAC3 | 0.21 | RAW 264.7 macrophages | [6] |
| HDAC1 | 5.6 | RAW 264.7 macrophages | [6] |
| HDAC2 | 9.7 | RAW 264.7 macrophages | [6] |
| HDAC8 | >100 | RAW 264.7 macrophages | [6] |
Table 2: Inhibitory activity of this compound in a cellular context.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. The following sections detail these pathways and the role of HDAC3 inhibition.
A primary mechanism through which this compound exerts its anti-inflammatory effects is by attenuating the transcriptional activity of the Nuclear Factor-kappa B (NF-κB) p65 subunit.[4] HDAC3 acts as a co-activator for NF-κB p65-mediated transcription.[4] Inhibition of HDAC3 by this compound leads to a reduction in the expression of pro-inflammatory genes such as IL-1β, IL-6, and IL-12b.[4] Notably, this compound does not appear to affect the acetylation status or nuclear translocation of NF-κB p65 itself, suggesting that it interferes with the transcriptional co-activator function of HDAC3.[4]
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs), inducing the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This compound-mediated inhibition of HDAC3 promotes the nuclear translocation and activity of Nrf2, thereby enhancing the cellular antioxidant response and protecting against oxidative stress.[8][9]
In the context of neuroinflammation, this compound has been shown to downregulate the activation of the Absent in Melanoma 2 (AIM2) and NOD-like receptor protein 3 (NLRP3) inflammasomes.[10][11] Inflammasomes are multiprotein complexes that, upon activation, trigger the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature forms. This compound treatment leads to a decrease in the expression of inflammasome components and a reduction in the production of these inflammatory cytokines.[10][12]
In hepatocellular carcinoma (HCC) cells, this compound has been found to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[13] This is achieved by repressing both the expression and phosphorylation of EGFR.[13] The downregulation of EGFR signaling by this compound leads to the suppression of proliferation and migration of HCC cells, suggesting a potential therapeutic application in cancer.[13]
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.
-
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against recombinant human HDAC enzymes.
-
Methodology:
-
Purified recombinant human HDAC1, 2, 3, and 8 enzymes are incubated with serial dilutions of this compound for a pre-incubation period (e.g., 0 to 3 hours) in a standard HDAC buffer.[2]
-
A fluorogenic acetylated peptide substrate (e.g., Acetyl-Lys(Ac)-AMC) is added to initiate the deacetylation reaction. The substrate concentration is typically at the Km value for the respective enzymes.[2]
-
The reaction is allowed to proceed for a defined period (e.g., 1 hour) at room temperature.[2]
-
The reaction is stopped by the addition of a developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (e.g., SAHA) to prevent further deacetylation.[14]
-
The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC).
-
Fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
IC50 values are calculated by fitting the dose-response data to a nonlinear regression curve.[14]
-
-
Objective: To assess the effect of this compound on the protein levels and post-translational modifications (e.g., acetylation, phosphorylation) of target proteins.
-
Methodology:
-
Cells are cultured and treated with this compound at various concentrations and for different durations.
-
Cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-acetyl-p65, anti-p-EGFR, anti-HDAC3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometric analysis is performed to quantify the protein band intensities, which are often normalized to a loading control (e.g., β-actin or GAPDH).
-
-
Objective: To measure the effect of this compound on the mRNA expression levels of target genes.
-
Methodology:
-
Cells or tissues are treated with this compound.
-
Total RNA is extracted using a suitable RNA isolation kit.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
RT-qPCR is performed using a qPCR instrument with a reaction mixture containing cDNA, gene-specific forward and reverse primers, and a fluorescent dye (e.g., SYBR Green) or a probe.
-
The thermal cycling protocol typically includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
-
The fluorescence signal is measured at each cycle, and the cycle threshold (Ct) value is determined.
-
The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to that of a housekeeping gene (e.g., GAPDH or β-actin).
-
-
Objective: To visualize the subcellular localization of target proteins following this compound treatment.
-
Methodology:
-
Cells are grown on coverslips or in chamber slides and treated with this compound.[4]
-
Cells are washed with phosphate-buffered saline (PBS) and fixed with a fixative (e.g., 4% paraformaldehyde).[4]
-
Cells are permeabilized with a detergent (e.g., 0.25% Triton X-100) to allow antibody entry.[4]
-
Non-specific binding sites are blocked with a blocking solution (e.g., 5% BSA in PBS).[4]
-
Cells are incubated with a primary antibody against the protein of interest (e.g., anti-NF-κB p65).
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
The cell nuclei are often counterstained with a DNA-binding dye (e.g., DAPI).
-
The coverslips are mounted on microscope slides with an anti-fade mounting medium.
-
Images are captured using a confocal laser scanning microscope.
-
Conclusion
This compound is a highly selective and potent inhibitor of HDAC3 that exerts its biological effects through the modulation of multiple critical signaling pathways. Its ability to attenuate NF-κB-mediated inflammation, activate the Nrf2 antioxidant response, downregulate inflammasome activity, and inhibit pro-proliferative pathways like EGFR signaling underscores its therapeutic potential in a range of diseases, including inflammatory disorders, neurological conditions, and cancer. The detailed understanding of its mechanism of action, supported by quantitative data and robust experimental methodologies, provides a strong foundation for its further investigation and development as a targeted therapeutic agent.
References
- 1. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC3 Inhibitor this compound Ameliorated Neuroinflammation in the Cuprizone-Induced Demyelinating Mouse Model and LPS-Stimulated BV2 Cells by Downregulating the P2X7R/STAT3/NF-κB65/NLRP3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The HDAC3 inhibitor this compound ameliorated ischemic brain damage by downregulating the AIM2 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | HDAC | TargetMol [targetmol.com]
An In-depth Technical Guide to the Selectivity and Specificity of RGFP966
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGFP966 is a small molecule inhibitor widely utilized in preclinical research as a tool compound to investigate the biological functions of Histone Deacetylase 3 (HDAC3). Initially reported as a highly selective and potent inhibitor of HDAC3, it has been instrumental in exploring the role of this enzyme in various pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders.[1][2][3] As an N-(o-aminophenyl)carboxamide, this compound belongs to a class of slow-on/slow-off, competitive tight-binding inhibitors that target class I HDACs.[4][5] Understanding the precise selectivity and specificity of this compound is critical for the accurate interpretation of experimental data and for guiding the development of next-generation, clinically suitable HDAC3 inhibitors. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with this compound.
Quantitative Data: Selectivity Profile of this compound
The inhibitory potency of this compound against various HDAC isoforms is typically expressed as the half-maximal inhibitory concentration (IC50). However, there is significant disparity in the reported IC50 values in the literature. This variability can be attributed to differences in assay conditions, such as the type of substrate used, enzyme source, and particularly the pre-incubation time of the inhibitor with the enzyme, which is a critical factor for slow-binding inhibitors.[6][7]
Below is a summary of reported IC50 values for this compound against Class I HDACs.
| HDAC Isoform | IC50 Value (µM) | Reported Selectivity vs. HDAC3 | Source / Assay Context |
| HDAC1 | 5.6 | ~27-fold | In RAW 264.7 macrophages[8] |
| 0.057 (Ki) | ~4.4-fold | Slow-binding kinetics study[7][9] | |
| HDAC2 | 9.7 | ~46-fold | In RAW 264.7 macrophages[8] |
| 0.031 (Ki) | ~2.4-fold | Slow-binding kinetics study[7][9] | |
| HDAC3 | 0.08 | - | Substrate-dependent biochemical assay[4][10] |
| 0.21 | - | In RAW 264.7 macrophages[8] | |
| 0.013 (Ki) | - | Slow-binding kinetics study[7][9] | |
| HDAC8 | >100 | >476-fold | In RAW 264.7 macrophages[8] |
Note on Discrepancies: Initial reports, often based on assays with extended pre-incubation times, described this compound as highly selective for HDAC3, with no effective inhibition of other HDACs at concentrations up to 15 μM.[3][4][5] However, more detailed kinetic analyses have revealed that this compound is a potent slow-binding inhibitor of HDACs 1, 2, and 3.[7][9] These studies determined inhibitor constants (Ki) of 57 nM for HDAC1, 31 nM for HDAC2, and 13 nM for HDAC3, suggesting only a minor preference for HDAC3 over HDAC1 and HDAC2.[7][9] This highlights the critical need for thorough kinetic investigation when characterizing HDAC inhibitors. Due to this moderate selectivity profile and an unsuitable compound profile for clinical development, results from studies using this compound should be interpreted with caution.[1]
Experimental Protocols
Determining the selectivity and specificity of an HDAC inhibitor like this compound involves a combination of biochemical and cell-based assays.
In Vitro Biochemical HDAC Enzymatic Assay
This is the primary method for determining the direct inhibitory activity of a compound on purified enzymes. A common approach is a fluorogenic assay.[11]
Objective: To determine the IC50 value of this compound against specific recombinant human HDAC isoforms.
Materials:
-
Purified, recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC8).
-
Fluorogenic HDAC substrate (e.g., Acetyl-Lys(Ac)-AMC).
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 0.001% Tween-20).[11]
-
This compound dissolved in DMSO.
-
Developer Solution: Contains a protease (e.g., Trypsin) to cleave the deacetylated substrate and a pan-HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.[11][12]
-
96-well or 384-well black microplates.
-
Fluorometric microplate reader.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer to generate a range of concentrations for testing.
-
Enzyme and Inhibitor Pre-incubation: Add the diluted recombinant HDAC enzyme to the wells of the microplate. Then, add the serially diluted this compound or a vehicle control (DMSO). The plate is incubated for a specified period (ranging from minutes to several hours) at room temperature or 37°C.[5][6] This step is crucial for slow-binding inhibitors to allow for inhibitor-enzyme equilibration.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.[5][11]
-
Reaction Incubation: Allow the reaction to proceed for a defined time (e.g., 60 minutes) at 37°C.[13]
-
Reaction Termination and Development: Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorophore.[12]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).[12]
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.[13]
Caption: Workflow for determining HDAC inhibitor IC50 values in vitro.
Cell-Based Assays for Specificity
These assays assess the effects of this compound within a biological system, providing insights into its cellular specificity, target engagement, and downstream consequences.
a) Western Blot for Histone Acetylation:
-
Objective: To determine if this compound treatment leads to an increase in histone acetylation at specific lysine residues, confirming target engagement in cells.
-
Methodology:
-
Culture cells (e.g., CTCL cell lines, RAW 264.7 macrophages) and treat with various concentrations of this compound for a specified time (e.g., 24 hours).[5]
-
Lyse the cells and extract total protein or histones.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for acetylated histones (e.g., acetyl-H3K9, acetyl-H4K8) and total histone antibodies as a loading control.
-
Incubate with secondary antibodies and detect the signal. An increase in the acetylated histone signal relative to the total histone indicates HDAC inhibition.
-
b) Cell Viability/Toxicity Assay (e.g., MTS Assay):
-
Objective: To evaluate the cytotoxic effects of this compound on different cell lines.[2]
-
Methodology:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate.[2]
-
Treat cells with a range of this compound concentrations for a set duration (e.g., 20 hours).[2]
-
Add a tetrazolium compound (e.g., MTS reagent) to the wells.
-
Incubate to allow viable cells to convert the MTS into a formazan product.
-
Measure the absorbance at 490 nm. A decrease in absorbance indicates reduced cell viability.[2]
-
c) Gene Expression Analysis (qPCR):
-
Objective: To measure changes in the transcription of genes known to be regulated by HDAC3.
-
Methodology:
-
Treat cells or tissues with this compound or vehicle.
-
Isolate total RNA and synthesize cDNA.
-
Perform quantitative real-time PCR (qPCR) using primers for target genes (e.g., c-fos, NR4A2) and housekeeping genes for normalization.[4]
-
Analyze the relative change in gene expression.
-
Signaling Pathways and Specificity
The specificity of this compound is not limited to its direct enzymatic inhibition but also involves its impact on specific cellular signaling pathways where HDAC3 plays a key regulatory role.
NF-κB Signaling Pathway
HDAC3 is a crucial co-activator for the NF-κB p65 subunit, a master regulator of inflammation.[2][14] By deacetylating specific lysine residues on p65, HDAC3 enhances its transcriptional activity, leading to the expression of pro-inflammatory genes like TNF-α and IL-6. This compound treatment has been shown to inhibit this co-activator function, thereby reducing the transcriptional activity of NF-κB p65 and attenuating the inflammatory response.[2][15] Interestingly, this effect appears to occur without altering the overall acetylation status of p65, suggesting a mechanism related to inhibiting the enzymatic activity of the HDAC3-containing complex at gene promoters.[2]
Caption: this compound inhibits HDAC3's co-activation of NF-κB signaling.
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept inactive. Upon activation, it translocates to the nucleus and promotes the expression of antioxidant genes. Studies have shown that HDAC3 negatively regulates this pathway. Inhibition of HDAC3 by this compound leads to increased expression and nuclear translocation of Nrf2.[10][16] This, in turn, upregulates downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and SOD2, thereby mitigating oxidative stress and reducing apoptosis.[10][17] This mechanism highlights a key aspect of this compound's neuroprotective and anti-inflammatory effects.
Caption: this compound activates the Nrf2 antioxidant pathway via HDAC3 inhibition.
Conclusion
This compound is an invaluable chemical probe for elucidating the functions of Class I HDACs, particularly HDAC3. While it demonstrates potent inhibition of HDAC3, its characterization as "highly selective" requires careful consideration. Detailed kinetic studies show that this compound also potently inhibits HDAC1 and HDAC2, a critical factor for researchers to consider when designing experiments and interpreting results.[7][9] Its mechanism of action extends beyond histone deacetylation to the modulation of key signaling pathways like NF-κB and Nrf2, which accounts for many of its observed anti-inflammatory and neuroprotective effects. Professionals in drug development should note the moderate selectivity and preclinical nature of this compound, recognizing that while it is an excellent tool for target validation, its profile is not suitable for clinical advancement.[1] Future efforts should focus on developing inhibitors with improved selectivity and drug-like properties to translate the therapeutic potential of HDAC3 inhibition into clinical applications.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. HDAC3-selective inhibitor enhances extinction of cocaine-seeking behavior in a persistent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. portlandpress.com [portlandpress.com]
- 13. This compound | HDAC | TargetMol [targetmol.com]
- 14. HDAC3 in action: Expanding roles in inflammation and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]
- 16. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
RGFP966: A Technical Guide to a Selective HDAC3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the discovery, chemical properties, mechanism of action, and experimental evaluation of RGFP966, a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3).
Discovery and Development
This compound emerged from research efforts focused on developing selective inhibitors for individual HDAC isoenzymes to overcome the broad side-effect profiles of pan-HDAC inhibitors.[1] It belongs to the o-aminoanilide or benzamide class of HDAC inhibitors, which are characterized by a zinc-binding group that interacts with the catalytic zinc ion in the enzyme's active site.[1][2] The development of this class, including the well-known inhibitor Entinostat (MS-275), paved the way for analogues with refined selectivity.[1] this compound was identified as a highly selective and potent inhibitor of HDAC3, making it a critical chemical probe to investigate the specific biological roles of this enzyme and a lead compound for therapeutic development.[1][3]
Chemical and Physical Properties
This compound is a synthetic, small-molecule compound. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2E)-N-(2-Amino-4-fluorophenyl)-3-[1-(3-phenyl-2-propen-1-yl)-1H-pyrazol-4-yl]-2-propenamide | [4] |
| Molecular Formula | C₂₁H₁₉FN₄O | [5] |
| Molecular Weight | 362.4 g/mol | [5] |
| CAS Number | 1357389-11-7 | [5] |
| Appearance | Solid | [5] |
| Purity | ≥98% | [4] |
| Solubility | Soluble in DMSO (e.g., to 67 mg/mL or 100 mM) | [6] |
| Canonical SMILES | C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N | [4] |
| Storage Conditions | Store solid form desiccated at or below -20°C. Solid form is stable for at least 12 months. | [5] |
Mechanism of Action
This compound is a potent, selective, and competitive tight-binding inhibitor of HDAC3.[5][7] It is characterized by a slow-on/slow-off binding kinetic.[5][7]
In Vitro Inhibitory Activity
This compound shows high selectivity for HDAC3 over other HDAC isoforms, particularly other Class I HDACs (HDAC1, 2, and 8).[7] However, some studies note that its selectivity, while significant, may be more modest under certain assay conditions, with some inhibitory activity against HDAC1 and HDAC2.[8][9]
| Enzyme | IC₅₀ Value | Notes | Reference(s) |
| HDAC3 | 80 nM (0.08 µM) | Consistently reported value in cell-free, substrate-dependent biochemical assays. | [4][5][7] |
| HDAC1 | >15 µM / 4.42 µM / 5.6 µM | Reported as having no effective inhibition up to 15 µM. Other studies report micromolar inhibition, suggesting ~3-5 fold selectivity for HDAC3 over HDAC1. | [7][9] |
| HDAC2 | >15 µM / 6.8 µM / 9.7 µM | Reported as having no effective inhibition up to 15 µM. Other studies report micromolar inhibition. | [7][9] |
| HDAC8 | >15 µM / >100 µM | No significant inhibition observed. | [9] |
Cellular Effects and Signaling Pathways
By inhibiting HDAC3, this compound prevents the removal of acetyl groups from lysine residues on both histone and non-histone proteins, leading to a variety of downstream cellular effects.
-
Histone Acetylation : Treatment of cells with this compound leads to increased acetylation of specific histone marks, including H3K9/K14, H3K27, and H4K5, which alters chromatin structure and gene expression.[5][7]
-
Anti-proliferative and Pro-apoptotic Effects : In cancer cell lines, such as cutaneous T cell lymphoma (CTCL), this compound decreases cell growth by inducing apoptosis, an effect associated with DNA damage and impaired S phase progression.[5][7]
-
Anti-inflammatory Effects : this compound demonstrates anti-inflammatory properties by modulating key signaling pathways.[10] It downregulates the expression of pro-inflammatory genes like IL-1β, IL-6, and IL-12b while upregulating anti-inflammatory genes such as IL-10.[11][12]
-
Neuroprotection and Neuroplasticity : The compound is blood-brain barrier penetrant and has been shown to exert neuroprotective effects.[13][14] It enhances long-term memory and cortical plasticity.[13]
Two critical signaling pathways modulated by this compound are the NF-κB and Nrf2 pathways.
HDAC3 is known to deacetylate the p65 subunit of NF-κB, a key step for its transcriptional activation. This compound inhibits this process. Interestingly, it reduces the transcriptional activity of NF-κB p65 without altering the overall acetylation status of the p65 protein itself, suggesting it may act by inhibiting the co-activation of its transcriptional activity.[10][12] This leads to a reduction in the expression of NF-κB target inflammatory genes.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. RGFP 966 | Class I HDACs | Tocris Bioscience [tocris.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. This compound (E-isomer) | HDAC | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | HDAC | TargetMol [targetmol.com]
- 12. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Deacetylase Inhibition via this compound Releases the Brakes on Sensory Cortical Plasticity and the Specificity of Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzdiscovery.org [alzdiscovery.org]
RGFP966: A Technical Guide to its Biological Function in Neurons
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: RGFP966 is a potent and highly selective inhibitor of Histone Deacetylase 3 (HDAC3), an enzyme that plays a critical role in the epigenetic regulation of gene expression within the central nervous system. By preventing the removal of acetyl groups from histones and other proteins, this compound facilitates a chromatin state permissive for transcription, leading to a cascade of neuroprotective, anti-inflammatory, and pro-plasticity effects. This document provides a comprehensive overview of the molecular mechanisms, functional outcomes, and therapeutic potential of this compound in neurons, supported by quantitative data, detailed experimental methodologies, and visual pathways.
Core Mechanism of Action: HDAC3 Inhibition
The primary biological function of this compound in neurons is the selective inhibition of HDAC3. HDAC3 is a class I histone deacetylase that acts as a transcriptional co-repressor.[1][2] By removing acetyl groups from lysine residues on histone tails, HDAC3 promotes a condensed chromatin structure, thereby suppressing the expression of genes crucial for neuronal survival, synaptic plasticity, and memory formation.[3]
This compound intervenes in this process by binding to HDAC3 and blocking its enzymatic activity. This inhibition leads to an increase in histone acetylation (hyperacetylation), particularly on histone H3 and H4.[4][5] The resulting "open" chromatin state allows transcription factors to access gene promoters, initiating the expression of previously silenced genes.[3] this compound has been demonstrated to be highly specific for HDAC3, with an IC50 value of approximately 0.08 µM, and it does not effectively inhibit other HDACs at concentrations up to 15 µM.[1][6]
Key Biological Functions and Pathways
This compound's inhibition of HDAC3 triggers multiple downstream pathways, culminating in significant functional changes in neurons.
Neuroprotection and Anti-Inflammation
A primary consequence of this compound treatment is potent neuroprotection against various insults, including traumatic brain injury (TBI), surgical brain injury (SBI), and ischemia.[2][4][7][8] This is achieved through two main avenues:
-
Activation of the Nrf2 Antioxidant Pathway: this compound treatment promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[4][8] Nrf2 is a master regulator of the antioxidant response. Its activation leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase (SOD), which mitigate oxidative stress by reducing reactive oxygen species (ROS).[4][9]
-
Suppression of Neuroinflammatory Pathways: this compound markedly inhibits the activation of inflammasomes, such as the NLRP3 and AIM2 inflammasomes, which are key drivers of inflammation in the brain.[4][7][10] This leads to a significant reduction in the release of pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6.[2][10] The mechanism involves modulating pathways like HMGB1/TLR4 and downregulating P2X7R/STAT3/NF-κB signaling.[4][10][11]
Enhancement of Synaptic Plasticity and Memory
This compound has profound effects on synaptic function and cognitive processes. It is a powerful modulator of learning and memory, acting to "release the brakes" on memory formation.[1][12]
-
Facilitation of Long-Term Potentiation (LTP): HDAC3 is a negative regulator of synaptic plasticity. By inhibiting HDAC3, this compound robustly enhances the magnitude of LTP at synapses, such as the medial perforant path-dentate granule cell synapses.[13]
-
Memory Enhancement: this compound facilitates the consolidation of memories, transforming experiences that would normally be forgotten ("subthreshold" learning) into persistent long-term memories.[14] It enhances the specificity of memory, allowing for the encoding of more vivid sensory details.[1][12] This has been observed in auditory memory models, object location memory tasks, and in the extinction of cocaine-seeking behavior.[1][6][15]
-
Upregulation of Plasticity-Related Genes: The pro-memory effects are linked to the increased expression of genes critical for neuronal plasticity and survival, such as Neuronal PAS domain protein 4 (Npas4) and Brain-Derived Neurotrophic Factor (BDNF), which are direct transcriptional targets of HDAC3-mediated repression.[2][16]
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy and Dosage
| Parameter | Value | Cell Type / Condition | Source |
| IC50 (HDAC3) | 0.08 µM (80 nM) | Recombinant human HDACs | [1][6] |
| IC50 (HDAC1) | 4.42 µM | Recombinant human HDACs | [17] |
| IC50 (HDAC2) | 6.8 µM | Recombinant human HDACs | [17] |
| Effective Conc. | 10 µM | Rat Cortical Neurons | [13][16] |
| HDAC3 Activity | ↓ 66% at 10 µM | Cell Culture (48h) | [17] |
| LTP Magnitude | ↑ to 216% of baseline | Mouse Hippocampal Slices | [13] |
Table 2: In Vivo Dosage and Pharmacokinetics (Rodent Models)
| Parameter | Value | Species / Model | Source |
| Standard Dose | 10 mg/kg (s.c. or i.p.) | Rat / Mouse | [1][3][4][8] |
| Cmax (Brain) | 1.25 µg/g (3.15 µM) | Mouse | [6] |
| Tmax (Brain) | 30 minutes | Mouse | [6] |
| Brain:Plasma Ratio | 0.45 | Mouse | [6] |
Table 3: Effects on Gene and Protein Expression
| Target Gene/Protein | Effect | Model System | Source |
| Histone H3/H4 | Acetylation significantly increased | Rat TBI Model | [4][5] |
| Npas4 | mRNA and protein levels increased | Rat SBI / Cortical Neurons | [2][16] |
| Nrf2, HO-1, NQO1 | Protein expression significantly increased | Rat TBI Model | [4] |
| Mif | Expression decreased 2.4-fold | Huntington's Disease Mouse Model | [18] |
| TNF-α, IL-1β, IL-6 | Expression significantly decreased | Rat SBI Model | [2] |
| zenk (egr-1) | Expression elevated in left hemisphere | Zebra Finch Auditory Memory | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments cited in the literature on this compound.
Protocol 1: In Vivo Administration and Behavioral Testing (Auditory Memory)
-
Objective: To assess the effect of this compound on the formation of specific auditory memories.
-
Model: Adult male Sprague-Dawley rats.
-
Procedure:
-
Habituation & Training: Animals are trained to associate a specific auditory cue (e.g., a 5.0 kHz tone, Signal A) with a reward (e.g., water or food pellet). Training sessions are conducted daily for a set period (e.g., 2 weeks).[1]
-
Drug Administration: Immediately following each daily training session, animals receive a subcutaneous (s.c.) injection of this compound (10 mg/kg, dissolved in a vehicle like DMSO and saline) or vehicle alone.[1] Post-training administration ensures the drug acts on memory consolidation processes.
-
Memory Testing: After the training period, a memory test is performed. Animals are presented with a range of auditory frequencies, including the training signal, without reward.
-
Data Analysis: Response latency to each tone is measured. A shorter latency to the specific training frequency compared to other frequencies indicates a specific memory. The specificity of the memory is compared between this compound-treated and vehicle-treated groups.[1]
-
Protocol 2: Western Blot for Histone Acetylation and Protein Expression
-
Objective: To quantify changes in protein expression (e.g., HDAC3, Nrf2) and histone acetylation levels in brain tissue following this compound treatment.
-
Model: Rat model of Traumatic Brain Injury (TBI) or Surgical Brain Injury (SBI).
-
Procedure:
-
Model Induction & Treatment: TBI or SBI is induced in anesthetized rats. This compound (10 mg/kg) or vehicle is administered intraperitoneally (i.p.) post-injury.[2][4]
-
Tissue Collection: At a specified time point (e.g., 24 or 72 hours post-injury), animals are euthanized, and the cortical tissue surrounding the injury site is rapidly dissected and flash-frozen.[4][8]
-
Protein Extraction: Total or nuclear proteins are extracted from the tissue using appropriate lysis buffers (e.g., RIPA buffer with protease and phosphatase inhibitors). Protein concentration is determined using a BCA assay.[4]
-
Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., anti-acetyl-Histone H3, anti-HDAC3, anti-Nrf2, anti-β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) kit and imaged.
-
Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to a loading control (e.g., β-actin).[9]
-
Conclusion and Future Directions
This compound is a powerful research tool and a promising therapeutic candidate that functions as a highly selective HDAC3 inhibitor in neurons. Its mechanism of action—releasing the epigenetic brakes on gene expression—translates into a robust portfolio of biological functions, including potent neuroprotection, significant anti-inflammatory activity, and enhancement of synaptic plasticity and memory. The ability of this compound to transform subthreshold learning into durable memory and protect neurons from diverse pathological insults underscores its potential for treating neurological disorders characterized by cognitive decline, neuronal loss, and neuroinflammation, such as Alzheimer's disease, Huntington's disease, and brain injury.[18][19] Future research should continue to dissect the specific gene networks regulated by HDAC3 in different neuronal populations and further evaluate the long-term efficacy and safety of this compound in a wider range of preclinical disease models.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Inhibition of HDAC3 induces neuroprotection by activating the Npas4 signaling pathway following surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC3 Inhibitor this compound Modulates Neuronal Memory for Vocal Communication Signals in a Songbird Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC3-selective inhibitor enhances extinction of cocaine-seeking behavior in a persistent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HDAC3 inhibitor this compound ameliorated ischemic brain damage by downregulating the AIM2 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC3 Inhibitor this compound Ameliorated Neuroinflammation in the Cuprizone-Induced Demyelinating Mouse Model and LPS-Stimulated BV2 Cells by Downregulating the P2X7R/STAT3/NF-κB65/NLRP3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Histone Deacetylase Inhibition via this compound Releases the Brakes on Sensory Cortical Plasticity and the Specificity of Memory Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increased Long-Term Potentiation at Medial-Perforant Path-Dentate Granule Cell Synapses Induced by Selective Inhibition of Histone Deacetylase 3 Requires Fragile X Mental Retardation Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone Deacetylase Inhibition via this compound Releases the Brakes on Sensory Cortical Plasticity and the Specificity of Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological HDAC3 inhibition alters memory updating in young and old male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The Effects of Selective Inhibition of Histone Deacetylase 1 and 3 in Huntington’s Disease Mice [frontiersin.org]
RGFP966: A Technical Guide to its Role in Gene Transcription Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RGFP966 is a potent and highly selective small molecule inhibitor of histone deacetylase 3 (HDAC3), a key enzyme in epigenetic regulation. By specifically targeting HDAC3, this compound modulates the acetylation status of histones and non-histone proteins, thereby influencing gene transcription and subsequent cellular processes. This technical guide provides a comprehensive overview of the core mechanisms of this compound, its impact on critical signaling pathways, quantitative data on its activity, and detailed experimental protocols for its use in research. The information presented is intended to support further investigation into the therapeutic potential of this compound across a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Core Mechanism of Action: Selective HDAC3 Inhibition
This compound functions as a slow-on/slow-off, competitive, and tight-binding inhibitor of HDAC3.[1][2] Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[3][4] By inhibiting the enzymatic activity of HDAC3, this compound prevents the removal of acetyl groups, leading to an increase in histone acetylation (hyperacetylation).[1][2] This "opening" of the chromatin structure allows for the binding of transcription factors and facilitates gene expression.
This compound exhibits remarkable selectivity for HDAC3. Its inhibitory concentration (IC50) for HDAC3 is in the nanomolar range, while it shows minimal to no activity against other HDAC isoforms at concentrations up to 15 μM.[1][2][5] This specificity makes this compound a valuable tool for dissecting the specific roles of HDAC3 in various biological processes.
Quantitative Data: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data regarding the efficacy and selectivity of this compound from various studies.
Table 1: Inhibitory Activity of this compound Against HDAC Isoforms
| HDAC Isoform | IC50 (μM) | Cell/System | Reference |
| HDAC3 | 0.08 | Cell-free assay | [1][2][6][7][8] |
| HDAC3 | 0.21 | RAW 264.7 macrophages | [5][9] |
| HDAC1 | 5.6 | RAW 264.7 macrophages | [5][9] |
| HDAC2 | 9.7 | RAW 264.7 macrophages | [5][9] |
| HDAC8 | >100 | RAW 264.7 macrophages | [5][9] |
| Other HDACs | No effective inhibition up to 15 μM | Cell-free assay | [1][2][5][6][7] |
Table 2: Effects of this compound on Gene and Protein Expression
| Target Gene/Protein | Effect of this compound | Cell/System | Reference |
| Pro-inflammatory genes (e.g., TNF-α, IL-1β, IL-6) | Downregulation | RAW 264.7 macrophages, mouse PCLS | [3][4][10][11][12][13] |
| Anti-inflammatory gene (IL-10) | Upregulation | RAW 264.7 macrophages | [14] |
| Nrf2, HO-1, NQO1 | Upregulation/Activation | Primary neurons, TBI rat model | [8][15] |
| PD-L1 | Decreased expression | Pancreatic cancer cells | [5] |
| EGFR | Repressed expression and phosphorylation | Hepatocellular carcinoma cells | [16] |
| SMAD7 | Increased acetylation | Glioma stem cells | [17] |
| Npas4 | Increased expression | Cortical neurons | [18] |
Impact on Key Signaling Pathways
This compound-mediated inhibition of HDAC3 has been shown to modulate several critical signaling pathways involved in cellular homeostasis, disease progression, and therapeutic response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been demonstrated to attenuate the transcriptional activity of the NF-κB p65 subunit, leading to a reduction in the expression of pro-inflammatory genes.[3][13][14] Interestingly, this effect does not appear to be mediated by altering the acetylation status of p65 itself, but rather through other mechanisms potentially involving co-activator recruitment.[3]
Caption: this compound inhibits HDAC3, which in turn modulates NF-κB p65 transcriptional activity.
Nrf2 Antioxidant Pathway
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. This compound has been shown to activate the Nrf2 signaling pathway, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8][15] This contributes to the neuroprotective and anti-inflammatory effects of this compound.
Caption: this compound-mediated HDAC3 inhibition leads to the activation of the Nrf2 pathway.
TGF-β Signaling Pathway
In the context of glioma stem cells, this compound has been shown to block the Transforming Growth Factor-beta (TGF-β) signaling pathway.[17] It achieves this by increasing the acetylation of SMAD7, a key inhibitory protein in the TGF-β pathway. This acetylation protects SMAD7 from ubiquitination and degradation, allowing it to inhibit TGF-β signaling and promote glioma stem cell differentiation.[17]
Caption: this compound promotes SMAD7 activity to inhibit TGF-β signaling in glioma stem cells.
Experimental Protocols
The following are generalized protocols for key experiments commonly used to study the effects of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Western Blot Analysis for Protein Expression and Acetylation
This protocol is used to determine the levels of specific proteins and their acetylation status following this compound treatment.
Caption: A generalized workflow for Western blot analysis.
Methodology:
-
Cell Lysis: Wash cells with ice-cold DPBS and lyse in ice-cold cell lysis buffer (e.g., 25 mM Hepes, 5 mM MgCl2, 5 mM EDTA, 0.5% Triton X-100) supplemented with protease and HDAC inhibitors (e.g., 1 mM DTT, 1 mM sodium butyrate).[3]
-
Protein Quantification: Determine protein concentration using a suitable method like the RC DC Protein Assay.[3]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, separate by SDS-PAGE, and transfer to a PVDF membrane.[3]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific to the target protein (e.g., acetylated-H3, total H3, NF-κB p65) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol is used to measure changes in mRNA levels of target genes upon this compound treatment.
Methodology:
-
RNA Isolation: Treat cells with this compound for the desired time. Wash cells with ice-cold DPBS and isolate total RNA using a commercial kit (e.g., SV Total RNA Isolation kit).[3]
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.[15]
-
qPCR: Perform qPCR using gene-specific primers and a suitable qPCR master mix (e.g., UltraSYBR Mixture kit).[15]
-
Data Analysis: Analyze relative gene expression data using the 2(-Delta Delta C(T)) method, normalizing to a housekeeping gene (e.g., GAPDH).[3]
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to investigate the association of specific proteins (e.g., transcription factors, modified histones) with particular genomic regions.
Methodology:
-
Cross-linking: Treat cells with this compound and then cross-link proteins to DNA with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-acetyl-H3).
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers specific to the genomic regions of interest.
Applications and Therapeutic Potential
The selective inhibition of HDAC3 by this compound has positioned it as a promising therapeutic candidate for a variety of diseases.
-
Cancer: this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including cutaneous T-cell lymphoma, hepatocellular carcinoma, and prostate cancer.[1][16] It can also enhance the efficacy of immunotherapy by modulating the tumor microenvironment.[19]
-
Neurodegenerative and Neurological Disorders: this compound can cross the blood-brain barrier and has shown neuroprotective effects in models of traumatic brain injury, ischemic stroke, and Huntington's disease.[5][15][20][21] It also plays a role in memory formation and synaptic plasticity.[6][7][22][23][24]
-
Inflammatory Diseases: By suppressing pro-inflammatory gene expression, this compound shows potential for treating inflammatory conditions such as inflammatory lung diseases and neuroinflammation.[3][11][12][13]
-
Infectious Diseases: this compound has been found to have direct antimicrobial activity against Mycobacterium tuberculosis and can modulate the host macrophage response to infection.[4][10]
Conclusion
This compound is a powerful and selective tool for investigating the multifaceted roles of HDAC3 in gene transcription and cellular function. Its ability to modulate key signaling pathways highlights its therapeutic potential across a spectrum of diseases. The data and protocols presented in this guide are intended to facilitate further research and development of this compound and other selective HDAC3 inhibitors as novel therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jneurosci.org [jneurosci.org]
- 7. Pharmacological HDAC3 inhibition alters memory updating in young and old male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HDAC3 Inhibitor this compound Ameliorated Neuroinflammation in the Cuprizone-Induced Demyelinating Mouse Model and LPS-Stimulated BV2 Cells by Downregulating the P2X7R/STAT3/NF-κB65/NLRP3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a histone deacetylase 3 inhibitor, promotes glioma stem cell differentiation by blocking TGF-β signaling via SMAD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 20. The HDAC3 inhibitor this compound ameliorated ischemic brain damage by downregulating the AIM2 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Targeting HDAC3 Activity with this compound Protects Against Retinal Ganglion Cell Nuclear Atrophy and Apoptosis After Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Histone Deacetylase Inhibition via this compound Releases the Brakes on Sensory Cortical Plasticity and the Specificity of Memory Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Pharmacological HDAC3 inhibition alters memory updating in young and old male mice [frontiersin.org]
- 24. Pharmacological HDAC3 inhibition alters memory updating in young and old mice - PubMed [pubmed.ncbi.nlm.nih.gov]
RGFP966 and Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGFP966 is a potent and selective inhibitor of histone deacetylase 3 (HDAC3), a class I histone deacetylase.[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more condensed chromatin structure and generally transcriptional repression. By inhibiting HDAC3, this compound leads to an increase in histone acetylation, which plays a crucial role in the epigenetic regulation of gene expression. This guide provides a comprehensive technical overview of this compound, its mechanism of action related to histone acetylation, its effects on various signaling pathways, and detailed experimental protocols for its study. This compound has demonstrated neuroprotective and anti-inflammatory properties and is a valuable tool for investigating the role of HDAC3 in health and disease.[3] It is a slow-on/slow-off, competitive tight-binding inhibitor of HDAC3.[2][4]
Data Presentation
In Vitro Efficacy and Selectivity of this compound
| Target | IC50 | Cell Line/Assay Conditions | Reference |
| HDAC3 | 80 nM | Cell-free assay | [1][2][4] |
| HDAC3 | 0.21 µM | RAW 264.7 macrophages | [1] |
| HDAC1 | 5.6 µM | RAW 264.7 macrophages | [1] |
| HDAC2 | 9.7 µM | RAW 264.7 macrophages | [1] |
| HDAC8 | >100 µM | RAW 264.7 macrophages | [1] |
| Other HDACs | No inhibition up to 15 µM | Cell-free assay | [1][2][4] |
In Vivo Pharmacokinetics of this compound (10 mg/kg, s.c. in mice)
| Time Point | Brain Concentration (µg/g) | Brain Concentration (µM) | Plasma Concentration (µg/mL) | Brain:Plasma Ratio | Reference |
| 15 min | ~1.1 | ~2.7 | ~2.4 | 0.45 | [5] |
| 30 min | 1.25 | 3.15 | ~2.8 | 0.45 | [5] |
| 60 min | ~1.0 | ~2.5 | ~2.2 | 0.45 | [5] |
| 120 min | 0.57 | 1.5 | ~1.3 | 0.45 | [5] |
Effects of this compound on Histone Acetylation
| Histone Mark | Effect | Cell Line/Model | Reference |
| Histone H3 | Increased Acetylation | Traumatic Brain Injury (TBI) model | [3] |
| Histone H4 | Increased Acetylation | Traumatic Brain Injury (TBI) model | [3] |
| H3K9/K14 | Increased Acetylation | Cutaneous T-cell lymphoma (CTCL) cell lines | [2][4] |
| H3K27 | Increased Acetylation | Cutaneous T-cell lymphoma (CTCL) cell lines | [2][4] |
| H4K5 | Increased Acetylation | Cutaneous T-cell lymphoma (CTCL) cell lines | [2][4] |
| H3K56 | No change | Cutaneous T-cell lymphoma (CTCL) cell lines | [2][4] |
| Global H3/H4 | No change | RAW 264.7 macrophages (by mass spectrometry) | [6] |
Effects of this compound on Gene Expression
| Gene | Effect | Cell Line/Model | Reference |
| IL-1β | Downregulation | LPS/IFNγ-stimulated RAW 264.7 macrophages | [6] |
| IL-6 | Downregulation | LPS/IFNγ-stimulated RAW 264.7 macrophages | [6] |
| IL-12b | Downregulation | LPS/IFNγ-stimulated RAW 264.7 macrophages | [6] |
| TNFα | No change | LPS/IFNγ-stimulated RAW 264.7 macrophages | [6] |
| iNOS | No change | LPS/IFNγ-stimulated RAW 264.7 macrophages | [6] |
| IL-10 | No change | LPS/IFNγ-stimulated RAW 264.7 macrophages | [6] |
| Mif | Downregulation | Striatum of N171-82Q Huntington's disease mice | [7] |
| Il1b | Downregulation | Striatum of N171-82Q Huntington's disease mice | [7] |
| EGFR | Downregulation (mRNA and protein) | Hepatocellular carcinoma cells | |
| Npas4 | Upregulation | Cortical neurons | [8] |
| Nrf2 | Increased expression | Surgical Brain Injury (SBI) rat model | [9] |
| HO-1 | Increased expression | Surgical Brain Injury (SBI) rat model | [9] |
| SOD2 | Increased expression | Surgical Brain Injury (SBI) rat model | [9] |
| Bcl-2 | Increased expression | Surgical Brain Injury (SBI) rat model | [9] |
| Cleaved-caspase-3 | Decreased expression | Surgical Brain Injury (SBI) rat model | [9] |
Experimental Protocols
HDAC Activity Assay
This protocol is adapted from a homogenous fluorescence release assay used to determine the IC50 of HDAC inhibitors.[4]
Materials:
-
Purified recombinant HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC8)
-
This compound
-
HDAC assay buffer
-
Acetyl-Lys(Ac)-AMC substrate (e.g., 10 µM)
-
Trypsin peptidase developer (e.g., 5 mg/mL)
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in HDAC assay buffer.
-
In a 96-well plate, add the purified recombinant HDAC enzyme to each well.
-
Add the diluted this compound or vehicle control to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 0 to 3 hours) at room temperature.
-
Initiate the reaction by adding the Acetyl-Lys(Ac)-AMC substrate to each well.
-
Incubate the plate for 1 hour at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding the trypsin peptidase developer.
-
Measure the fluorescence emission using a plate reader at the appropriate excitation and emission wavelengths for the released fluorophore.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Histone Acetylation
This protocol is a general guideline for assessing changes in histone acetylation upon this compound treatment. Specific antibody details are provided based on available literature.
Materials:
-
Cells or tissues treated with this compound or vehicle
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15%)
-
Transfer apparatus and membranes (e.g., nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Primary Antibodies:
| Antibody | Source | Dilution | Reference |
| Acetyl-Histone H3 | --- | --- | [3] |
| Acetyl-Histone H4 | --- | --- | [3] |
| Acetyl-H3K9/K14 | --- | --- | [2][4] |
| Acetyl-H3K27 | --- | --- | [2][4] |
| Acetyl-H4K5 | --- | --- | [2][4] |
| β-actin | Cell Signaling (#4970) | 1:10,000 | [6] |
Procedure:
-
Lyse cells or tissues and determine protein concentration.
-
Prepare protein lysates in Laemmli sample buffer and denature by heating.
-
Separate proteins by SDS-PAGE on a high-percentage gel suitable for resolving low molecular weight histone proteins.
-
Transfer proteins to a nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or total histone).
Chromatin Immunoprecipitation (ChIP)
This is a generalized protocol for ChIP. For successful ChIP-seq experiments with this compound, optimization of cross-linking, sonication, and antibody concentrations is critical.
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis buffers
-
Sonicator or micrococcal nuclease
-
ChIP-grade antibodies against specific acetylated histones (e.g., H3K27ac, H3K9ac)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR machine and primers for target gene promoters
Procedure:
-
Cross-link proteins to DNA by treating cells with formaldehyde. Quench with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Pre-clear the chromatin with protein A/G beads.
-
Immunoprecipitate the chromatin by incubating with a specific antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR or proceed to library preparation for ChIP-seq.
Signaling Pathways and Mechanisms of Action
This compound Mechanism of Action
The primary mechanism of this compound is the selective inhibition of HDAC3. This leads to the accumulation of acetyl groups on histone tails, altering chromatin structure and facilitating gene transcription.
This compound and the Nrf2 Pathway
This compound has been shown to activate the Nrf2 antioxidant response pathway. Inhibition of HDAC3 by this compound leads to increased expression of Nrf2 and its downstream antioxidant targets.
This compound and the NF-κB Pathway
This compound can modulate the NF-κB signaling pathway, which is a key regulator of inflammation. By inhibiting HDAC3, this compound can reduce the transcriptional activity of the p65 subunit of NF-κB, leading to decreased expression of pro-inflammatory cytokines.
This compound and EGFR Signaling
In the context of hepatocellular carcinoma, this compound has been shown to suppress tumor growth and migration by inhibiting the expression of the Epidermal Growth Factor Receptor (EGFR).
Experimental Workflow for Studying this compound Effects
A typical workflow for investigating the effects of this compound on histone acetylation and gene expression is outlined below.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of HDAC3. Its selectivity and ability to cross the blood-brain barrier make it a particularly useful tool for in vivo studies, especially in the context of neurological and inflammatory disorders. This guide provides a foundational understanding of this compound's mechanism of action, its effects on histone acetylation and gene expression, and standardized protocols to facilitate further research. As our understanding of the epigenetic regulation of cellular processes deepens, selective inhibitors like this compound will continue to be instrumental in dissecting the complex roles of individual HDACs in health and disease, and in the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. academic.oup.com [academic.oup.com]
- 4. selleckchem.com [selleckchem.com]
- 5. HDAC3-selective inhibitor enhances extinction of cocaine-seeking behavior in a persistent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
RGFP966 Off-Target Effects: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RGFP966 is a potent and selective inhibitor of histone deacetylase 3 (HDAC3), a key epigenetic regulator implicated in a variety of biological processes, including inflammation, memory formation, and cancer progression. While widely used as a chemical probe to elucidate the functions of HDAC3, a thorough understanding of its potential off-target effects is critical for the accurate interpretation of experimental results and for its potential therapeutic development. This technical guide provides a comprehensive overview of the known on-target and off-target pharmacology of this compound, detailed experimental protocols for investigating these effects, and visualizations of the key signaling pathways involved.
On-Target Activity and Selectivity Profile
This compound is primarily characterized as a slow-on/slow-off, competitive, and tight-binding inhibitor of HDAC3.[1][2] Its potency is demonstrated by its low nanomolar IC50 value against HDAC3 in cell-free assays.[1][2][3][4][5] However, its selectivity is a subject of ongoing discussion in the scientific literature. While some studies report high selectivity with no significant inhibition of other HDACs at concentrations up to 15 μM, others suggest that this compound can inhibit HDAC1 and HDAC2, particularly with longer pre-incubation times, due to its slow-binding kinetics.[2][6][7] This highlights the importance of carefully considering experimental conditions, such as inhibitor concentration and incubation time, when using this compound as a selective HDAC3 tool.
Table 1: In Vitro Inhibitory Activity of this compound against Class I HDACs
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC3 | Reference(s) |
| HDAC1 | ~4423 - 5600 | ~55-70 fold | [3][8] |
| HDAC2 | ~6800 - 9700 | ~85-121 fold | [3][8] |
| HDAC3 | 80 - 210 | - | [1][2][3][4][5] |
| HDAC8 | >100,000 | >1250 fold | [3] |
Note: IC50 values can vary depending on the specific assay conditions, including the substrate used and pre-incubation times.
Investigated Off-Target Effects
Beyond its activity on other HDAC isoforms, investigations into the broader off-target profile of this compound have been conducted, primarily through proteomic approaches. These studies provide valuable insights into the cellular pathways that may be affected independently of HDAC3 inhibition.
Proteomic Analysis in Primary Microglia
A key study utilizing protein mass spectrometry in lipopolysaccharide (LPS)-treated primary microglia revealed that this compound treatment significantly altered the expression of proteins involved in the Toll-like receptor (TLR) signaling pathway .[1][9] Specifically, 168 out of 444 LPS-induced proteins were significantly reduced following this compound treatment.[1][9] This suggests a potential anti-inflammatory mechanism of this compound that may involve modulation of TLR signaling, a critical component of the innate immune response.
Table 2: Summary of Proteomic Analysis of this compound-Treated Primary Microglia
| Total Proteins Identified | LPS-Induced Proteins | LPS-Induced Proteins Reduced by this compound | Key Pathway Affected | Reference(s) |
| ~2000 | 444 | 168 (37.8%) | Toll-like Receptor Signaling | [1][9] |
Signaling Pathways Associated with this compound Activity
The on-target inhibition of HDAC3 by this compound, as well as its potential off-target effects, can modulate several downstream signaling pathways.
On-Target Pathway: NF-κB Signaling
HDAC3 is a known regulator of the NF-κB signaling pathway, a central mediator of inflammation. This compound has been shown to attenuate NF-κB p65 transcriptional activity, leading to a downregulation of pro-inflammatory gene expression.[10]
Off-Target Associated Pathway: Nrf2 Signaling
Some studies suggest that this compound can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[11][12] This effect may contribute to the neuroprotective properties observed with this compound treatment. The exact mechanism of how this compound activates Nrf2 is still under investigation but may be independent of direct HDAC3 inhibition.
Experimental Protocols for Off-Target Investigation
To rigorously assess the on- and off-target effects of this compound, a combination of biochemical, cellular, and proteomic-based assays is recommended.
Experimental Workflow for Off-Target Profiling
A general workflow for investigating the off-target effects of a small molecule inhibitor like this compound is outlined below.
Detailed Methodologies
This protocol is adapted from commercially available kits and published methodologies to determine the IC50 of this compound against various HDAC isoforms.[3][4][10]
-
Reagent Preparation:
-
Prepare HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Reconstitute recombinant human HDAC enzymes (HDAC1, 2, 3, 8, etc.) in assay buffer to the desired concentration.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and create a serial dilution series in assay buffer.
-
Prepare a fluorogenic HDAC substrate solution (e.g., Boc-Lys(Ac)-AMC) in assay buffer.
-
Prepare a developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add the diluted HDAC enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-60 minutes) to allow for inhibitor binding. Note: For slow-binding inhibitors like this compound, varying pre-incubation times should be tested.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution to all wells.
-
Incubate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This protocol is a generalized procedure for assessing the direct binding of this compound to its target proteins in a cellular context.[13]
-
Cell Culture and Treatment:
-
Culture the cells of interest to ~80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C in 2-4°C increments) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by using a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis (Western Blot):
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blot analysis using a primary antibody specific for the target protein (e.g., HDAC3) and a loading control (e.g., GAPDH or β-actin).
-
Detect the protein bands using an appropriate secondary antibody and chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensity at each temperature to the non-heated control.
-
Plot the percentage of soluble protein versus temperature to generate a melting curve for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve indicates target engagement.
-
This protocol provides a general workflow for identifying global changes in protein expression in response to this compound treatment using mass spectrometry.[1][4][9]
-
Cell Culture and Treatment:
-
Culture cells and treat with this compound or vehicle as described in the CETSA protocol.
-
-
Protein Extraction and Digestion:
-
Harvest the cells and lyse them in a buffer suitable for mass spectrometry (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Quantify the protein concentration.
-
Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Peptide Cleanup and Mass Spectrometry:
-
Desalt the peptide samples using a C18 solid-phase extraction column.
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with liquid chromatography (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a protein database to identify and quantify the proteins.
-
Perform statistical analysis to identify proteins that are differentially expressed between the this compound- and vehicle-treated groups.
-
Perform pathway analysis using tools like DAVID or GSEA to identify the biological pathways that are significantly affected by this compound treatment.
-
Conclusion
This compound is a valuable chemical probe for studying the biological roles of HDAC3. However, researchers must be cognizant of its potential for off-target effects, particularly the inhibition of HDAC1 and HDAC2 at higher concentrations or with prolonged exposure. Furthermore, proteomic studies suggest that this compound may influence cellular pathways, such as the Toll-like receptor signaling pathway, through mechanisms that may be independent of its primary target. The experimental protocols provided in this guide offer a framework for researchers to rigorously investigate the on- and off-target effects of this compound in their specific experimental systems. A comprehensive understanding of the complete pharmacological profile of this compound is essential for the accurate interpretation of research findings and for guiding future drug development efforts.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 3. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 4. epfl.ch [epfl.ch]
- 5. Chemoproteomic profiling to identify activity changes and functional inhibitors of DNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitor affinity chromatography: profiling the specific reactivity of the proteome with immobilized molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
RGFP966: A Comprehensive Technical Guide on Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGFP966 is a selective inhibitor of histone deacetylase 3 (HDAC3), a key enzyme involved in the epigenetic regulation of gene expression. Its potential therapeutic applications in various central nervous system (CNS) disorders and other diseases have garnered significant interest within the research community.[1][2][3] A thorough understanding of its pharmacokinetic (PK) profile and bioavailability is paramount for the design and interpretation of preclinical and clinical studies. This technical guide provides a detailed overview of the currently available data on the pharmacokinetics of this compound, including its absorption, distribution, and brain penetration.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been primarily investigated in rodent models, with a focus on its distribution to the central nervous system. The available data from various studies are summarized below.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound reported in mice and rats across different studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, including administration route, vehicle, and analytical methods.
| Parameter | Species | Dose (mg/kg) | Route of Admin. | Tissue/Matrix | Value | Time Point | Reference |
| Cmax | Mouse | 10 | Subcutaneous (s.c.) | Brain | 1.25 µg/g (3.15 µM) | 30 min | [4] |
| Cmax | Rat | 10 | Not Specified | Auditory Cortex | 415 ± 120 ng/g | 30 min | [5] |
| Cmax | Rat | 10 | Not Specified | Auditory Cortex | 1065 ± 163 ng/g | 75 min | [5] |
| Brain Conc. | Mouse | 10 | Subcutaneous (s.c.) | Brain | 0.57 µg/g (1.5 µM) | 120 min | [4] |
| Brain:Plasma Ratio | Mouse | Not Specified | Not Specified | - | 0.45 | Not Specified | [4][5] |
Note: Cmax refers to the maximum concentration of the drug in the specified tissue or fluid.
Bioavailability
Currently, there is a lack of publicly available data on the absolute oral bioavailability of this compound. Studies have primarily utilized parenteral routes of administration, such as subcutaneous and intraperitoneal injections, to ensure systemic exposure and brain penetration. Further studies are required to determine the extent of oral absorption and first-pass metabolism.
Distribution
This compound has been shown to effectively cross the blood-brain barrier.[5] A brain-to-plasma concentration ratio of 0.45 has been reported in mice, indicating significant penetration into the central nervous system.[4][5] Following subcutaneous administration in mice, this compound reaches its maximum concentration in the brain at approximately 30 minutes.[4] In rats, peak concentrations in the auditory cortex were observed at 75 minutes post-administration.[5]
Metabolism and Excretion
Detailed information regarding the metabolic pathways and excretion routes of this compound is not extensively documented in the available literature. A study using human hepatocytes indicated that the majority of this compound remained unchanged after a 6-hour incubation, suggesting a degree of metabolic stability.[6] However, comprehensive studies identifying specific metabolites and quantifying the contributions of different clearance mechanisms (e.g., hepatic metabolism, renal excretion) are needed for a complete understanding of its disposition.
Half-Life
One study has suggested that this compound possesses a longer elimination half-life compared to a related compound, RGFP136, although a specific value for the half-life was not provided.[4] This characteristic, along with its improved brain exposure, makes this compound a more favorable candidate for therapeutic development.[4]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical protocols employed in the pharmacokinetic evaluation of this compound.
Animal Models and Drug Administration
-
Species: Studies have predominantly used mice and rats.
-
Administration Routes: Subcutaneous (s.c.) and intraperitoneal (i.p.) injections are the most common routes for in vivo studies to bypass potential oral absorption issues and ensure direct systemic delivery.
-
Dosage: A dose of 10 mg/kg is frequently used in rodent models to achieve pharmacologically active concentrations in the brain.[1][4][5]
-
Vehicle: this compound is typically dissolved in a vehicle suitable for parenteral administration. A common formulation involves dissolving the compound in a small amount of dimethyl sulfoxide (DMSO) and then diluting it with a solution such as hydroxypropyl-β-cyclodextrin and sodium acetate.[7]
Sample Collection and Bioanalysis
-
Sample Collection: For pharmacokinetic analysis, blood and brain tissue samples are collected at various time points following drug administration.[4]
-
Bioanalytical Method: While specific details are often proprietary, the quantification of this compound in biological matrices is typically performed using sensitive and specific analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the accurate measurement of drug concentrations in complex biological samples.
Visualizations
Experimental Workflow for a Typical this compound Pharmacokinetic Study
Caption: Workflow of a typical preclinical pharmacokinetic study of this compound.
Signaling Pathway of HDAC3 Inhibition by this compound
Caption: Mechanism of action of this compound via HDAC3 inhibition.
Conclusion and Future Directions
The available data indicate that this compound is a brain-penetrant HDAC3 inhibitor with a pharmacokinetic profile that supports its further investigation for CNS-related therapeutic indications. However, to facilitate its translation from preclinical research to clinical development, several knowledge gaps need to be addressed. Future research should focus on:
-
Determining the absolute oral bioavailability of this compound to assess its potential for oral administration.
-
Conducting comprehensive pharmacokinetic studies to establish a complete profile, including clearance, volume of distribution, and elimination half-life, following various routes of administration.
-
Identifying the major metabolic pathways and metabolites of this compound to understand its biotransformation and potential for drug-drug interactions.
-
Investigating the excretion routes to fully characterize its elimination from the body.
A more complete understanding of these pharmacokinetic parameters will be instrumental in optimizing dosing regimens, predicting human pharmacokinetics, and ultimately advancing the therapeutic development of this compound.
References
- 1. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HDAC3 inhibitor this compound ameliorated ischemic brain damage by downregulating the AIM2 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC3-selective inhibitor enhances extinction of cocaine-seeking behavior in a persistent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibition via this compound Releases the Brakes on Sensory Cortical Plasticity and the Specificity of Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting HDAC3 Activity with this compound Protects Against Retinal Ganglion Cell Nuclear Atrophy and Apoptosis After Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
RGFP966 Blood-Brain Barrier Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGFP966 is a selective inhibitor of histone deacetylase 3 (HDAC3) that has demonstrated significant therapeutic potential in preclinical models of various central nervous system (CNS) disorders, including neurodegenerative diseases, stroke, and traumatic brain injury.[1] A critical factor for the efficacy of any CNS-targeted therapeutic is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data and methodologies related to the BBB permeability of this compound, intended to inform further research and drug development efforts.
The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[2] The ability of a drug to penetrate this barrier is a crucial determinant of its therapeutic efficacy for CNS disorders.[3] this compound has been shown to efficiently penetrate the BBB, achieving therapeutic concentrations in the brain.[4][5][6]
Quantitative Analysis of this compound Blood-Brain Barrier Permeability
Several preclinical studies in rodents have quantitatively assessed the brain penetration of this compound. The data consistently demonstrates that this compound achieves significant concentrations in the brain relative to plasma concentrations.
| Parameter | Species | Dose and Route | Value | Time Point | Reference |
| Brain:Plasma Ratio | Mouse | 10 mg/kg, s.c. | 0.45 | Not Specified | [5] |
| Brain:Plasma Ratio | Mouse | Not Specified | 0.43 | Not Specified | [7] |
| Max Brain Concentration (Cmax) | Mouse | 10 mg/kg, s.c. | 1.25 µg/g (3.15 µM) | 30 min | [5] |
| Brain Concentration | Mouse | 10 mg/kg, s.c. | 0.57 µg/g (1.5 µM) | 120 min | [5] |
| Auditory Cortex Concentration (Cmax) | Rat | 10 mg/kg | 415 ng/g ± 120 | 30 min | [6] |
| Auditory Cortex Concentration (Cmax) | Rat | 10 mg/kg | 1065 ng/g ± 163 | 75 min | [6] |
| Auditory Cortex Concentration | Rat | 10 mg/kg | 451 ng/g ± 54 | 4 h | [6] |
| Retinal Bioavailability | Mouse | IP injection | Peak concentration within 1 h | 1 h | [8] |
Experimental Protocols for Assessing BBB Permeability
The assessment of this compound's ability to cross the blood-brain barrier has been conducted using various in vivo methodologies. These studies provide the foundational data for its CNS therapeutic development.
In Vivo Pharmacokinetic Studies in Mice
-
Objective: To determine the concentration of this compound in the brain and plasma over time.
-
Animal Model: Mice.[5]
-
Drug Administration: this compound was administered subcutaneously (s.c.) at a dose of 10 mg/kg.[5]
-
Sample Collection: Plasma and brain tissue were collected at multiple time points post-administration (e.g., 15, 30, 60, and 120 minutes).[5]
-
Analytical Method: Drug levels in the collected samples were analyzed, though the specific analytical technique (e.g., LC-MS/MS) is not detailed in the provided search results.
-
Key Findings: The maximum concentration (Cmax) of this compound in the brain was observed at 30 minutes post-injection. The brain-to-plasma ratio was calculated to be 0.45, indicating efficient distribution to the CNS.[5]
In Vivo Brain Tissue Distribution in Rats
-
Objective: To confirm the penetration of this compound into a specific brain region, the auditory cortex.
-
Animal Model: Rats.[6]
-
Drug Administration: A 10 mg/kg dose of this compound was administered. The route of administration is not explicitly stated in the provided text but was likely intraperitoneal or subcutaneous based on similar studies.[6]
-
Sample Collection: Auditory cortex tissue was collected at various time points (30 minutes, 75 minutes, and 4 hours) after drug administration.[6]
-
Analytical Method: The concentration of this compound in the brain tissue was quantified.
-
Key Findings: The study confirmed that this compound penetrates the blood-brain barrier and reaches the auditory cortex, with concentrations peaking around 75 minutes post-administration.[6]
Signaling Pathways and Mechanisms of Action in the CNS
This compound exerts its neuroprotective and therapeutic effects through the selective inhibition of HDAC3, leading to the modulation of various downstream signaling pathways.
HDAC3 Inhibition and Neuroprotection
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[9] HDAC3 is highly expressed in the brain and has been implicated in the pathophysiology of several neurodegenerative diseases.[10][11] By inhibiting HDAC3, this compound promotes histone acetylation, leading to a more open chromatin structure and the transcription of genes involved in neuroprotection and synaptic plasticity.[4][12]
Caption: this compound inhibits HDAC3, leading to increased histone acetylation and neuroprotective gene expression.
Nrf2 Activation Pathway in Neuroprotection
In conditions like traumatic brain injury and type 2 diabetes-induced BBB permeability, this compound has been shown to exert protective effects by activating the Nrf2 pathway.[13] Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. This compound-mediated HDAC3 inhibition can lead to the upregulation of Nrf2, thereby reducing oxidative stress and inflammation in the brain.[4][13][14]
Caption: this compound promotes neuroprotection through the activation of the Nrf2 antioxidant pathway.
Modulation of Inflammatory Pathways
This compound has also been shown to attenuate neuroinflammation by modulating inflammatory signaling pathways. For instance, it can inhibit the activation of the NLRP3 and AIM2 inflammasomes, which are key mediators of the inflammatory response in the brain following injury or disease.[15] This anti-inflammatory action contributes to its overall neuroprotective effects.
Experimental Workflow for In Vivo BBB Permeability Assessment
The general workflow for determining the in vivo BBB permeability of a compound like this compound involves several key steps, from drug administration to data analysis.
Caption: A generalized workflow for the in vivo assessment of this compound blood-brain barrier permeability.
Conclusion
References
- 1. Understanding the Role of Histone Deacetylase and their Inhibitors in Neurodegenerative Disorders: Current Targets and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Image-guided synthesis reveals potent blood-brain barrier permeable histone deacetylase inhibitors | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 4. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC3-selective inhibitor enhances extinction of cocaine-seeking behavior in a persistent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting HDAC3 Activity with this compound Protects Against Retinal Ganglion Cell Nuclear Atrophy and Apoptosis After Optic Nerve Injury. – Ophthalmology and Visual Sciences – UW–Madison [ophth.wisc.edu]
- 9. curealz.org [curealz.org]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HDAC3 Inhibitor this compound Ameliorated Neuroinflammation in the Cuprizone-Induced Demyelinating Mouse Model and LPS-Stimulated BV2 Cells by Downregulating the P2X7R/STAT3/NF-κB65/NLRP3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
RGFP966 In Vivo Stability and Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGFP966 is a selective inhibitor of histone deacetylase 3 (HDAC3) that has demonstrated therapeutic potential in various preclinical models of neurological disorders and cancer. Its ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system (CNS) conditions.[1][2] This technical guide provides a comprehensive overview of the current knowledge regarding the in vivo stability and metabolism of this compound, intended to aid researchers in designing and interpreting preclinical studies. While detailed metabolic pathways and a complete pharmacokinetic profile of this compound are not extensively documented in publicly available literature, this guide synthesizes the existing data on its in vivo behavior, brain penetration, and relevant experimental protocols.
In Vivo Pharmacokinetics and Brain Penetration
This compound has been shown to effectively penetrate the blood-brain barrier in rodent models. Following systemic administration, it reaches concentrations in the brain sufficient to engage its target, HDAC3.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Species | Dose | Route | Cmax (Brain) | Tmax (Brain) | Brain/Plasma Ratio | Reference(s) |
| Brain Concentration | Rat | 10 mg/kg | s.c. | 1.25 µg/g (3.15 µM) | 30 min | 0.45 | Malvaez et al., 2013 |
| Brain Concentration | Mouse | 10 mg/kg | i.p. | Not explicitly stated, but brain concentrations exceeded the IC50 for HDAC3 between 30 min and 1 h | 30-60 min | Not explicitly stated | Jia et al., 2016 |
Note: Cmax refers to the maximum concentration and Tmax refers to the time at which Cmax is reached. The brain/plasma ratio indicates the relative distribution of the compound between the brain and plasma.
In Vivo Stability and Metabolism
Detailed studies on the metabolic fate of this compound, including its biotransformation pathways and the identification of its metabolites, are limited in the available literature. However, some general insights can be drawn from studies on benzamide-based HDAC inhibitors and preliminary in vitro data. One study noted that in human hepatocyte cells, the majority of tested RGFP compounds remained unmetabolized after a 6-hour incubation, suggesting a degree of metabolic stability.[3]
General Metabolic Pathways for Benzamide Compounds:
Benzamide-containing compounds can undergo both Phase I and Phase II metabolism.
-
Phase I Metabolism: Typically involves oxidation, reduction, and hydrolysis reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Potential metabolic sites on this compound could include the phenyl rings and the acrylamide group.
-
Phase II Metabolism: Involves conjugation reactions, such as glucuronidation and sulfation, to increase water solubility and facilitate excretion. The amino group on the phenylenediamine moiety of this compound could be a potential site for conjugation.
Further research is required to elucidate the specific metabolic pathways of this compound in vivo.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects through the inhibition of HDAC3, which in turn modulates various downstream signaling pathways. Two prominent pathways affected by this compound are the Nrf2 and NF-κB pathways.
Nrf2 Signaling Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[4][5] By inhibiting HDAC3, this compound leads to the nuclear translocation of Nrf2 and subsequent transcription of antioxidant genes.
NF-κB Signaling Pathway
This compound has also been reported to attenuate inflammatory responses by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6] HDAC3 can deacetylate components of the NF-κB pathway, influencing its activity. Inhibition of HDAC3 by this compound can thus suppress the transcription of pro-inflammatory genes.
Experimental Protocols
Detailed experimental protocols for assessing the in vivo stability and metabolism of this compound are not publicly available. However, standard methodologies used in preclinical drug development can be adapted for this purpose.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in plasma and brain tissue.
Workflow:
Methodology:
-
Animal Dosing: Administer this compound to a cohort of rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) via the desired route (intraperitoneal, subcutaneous, or oral) at a specified dose (e.g., 10 mg/kg).[4]
-
Sample Collection: At predetermined time points post-dosing, collect blood samples (via cardiac puncture or tail vein) and harvest brain tissue.
-
Sample Processing: Process blood to obtain plasma. Homogenize brain tissue in an appropriate buffer.
-
Analyte Extraction: Extract this compound from plasma and brain homogenates using techniques such as protein precipitation with acetonitrile or solid-phase extraction.
-
LC-MS/MS Analysis: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in the biological matrices.
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of this compound in liver microsomes.
Workflow:
Methodology:
-
Incubation: Incubate this compound at a fixed concentration (e.g., 1 µM) with liver microsomes from the species of interest (e.g., human, rat, mouse) in the presence of an NADPH-regenerating system to support Phase I metabolism.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.
-
Analysis: The amount of remaining this compound at each time point is quantified by LC-MS/MS.
-
Data Interpretation: The disappearance of the parent compound over time is used to calculate the in vitro half-life and intrinsic clearance, providing an estimate of its metabolic stability.
-
Metabolite Identification (Optional): The same samples can be analyzed using high-resolution mass spectrometry to identify potential metabolites formed during the incubation.
Conclusion and Future Directions
This compound is a promising HDAC3 inhibitor with demonstrated brain permeability and in vivo efficacy. However, a comprehensive understanding of its metabolic fate and pharmacokinetic profile is crucial for its further development as a therapeutic agent. The available data, while limited, suggest that this compound possesses favorable characteristics for a CNS-acting drug.
Future research should focus on:
-
Definitive metabolite identification studies in plasma, urine, and brain tissue from preclinical species to elucidate the primary biotransformation pathways.
-
Reaction phenotyping studies to identify the specific CYP450 isozymes and other enzymes responsible for its metabolism.
-
Comprehensive pharmacokinetic studies in multiple species to determine key parameters such as oral bioavailability, clearance, volume of distribution, and elimination half-life.
The experimental protocols outlined in this guide provide a framework for conducting such studies, which will be essential for translating the therapeutic potential of this compound from preclinical models to clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
RGFP966 In Vitro Assay Protocols: A Detailed Guide for Researchers
Application Notes
RGFP966 is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3), a key epigenetic regulator implicated in a variety of cellular processes, including inflammation, cell proliferation, and neurological functions.[1][2][3] With an in vitro IC50 value of approximately 80 nM for HDAC3, this compound exhibits over 200-fold selectivity against other class I HDACs, making it a valuable tool for investigating the specific roles of HDAC3 in biological systems.[1][3][4]
This document provides detailed protocols for a range of in vitro assays to characterize the activity and effects of this compound. These protocols are intended for researchers, scientists, and drug development professionals working in areas such as oncology, immunology, and neuroscience. The described methodologies cover the assessment of direct enzymatic inhibition, cellular viability, target engagement (histone acetylation), and downstream functional consequences such as modulation of inflammatory signaling pathways and gene expression.
The provided protocols include:
-
HDAC3 Enzymatic Activity Assay: To determine the direct inhibitory effect of this compound on HDAC3 activity.
-
Cell Viability and Proliferation Assays (MTS & alamarBlue): To assess the cytotoxic or cytostatic effects of this compound on various cell lines.
-
Western Blotting for Histone Acetylation and Protein Expression: To confirm target engagement by measuring changes in histone acetylation and to analyze the expression of key proteins in relevant signaling pathways.
-
Quantitative Real-Time PCR (qRT-PCR): To evaluate the effect of this compound on the mRNA expression of target genes.
-
NF-κB Transcriptional Activity Assay: To measure the impact of this compound on the activity of the NF-κB signaling pathway.
-
Cytokine Quantification by ELISA: To quantify the secretion of inflammatory cytokines from cells treated with this compound.
Adherence to these detailed protocols will enable researchers to generate robust and reproducible data on the in vitro effects of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound in various in vitro studies.
Table 1: Inhibitory Activity of this compound against Class I HDACs
| HDAC Isoform | IC50 (nM) | Source |
| HDAC3 | 80 | [1][2][3][4] |
| HDAC1 | >15,000 | [1][2] |
| HDAC2 | >15,000 | [1][2] |
| HDAC8 | No effective inhibition | [1] |
Table 2: In Vitro Cellular Effects of this compound
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Source |
| RAW 264.7 Macrophages | Gene Expression (qRT-PCR) | 1-10 µM | 20 hours | Downregulation of pro-inflammatory genes (IL-1β, IL-6, IL-12b) | [5] |
| RAW 264.7 Macrophages | NF-κB Activity (QUANTI-Blue) | 1-10 µM | 20 hours | Significant reduction in NF-κB transcriptional activity | [5] |
| Hepatocellular Carcinoma (HCC) cells (PLC/PRL/5, Huh7, HepG2) | Cell Proliferation (MTS) | 10-25 µM | 48 hours | Inhibition of cell proliferation | [6] |
| HCC cells (Huh7, PLC/PRL/5) | Protein Expression (Western Blot) | 10-25 µM | 48 hours | Downregulation of EGFR expression and phosphorylation | [6] |
| Cutaneous T Cell Lymphoma (CTCL) cells (HH, Hut78) | Cell Growth (alamarBlue) | 10 µM | 24-72 hours | Decreased cell growth and increased apoptosis | [1] |
| CTCL cells (HH, Hut78) | Histone Acetylation (Western Blot) | 10 µM | 24 hours | Increased acetylation of H3K9/K14, H3K27, and H4K5 | [1][7] |
| Primary Human Monocyte-Derived Macrophages (MDMs) | Cytokine Secretion (ELISA) | 0.2-25 µM | Overnight | Decreased TNF and IL-6 secretion in response to Mtb infection | [8] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: A typical workflow for in vitro this compound studies.
Experimental Protocols
HDAC3 Enzymatic Activity Assay
This protocol is adapted from fluorometric assays used to determine the IC50 of HDAC inhibitors.[9]
Materials:
-
Recombinant human HDAC3 enzyme
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Acetyl-Lys(Ac)-AMC)
-
This compound
-
HDAC stop solution (e.g., Trichostatin A and a developer like trypsin)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in HDAC assay buffer.
-
In a 96-well black plate, add the recombinant HDAC3 enzyme to each well, except for the no-enzyme control wells.
-
Add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Incubate the plate at room temperature for a specified pre-incubation time (e.g., 60 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the HDAC stop solution. The developer in the stop solution will cleave the deacetylated substrate, releasing a fluorescent signal.
-
Incubate at 37°C for 20 minutes to allow for signal development.
-
Measure the fluorescence using a plate reader (e.g., λex=390 nm, λem=460 nm).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability and Proliferation Assays
A. MTS Assay
This protocol is based on the use of MTS to assess cell proliferation in HCC and macrophage cell lines.[5][6]
Materials:
-
Target cell line (e.g., Huh7, RAW 264.7)
-
Complete culture medium
-
This compound
-
96-well clear plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Absorbance plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 3x10³ cells/well for HCC cells, 25,000 cells/cm² for RAW 264.7 macrophages) and allow them to adhere overnight.[5][6]
-
The next day, treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 20, 48, or 72 hours).[5][6]
-
Add 20 µL of MTS reagent to each well.[5]
-
Incubate the plate at 37°C for 1-4 hours in the dark.[5]
-
Measure the absorbance at 490-492 nm using a plate reader.[5][6]
-
Calculate cell viability as a percentage of the vehicle-treated control.
B. alamarBlue Assay
This protocol is suitable for assessing cell growth in suspension or adherent cells.[1][8]
Materials:
-
Target cell line (e.g., CTCL cells)
-
Complete culture medium
-
This compound
-
96-well plates
-
alamarBlue reagent
-
Fluorescence plate reader
Procedure:
-
Seed cells at the desired density (e.g., 2 x 10⁵ cells/mL for CTCL cells).[1]
-
Treat cells with different concentrations of this compound or vehicle.
-
At various time points (e.g., 24, 48, 72 hours), add alamarBlue reagent (10% of the culture volume) to each well.[1]
-
Incubate for 4 hours at 37°C.[1]
-
Measure fluorescence with an excitation of 531 nm and an emission of 595 nm.[8]
-
Calculate the percentage of cell growth relative to the vehicle control.
Western Blotting for Histone Acetylation and Protein Expression
This protocol provides a general framework for analyzing protein levels and post-translational modifications.[5][6][10]
Materials:
-
Treated and untreated cells
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer or a buffer containing 25 mM Hepes, 5 mM MgCl₂, 5 mM EDTA, 0.5% Triton X-100) supplemented with protease and phosphatase inhibitors.[5]
-
Protein assay reagent (e.g., BCA or Bio-Rad RC DC Protein Assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-EGFR, anti-HDAC3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Wash cell monolayers twice with ice-cold PBS and lyse the cells in ice-cold lysis buffer.[5]
-
Clear the lysates by centrifugation (e.g., 13,000 x g for 10 minutes at 4°C).[5]
-
Determine the protein concentration of the supernatants using a protein assay.[5]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring changes in gene expression following this compound treatment.[5][6]
Materials:
-
Treated and untreated cells
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
Real-time PCR system
Procedure:
-
Harvest cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing cDNA, qPCR master mix, and forward and reverse primers.
-
Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the gene of interest to a housekeeping gene (e.g., GAPDH).
NF-κB Transcriptional Activity Assay
This protocol utilizes RAW-Blue™ cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[5]
Materials:
-
RAW-Blue™ cells (InvivoGen)
-
This compound
-
LPS and IFN-γ
-
QUANTI-Blue™ detection medium (InvivoGen)
-
96-well plates
-
Absorbance plate reader
Procedure:
-
Seed RAW-Blue™ cells in a 96-well plate.
-
Treat the cells with this compound for a total of 20 hours.[5]
-
For the last 4 hours of incubation, stimulate the cells with LPS (10 ng/mL) and IFN-γ (10 ng/mL).[5]
-
After the incubation, collect 50 µL of the cell culture supernatant.[5]
-
Add the supernatant to 150 µL of QUANTI-Blue™ detection medium in a new 96-well plate.[5]
-
Incubate at 37°C for 1-2 hours in the dark.[5]
-
Measure the absorbance at 630 nm.[5]
-
Calculate the NF-κB activity as a percentage of the stimulated control.
Cytokine Quantification by ELISA
This protocol is for measuring the concentration of secreted cytokines in cell culture supernatants.[8][10]
Materials:
-
Cell culture supernatants from treated and untreated cells
-
Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β)
-
96-well ELISA plate
-
Wash buffer
-
Detection antibody
-
Substrate solution
-
Stop solution
-
Absorbance plate reader
Procedure:
-
Collect cell culture supernatants from cells treated with this compound and appropriate stimuli.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength.
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. RGFP 966, HDAC3 inhibitor (CAS 1357389-11-7) | Abcam [abcam.com]
- 5. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | HDAC | TargetMol [targetmol.com]
- 10. academic.oup.com [academic.oup.com]
RGFP966: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGFP966 is a potent and selective inhibitor of histone deacetylase 3 (HDAC3), a key enzyme involved in the regulation of gene expression.[1][2][3][4] HDAC3 has been implicated in a variety of pathological processes, including neurodegeneration, inflammation, and oxidative stress.[5][6][7][8] Consequently, this compound has emerged as a valuable research tool for investigating the therapeutic potential of HDAC3 inhibition in various animal models of disease. This document provides a comprehensive overview of the dosage and administration of this compound in preclinical studies, along with detailed experimental protocols and visualizations of relevant biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the dosages and administration regimens of this compound used in various animal models.
Table 1: this compound Dosage and Administration in Rodent Models
| Animal Model | Indication | Dosage (mg/kg) | Administration Route | Frequency | Vehicle | Reference(s) |
| Mouse | Huntington's Disease | 10 or 25 | Subcutaneous (s.c.) | 3 injections/week for 10 weeks | 75% polyethylene glycol 200 / 25% sodium acetate (6.25 mM) | [6] |
| Mouse | Alzheimer's Disease | 3 or 10 | Not Specified | Daily | Not Specified | [9] |
| Mouse | Optic Nerve Crush | 2, 6, or 10 | Intraperitoneal (i.p.) | Single dose or daily for 14 days | 5% DMSO in HPβCD or 30% HPβCD 0.1 M acetate (pH 5.4) | [10] |
| Mouse | Allergic Rhinitis | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Mouse | Ischemic Stroke | Not Specified | Intraperitoneal (i.p.) | 1 h after IR and every 48 h thereafter | Not Specified | [11][12] |
| Rat | Traumatic Brain Injury | 10 | Intraperitoneal (i.p.) | Twice daily immediately after TBI | 1% DMSO stock solution | [5][7] |
| Rat | Cocaine Self-Administration | 10 | Subcutaneous (s.c.) | Single injection before or after first extinction session | Dimethylsulfoxide (<10%) in hydroxypropyl-β-cyclodextrin and sodium acetate (pH 5.4) | [13] |
| Rat | Auditory Cortex Plasticity | 10 | Not Specified | Not Specified | Not Specified | [2][4] |
| Rat | Surgical Brain Injury | 10 | Not Specified | Not Specified | Not Specified | [14] |
Experimental Protocols
Traumatic Brain Injury (TBI) Model in Rats
Objective: To evaluate the neuroprotective effects of this compound in a rat model of TBI.
Methodology:
-
Animal Model: Adult male rats are subjected to a controlled cortical impact to induce TBI.
-
This compound Preparation: this compound is dissolved in a 1% DMSO stock solution.[5]
-
Administration: this compound is administered intraperitoneally (i.p.) at a dose of 10 mg/kg.[5][7] The first dose is given immediately after TBI, followed by twice-daily injections.[5]
-
Control Group: The control group receives an equal volume of the vehicle (1% DMSO).[5]
-
Assessments:
-
Neurological severity scores and brain tissue water content are assessed 72 hours post-injury.[5][7]
-
Cortical tissues surrounding the injury site are collected for Western blot analysis, TUNEL staining, Nissl staining, and immunofluorescence/immunohistochemistry.[5][7]
-
Levels of malondialdehyde, glutathione, and superoxide dismutase activity are measured to assess oxidative stress.[5][7]
-
Huntington's Disease (HD) Mouse Model
Objective: To assess the therapeutic efficacy of this compound in a transgenic mouse model of HD.
Methodology:
-
Animal Model: N171-82Q transgenic mice are used, which exhibit a progressive HD-like phenotype.[6]
-
This compound Preparation: this compound is dissolved in a vehicle of 75% polyethylene glycol 200 and 25% sodium acetate (6.25 mM).[6]
-
Administration: Mice receive subcutaneous (s.c.) injections of this compound at doses of 10 or 25 mg/kg.[6] The injections are administered three times per week for 10 weeks, starting at 8 weeks of age.[6]
-
Control Group: Control mice receive an equal volume of the drug vehicle.[6]
-
Assessments:
-
Motor function is evaluated using the rotarod and open-field activity tests.[6]
-
Body weight is recorded twice weekly.[6]
-
Striatal volume is measured to assess neuroprotection.[6]
-
Gene expression analysis of immune-related genes is performed on striatal tissue.[6]
-
Immunohistochemistry for markers of astrocyte activation (GFAP) is conducted.[8]
-
Optic Nerve Crush (ONC) Mouse Model
Objective: To investigate the protective effects of this compound on retinal ganglion cells (RGCs) after optic nerve injury.
Methodology:
-
Animal Model: Mice undergo a surgical procedure to crush the optic nerve.
-
This compound Preparation: A stock solution of 1 mg/mL this compound is prepared in 5% DMSO in hydroxypropyl-β-cyclodextrin (HPβCD) vehicle.[10]
-
Administration: A single intraperitoneal (i.p.) injection of this compound is administered immediately after the ONC at doses of 2, 6, or 10 mg/kg.[10] For chronic studies, daily i.p. injections of 10 mg/kg are given for 14 days.[10]
-
Control Group: Control animals receive vehicle injections.
-
Assessments:
Visualizations
Signaling Pathway
Caption: this compound inhibits HDAC3, leading to increased Nrf2-mediated antioxidant response and reduced neuroinflammation.
Experimental Workflow
Caption: A general experimental workflow for evaluating the efficacy of this compound in animal models.
Conclusion
This compound is a versatile tool for studying the role of HDAC3 in various disease models. The provided dosage and administration data, along with detailed protocols, offer a starting point for researchers designing preclinical studies. Appropriate optimization of the dose, route, and frequency of administration will be crucial for achieving desired therapeutic outcomes and accurately interpreting experimental results. The ability of this compound to penetrate the blood-brain barrier makes it particularly valuable for investigating neurological disorders.[2] Further research will continue to elucidate the full therapeutic potential of this selective HDAC3 inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a selective HDAC3 inhibitor, ameliorates allergic and inflammatory responses in an OVA-induced allergic rhinitis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Inhibition via this compound Releases the Brakes on Sensory Cortical Plasticity and the Specificity of Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of HDAC3 reverses Alzheimer’s disease-related pathologies in vitro and in the 3xTg-AD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting HDAC3 Activity with this compound Protects Against Retinal Ganglion Cell Nuclear Atrophy and Apoptosis After Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The HDAC3 inhibitor this compound ameliorated ischemic brain damage by downregulating the AIM2 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of a histone deacetylase 3 inhibitor on extinction and reinstatement of cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
RGFP966: Application Notes and Protocols for Neuroinflammation Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of RGFP966, a selective Histone Deacetylase 3 (HDAC3) inhibitor, for investigating neuroinflammation in murine models. The following sections detail the mechanism of action, experimental protocols, and key quantitative data from preclinical studies, offering a practical guide for researchers in neuroscience and drug development.
Introduction
Neuroinflammation is a critical component in the pathophysiology of various neurological disorders, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[1][2][3] Histone deacetylases (HDACs) have emerged as key regulators of inflammatory processes.[4] Specifically, HDAC3 has been implicated in promoting neuroinflammation and neurotoxicity.[1][5] this compound is a potent and selective inhibitor of HDAC3 with an IC50 of 80 nM and has been shown to penetrate the blood-brain barrier, making it a valuable tool for central nervous system (CNS) research.[6][7] this compound exerts its anti-inflammatory effects by modulating various signaling pathways, leading to the suppression of microglia activation and a reduction in pro-inflammatory cytokine production.[8][9][10]
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of HDAC3.[7] This inhibition leads to the hyperacetylation of both histone and non-histone proteins, which in turn modulates gene expression and protein function to attenuate neuroinflammation. Key signaling pathways affected by this compound include:
-
NF-κB Signaling: this compound treatment leads to an increase in acetylated NF-κB p65, which inhibits the transcriptional activity of NF-κB, a master regulator of inflammation.[5][8][11] This results in the decreased expression of pro-inflammatory cytokines such as IL-1β and TNF-α.[8][9]
-
NLRP3 Inflammasome Activation: this compound has been shown to suppress the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and release of IL-1β and IL-18.[4][8][10] This is achieved through the modulation of upstream signaling molecules like P2X7R and STAT3.[8][12]
-
Nrf2 Antioxidant Pathway: this compound can activate the Nrf2 pathway, a key regulator of the cellular antioxidant response.[4][13] This leads to the expression of antioxidant enzymes that protect against oxidative stress, a common feature of neuroinflammation.[4][13]
-
Microglia Polarization: this compound can modulate microglia activation, promoting a shift from the pro-inflammatory M1 phenotype to a more anti-inflammatory and neuroprotective M2 phenotype.[9]
Data Presentation: Quantitative Outcomes of this compound Treatment in Murine Models
The following tables summarize the quantitative data from various studies investigating the effects of this compound in mouse models of neuroinflammation.
Table 1: this compound Dosage and Administration in Murine Models
| Mouse Model | This compound Dosage | Administration Route | Frequency and Duration | Reference |
| Cuprizone-Induced Demyelination | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days | [9] |
| Lipopolysaccharide (LPS)-Induced Neuroinflammation | Not specified | Intraperitoneal (i.p.) | Daily for 5 days | [10] |
| Traumatic Brain Injury (TBI) | 10 mg/kg | Intraperitoneal (i.p.) | Twice daily immediately after TBI | [4][13] |
| Type 2 Diabetes (db/db mice) | 10 mg/kg/day | Not specified | For 10 days | [6] |
| Huntington's Disease (N171-82Q transgenic mice) | 10 or 25 mg/kg | Subcutaneous (s.c.) | 3 injections/week for 10 weeks | [7][14] |
| Alzheimer's Disease (3xTg-AD mice) | 3 and 10 mg/kg | Intraperitoneal (i.p.) | Daily for 3 months | [15][16] |
Table 2: Effects of this compound on Neuroinflammatory Markers and Neurological Outcomes
| Mouse Model | Key Findings | Quantitative Change | Reference |
| Cuprizone-Induced Demyelination | Reduced inflammatory cytokines (IL-1β, TNF-α, iNOS) | Significant reduction | [8][9] |
| Inhibited microglial (M1-like) activation | Significant inhibition | [8][9] | |
| Lipopolysaccharide (LPS)-Induced Neuroinflammation | Improved depressive-like behaviors | Significant improvement | [10] |
| Downregulated TLR4, NLRP3, caspase-1, IL-1β | P < 0.05 | [10] | |
| Inhibited microglial activation in the hippocampus | P < 0.01 | [10] | |
| Traumatic Brain Injury (TBI) | Reduced brain edema | Significant reduction | [4][13] |
| Improved neurological function | Significant improvement | [4][13] | |
| Reduced neuronal apoptosis | Significant reduction | [4][13] | |
| Stroke (MCAO) | Decreased infarct size | Significant decrease | [17] |
| Alleviated neurological deficits | Significant alleviation | [17] | |
| Decreased cerebral edema and BBB leakage | p < 0.01 | [18][19] | |
| Alzheimer's Disease (3xTg-AD mice) | Reversed pathological tau phosphorylation | Significant reversal | [15] |
| Decreased Aβ1-42 protein levels in brain and periphery | Significant decrease | [15][16] | |
| Improved spatial learning and memory | Significant improvement | [15] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in mouse models of neuroinflammation.
Protocol 1: this compound Treatment in the Cuprizone-Induced Demyelination Model
This protocol is adapted from studies investigating the protective effects of this compound on demyelination and neuroinflammation.[9]
1. Animals and Housing:
-
Use 5-week-old male C57/BL6 mice.
-
House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Demyelination:
-
Feed mice a diet containing 0.2% (w/w) cuprizone (CPZ) for 5 weeks.
3. This compound Preparation and Administration:
-
Dissolve this compound (e.g., from Selleckchem, S7229) in a vehicle solution of 5% DMSO, 40% PEG300, 10% Tween80, and 45% normal saline.[9]
-
Administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.
-
Administer the treatment daily for 5 consecutive days during the cuprizone feeding period.[9] A control group should receive vehicle injections.
4. Behavioral and Neurological Assessment:
-
Perform behavioral tests such as the rotarod test to assess motor coordination and balance.
5. Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde.
-
Collect brain tissue for histological analysis (e.g., Luxol Fast Blue staining for myelination, immunostaining for microglia markers like Iba-1).
-
Collect brain tissue for molecular analysis (e.g., Western blot or ELISA for inflammatory cytokines, real-time PCR for gene expression).
Protocol 2: this compound Treatment in the LPS-Induced Neuroinflammation Model
This protocol is based on studies examining the anti-inflammatory effects of this compound in an acute neuroinflammation model.[10]
1. Animals and Housing:
-
Use adult male C57BL/6J mice.
-
House animals under standard laboratory conditions.
2. Induction of Neuroinflammation:
-
Administer lipopolysaccharide (LPS) via intraperitoneal (i.p.) injection. The specific dose of LPS should be determined based on previous literature to induce a robust but sublethal inflammatory response.
3. This compound Preparation and Administration:
-
Prepare this compound solution as described in Protocol 1.
-
Administer this compound (dose to be optimized, e.g., 10 mg/kg) via i.p. injection daily for 5 days.[10] LPS can be co-administered or administered at a specific time point relative to this compound treatment.
4. Behavioral Assessment:
-
Perform behavioral tests to assess sickness behavior or depressive-like behaviors (e.g., forced swim test, tail suspension test).
5. Tissue Collection and Analysis:
-
Collect brain tissue (e.g., hippocampus, cortex) for analysis of inflammatory markers (e.g., TLR4, NLRP3, caspase-1, IL-1β) using Western blot, ELISA, or immunofluorescence staining for microglial activation (Iba-1).[10]
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits HDAC3, leading to reduced neuroinflammation.
Experimental Workflow
Caption: General workflow for in vivo this compound studies in mice.
Logical Relationships
Caption: Logical flow from this compound to therapeutic outcomes.
References
- 1. HDAC3 as an Emerging Therapeutic Target for Alzheimer's Disease and other Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Therapeutic Potential of HDAC Inhibitors in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of histone deacetylase promotes a neuroprotective mechanism in an experimental model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HDAC3 Inhibitor this compound Ameliorated Neuroinflammation in the Cuprizone-Induced Demyelinating Mouse Model and LPS-Stimulated BV2 Cells by Downregulating the P2X7R/STAT3/NF-κB65/NLRP3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound is protective against lipopolysaccharide-induced depressive-like behaviors in mice by inhibiting neuroinflammation and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of HDAC3 reverses Alzheimer's disease-related pathologies in vitro and in the 3xTg-AD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of HDAC3 reverses Alzheimer’s disease-related pathologies in vitro and in the 3xTg-AD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The HDAC3 inhibitor this compound ameliorated ischemic brain damage by downregulating the AIM2 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Histone Deacetylase 3 Inhibition Decreases Cerebral Edema and Protects the Blood-Brain Barrier After Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
RGFP966 in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGFP966 is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3), a class I HDAC enzyme.[1][2] Dysregulation of HDAC3 activity is implicated in the pathogenesis of various cancers, making it a promising therapeutic target.[3][4] this compound exerts its anti-cancer effects by inducing DNA damage, impairing S-phase progression, and promoting apoptosis in tumor cell lines.[2] This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research, based on published studies.
Mechanism of Action
This compound is a competitive, slow-on/slow-off, tight-binding inhibitor of HDAC3.[2] Its selectivity for HDAC3 over other HDAC isoforms allows for the specific investigation of HDAC3's role in cancer biology.[1][2] Inhibition of HDAC3 by this compound leads to an increase in the acetylation of histone and non-histone proteins, which in turn alters gene expression, leading to various cellular outcomes including cell cycle arrest, apoptosis, and suppression of tumor growth and migration.[2][3][4]
Data Presentation
This compound Inhibitory Concentrations
| Parameter | Value | Cell Line/System | Reference |
| IC50 (HDAC3) | 80 nM | Cell-free assay | [1][2] |
| IC50 (HDAC1) | 5.6 µM | RAW 264.7 macrophages | [1] |
| IC50 (HDAC2) | 9.7 µM | RAW 264.7 macrophages | [1] |
| IC50 (HDAC8) | >100 µM | RAW 264.7 macrophages | [1] |
| IC50 (Antiproliferative) | 1.64 µM | HEL (in presence of CYT-387) | [1] |
| IC50 (Antiproliferative) | 21.71 µM | HEL | [1] |
Effects of this compound on Cancer Cell Lines
| Cancer Type | Cell Line(s) | Concentration | Observed Effects | Reference |
| Hepatocellular Carcinoma (HCC) | PLC/PRF/5, Huh7, HepG2 | 10-25 µM | Inhibition of proliferation and migration; Repression of EGFR expression and phosphorylation. | [3] |
| T-cell Lymphoma | CTCL cell lines (HH, Hut78) | 10 µM | Decreased cell growth, increased apoptosis, DNA damage, impaired S phase progression. | [2][4] |
| Prostate Cancer | PTEN-deficient and SPOP-mutated cells | Not Specified | Growth inhibition in culture, organoids, and xenografts. | [3] |
| Colorectal Cancer | Not Specified | Not Specified | Increased AKAP12 protein levels, suppression of progression and migration. | [3] |
| B-cell Lymphoma | Murine B-cell lymphoma model | Not Specified | Enhanced efficacy of anti-PD-L1 therapy, leading to tumor regression. | [5] |
| Pancreatic Cancer | Pancreatic cancer cells | Not Specified | Dose- and time-dependent decrease in PD-L1 expression. | [1] |
| Non-Functioning Pituitary Adenomas | PDFS cells | Not Specified | 70% suppression of cell proliferation at 96 hours. Increased expression of p16ink4a and E2F1. | [6] |
| Hematologic Malignancies | Eμ-myc murine lymphoma, Daudi human lymphoma | Not Specified | Decreased cell expansion and number. Increased global histone acetylation. | [7] |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits HDAC3, leading to increased acetylation and altered gene expression, resulting in anti-cancer effects.
Caption: Workflow for assessing the effect of this compound on cancer cell proliferation using an MTS assay.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., Huh7, PLC/PRF/5, HepG2)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Tissue culture plates/flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the cancer cell lines in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh complete growth medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Replace the existing medium in the cell culture plates with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Proliferation (MTS) Assay
Materials:
-
96-well tissue culture plates
-
Cancer cells
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25 µM) for 48 hours.[3]
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
Materials:
-
Treated and control cell lysates
-
Protein electrophoresis system (e.g., SDS-PAGE)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-HDAC3, anti-acetyl-H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Lyse the cells treated with this compound or vehicle control and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system.
Cell Migration (Wound Healing) Assay
Materials:
-
6-well tissue culture plates
-
P200 pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well plate and grow them to confluency.
-
Create a linear scratch (wound) in the cell monolayer using a sterile P200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing this compound (e.g., 10 µM) or vehicle control.[3]
-
Capture images of the wound at 0 hours and after a specific time interval (e.g., 40 hours).[8]
-
Measure the wound closure to assess cell migration.
Transwell Migration Assay
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Complete medium
-
Cotton swabs
-
Crystal violet staining solution
Protocol:
-
Seed 5 x 10⁴ cells in the upper chamber of a Transwell insert in serum-free medium containing this compound (e.g., 10 µM) or vehicle control.[8]
-
Add complete medium (containing chemoattractant) to the lower chamber.
-
Incubate for a specified time (e.g., 40 hours).[8]
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with crystal violet.
-
Count the number of migrated cells under a microscope.
Conclusion
This compound is a valuable tool for investigating the role of HDAC3 in cancer. Its high selectivity allows for targeted studies of HDAC3-mediated signaling pathways and their impact on cancer cell proliferation, survival, and migration. The protocols and data presented here provide a foundation for researchers to design and execute experiments utilizing this compound to explore novel therapeutic strategies for a variety of cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the mechanism of action of selective histone deacetylase inhibitors in cancer [ir.vanderbilt.edu]
- 5. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 6. High Histone Deacetylase 2/3 Expression in Non-Functioning Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for RGFP966 in Histone Acetylation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing RGFP966, a selective inhibitor of histone deacetylase 3 (HDAC3), to study its effects on histone acetylation. The following protocols and data will facilitate the design and execution of experiments to investigate the epigenetic modifications induced by this compound.
Introduction
This compound is a potent and highly selective inhibitor of HDAC3 with an IC50 of 80 nM.[1] It exhibits minimal inhibition of other HDACs at concentrations up to 15 µM.[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, playing a critical role in the regulation of gene expression.[2][3] Dysregulation of HDAC activity has been implicated in various diseases, making HDAC inhibitors like this compound valuable tools for research and potential therapeutic development.[3] By inhibiting HDAC3, this compound is expected to lead to an increase in histone acetylation, which can be quantified by Western blot analysis.
Mechanism of Action
This compound specifically targets HDAC3, an enzyme responsible for the deacetylation of lysine residues on histone tails. This enzymatic activity leads to a more condensed chromatin structure, generally associated with transcriptional repression. Inhibition of HDAC3 by this compound prevents the removal of acetyl groups, resulting in an accumulation of acetylated histones. This "opening" of the chromatin structure allows for greater accessibility of transcription factors to DNA, thereby modulating gene expression. Recent studies have shown that this compound treatment can lead to increased acetylation of histone H3 and H4.[4][5]
Signaling Pathway Diagram
Caption: Mechanism of this compound action on histone acetylation.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on histone H4 acetylation in retinal ganglion cells following optic nerve crush. Data is presented as the percentage of cells in the ganglion cell layer positive for acetylated histone H4 (AcH4).
| Treatment Group | This compound Concentration (µM) | % AcH4 Positive Cells (Mean ± SEM) |
| Vehicle Control | 0 | ~30% |
| This compound | 1.0 | Increased |
| This compound | 2.0 | Significantly Increased (Peak Response) |
| This compound | 7.0 | Increased |
| This compound | 10.0 | Increased |
Data adapted from a study on the neuroprotective effects of this compound.[6] The study indicated a dose-dependent response with a significant peak at 2 µM.[6] For precise quantitative values, refer to the original publication.
Experimental Workflow
Caption: Western blot workflow for histone acetylation analysis.
Detailed Experimental Protocol: Western Blot for Histone Acetylation
This protocol outlines the steps for treating cells with this compound, extracting histones, and performing a Western blot to detect changes in histone acetylation.
1. Cell Culture and this compound Treatment
-
1.1. Culture cells of interest to the desired confluency (typically 70-80%).
-
1.2. Prepare a stock solution of this compound in DMSO.
-
1.3. Treat cells with the desired concentrations of this compound (e.g., 0.1 - 10 µM) or vehicle (DMSO) for the specified duration (e.g., 24 hours).
2. Histone Extraction (Acid Extraction Method) [7]
-
2.1. Harvest cells by scraping or trypsinization and pellet by centrifugation at 1,000 rpm for 5 minutes at 4°C.[7]
-
2.2. Wash the cell pellet twice with ice-cold PBS.
-
2.3. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) and incubate on ice.
-
2.4. Centrifuge to pellet the nuclei.
-
2.5. Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with gentle agitation for at least 1 hour or overnight at 4°C to extract histones.
-
2.6. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
2.7. Transfer the supernatant containing histones to a new tube.
-
2.8. Precipitate the histones by adding 8 volumes of ice-cold acetone and incubating at -20°C overnight.[8]
-
2.9. Centrifuge to pellet the histones, discard the supernatant, and wash the pellet with cold acetone.[8]
-
2.10. Air-dry the pellet and resuspend in distilled water or a suitable buffer.[8]
3. Protein Quantification
-
3.1. Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay, following the manufacturer's instructions.
4. SDS-PAGE [9]
-
4.1. Prepare protein samples by diluting them in 2x SDS loading buffer and boiling at 95°C for 5 minutes.[9]
-
4.2. Load equal amounts of protein (e.g., 10-20 µg) into the wells of a 15% polyacrylamide gel.[10][11]
-
4.3. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
5. Protein Transfer
-
5.1. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9][12] Transfer efficiency can be checked with Ponceau S staining.
6. Blocking
-
6.1. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[3][9]
7. Primary Antibody Incubation
-
7.1. Dilute the primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) in the blocking buffer at the manufacturer's recommended dilution.
-
7.2. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[3][8] A loading control antibody, such as anti-total Histone H3 or anti-β-actin, should be used on a separate blot or after stripping the initial blot.[11]
8. Secondary Antibody Incubation
-
8.1. Wash the membrane three times with TBST for 10 minutes each.[3]
-
8.2. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[3]
9. Detection
-
9.1. Wash the membrane three times with TBST for 10 minutes each.[3]
-
9.2. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
9.3. Visualize the protein bands using a chemiluminescence imaging system.[3]
10. Data Analysis
-
10.1. Quantify the band intensities using densitometry software (e.g., ImageJ).[3]
-
10.2. Normalize the intensity of the acetylated histone band to the corresponding total histone or loading control band to determine the relative change in acetylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting HDAC3 Activity with this compound Protects Against Retinal Ganglion Cell Nuclear Atrophy and Apoptosis After Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Extraction Protocol | EpigenTek [epigentek.com]
- 8. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted proteomics for quantification of histone acetylation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis with qPCR Following RGFP966 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGFP966 is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3), a key epigenetic regulator involved in the transcriptional control of a wide array of genes.[1][2] HDAC3 is a member of the class I histone deacetylases and is known to play a crucial role in various biological processes, including inflammation, neurobiology, and cancer progression, by removing acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression.[3][4][5][6] By selectively inhibiting HDAC3, this compound offers a powerful tool to investigate the specific roles of this enzyme in gene regulation and disease pathogenesis. These application notes provide a comprehensive protocol for analyzing changes in gene expression using quantitative real-time PCR (qPCR) in response to this compound treatment.
Mechanism of Action
This compound acts as a competitive inhibitor of HDAC3 with an IC50 value in the nanomolar range, while showing minimal inhibition of other HDAC isoforms at similar concentrations.[1][2] The inhibition of HDAC3 by this compound leads to an increase in histone acetylation, particularly at H3K9/K14, H3K27, and H4K5.[1][7] This hyperacetylation results in a more open chromatin structure, facilitating the binding of transcription factors and promoting the expression of target genes. This compound has been shown to modulate the expression of various genes, including brain-derived neurotrophic factor (BDNF), c-fos, and genes involved in inflammatory responses.[7][8][9]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound. In its normal state, HDAC3, as part of a corepressor complex, deacetylates histones, leading to transcriptional repression. This compound inhibits HDAC3 activity, resulting in histone hyperacetylation and subsequent gene activation.
Caption: this compound inhibits HDAC3, leading to increased histone acetylation and gene expression.
Experimental Workflow
A typical workflow for analyzing gene expression changes after this compound treatment using qPCR is depicted below.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HDAC3 - Wikipedia [en.wikipedia.org]
- 4. HDAC3 in action: Expanding roles in inflammation and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]
- 6. HDAC3 | Cancer Genetics Web [cancerindex.org]
- 7. Enhancement of BDNF Expression and Memory by HDAC Inhibition Requires BET Bromodomain Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC3-selective inhibitor enhances extinction of cocaine-seeking behavior in a persistent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC3 Inhibitor this compound Modulates Neuronal Memory for Vocal Communication Signals in a Songbird Model - PMC [pmc.ncbi.nlm.nih.gov]
RGFP966: A Guide to DMSO Solubility and Stock Solution Preparation for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of RGFP966 stock solutions using dimethyl sulfoxide (DMSO). This compound is a potent and selective inhibitor of histone deacetylase 3 (HDAC3) with an IC50 value of 80 nM.[1] It is a valuable tool for studying the role of HDAC3 in various biological processes, including gene transcription, cell cycle regulation, and apoptosis.[1][2]
This compound Solubility Profile
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[3] For the preparation of stock solutions for in vitro and in vivo studies, DMSO is the most commonly used solvent. The solubility of this compound in DMSO is reported across a range, which is summarized in the table below. To achieve higher concentrations, warming the solution at 37°C for 10 minutes or using an ultrasonic bath can be beneficial.[1]
| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | > 18.1 | > 49.9 | APExBIO[1] |
| DMSO | ~ 30 | ~ 82.8 | Cayman Chemical[3] |
| DMSO | 50 | 137.97 | MedChemExpress[4] |
| DMSO | 67 | 184.88 | TargetMol[5] |
| DMSO | 72 | 198.67 | Selleck Chemicals[2] |
Molecular Weight of this compound: 362.4 g/mol [3][4]
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 50 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)[3]
-
Anhydrous or high-purity DMSO (moisture-absorbing DMSO can reduce solubility)[2]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of this compound.
-
Adding DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder. For a 50 mg/mL solution, add 1 mL of DMSO.
-
Dissolution:
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for several months or at -80°C for longer-term storage (up to 6 months).[1][4] It is not recommended to store aqueous solutions for more than one day.[3]
Workflow for preparing this compound stock solution.
In Vitro Application Protocol: Treatment of Cultured Cells
This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
Materials:
-
This compound DMSO stock solution (e.g., 50 mg/mL)
-
Appropriate cell culture medium
-
Cultured cells in multi-well plates or flasks
Procedure:
-
Thaw Stock Solution: Thaw the this compound stock solution at room temperature.
-
Prepare Working Solution:
-
Dilute the DMSO stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. For example, to achieve a final concentration of 10 µM, dilute the 50 mg/mL (137.97 mM) stock solution.
-
It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Include a vehicle control group treated with the same concentration of DMSO as the this compound-treated group.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24 to 72 hours).[2]
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting, qPCR, or apoptosis assays.
In Vivo Application Protocol: Formulation for Animal Studies
For in vivo experiments, this compound is typically administered via intraperitoneal (IP) or subcutaneous (s.c.) injection. Due to its poor aqueous solubility, a formulation with co-solvents is required.[2][4]
Example Formulation (for a clear solution):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure for 1 mL of a 2.5 mg/mL solution:
-
Start with a clear stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix until a clear solution is obtained.
-
The final solution should be prepared fresh and used immediately.[6]
Signaling Pathways Modulated by this compound
This compound, as a selective HDAC3 inhibitor, influences several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
NF-κB Signaling Pathway
HDAC3 is known to play a role in the regulation of the NF-κB pathway, which is critical in inflammation. Studies have shown that this compound can reduce the transcriptional activity of NF-κB p65, thereby attenuating inflammatory responses.[7]
This compound inhibits HDAC3, leading to reduced NF-κB activity.
Nrf2 Signaling Pathway
This compound has been shown to activate the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response. By inhibiting HDAC3, this compound can lead to increased expression of Nrf2 and its downstream antioxidant targets, such as HO-1 and NQO1, thereby protecting against oxidative stress.[8][9]
This compound activates the Nrf2 antioxidant pathway.
EGFR Signaling Pathway
In the context of hepatocellular carcinoma (HCC), this compound has been found to inhibit the EGFR signaling pathway. It achieves this by repressing both the expression and phosphorylation of the epidermal growth factor receptor (EGFR), which in turn suppresses cancer cell proliferation and migration.[10]
This compound inhibits the EGFR pathway in HCC cells.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound (E-isomer) | HDAC | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RGFP966 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of RGFP966, a selective inhibitor of histone deacetylase 3 (HDAC3), in in vitro research. The provided protocols and data summaries are intended to guide the design and execution of experiments utilizing this compound.
Introduction to this compound
This compound is a potent and selective inhibitor of HDAC3, a class I histone deacetylase.[1][2][3] HDAC3 plays a critical role in the regulation of gene expression through the deacetylation of histones and other non-histone proteins.[4] Its dysregulation has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4][5][6] this compound offers a valuable tool for investigating the specific functions of HDAC3 in these pathological processes. It has been shown to modulate signaling pathways such as NF-κB, Nrf2, and EGFR, making it a compound of interest for therapeutic development.[1][5][6][7]
Data Presentation: this compound Treatment Duration and Concentration
The optimal treatment duration and concentration of this compound are highly dependent on the cell type and the specific biological question being investigated. The following tables summarize quantitative data from various in vitro studies to provide a starting point for experimental design.
Table 1: this compound Treatment Parameters in Different Cell Lines
| Cell Line/Type | Application | Concentration(s) | Treatment Duration(s) | Observed Effects | Reference(s) |
| RAW 264.7 Macrophages | Inflammation | 1, 10 µM | 20 hours | Attenuated pro-inflammatory gene expression, decreased NF-κB p65 transcriptional activity. | [1] |
| Primary Rat Cortical Neurons | Oxidative Stress | 15 µM | 24 hours | Reduced reactive oxygen species (ROS) production, decreased apoptosis.[5] | [5] |
| Hepatocellular Carcinoma (HCC) Cells (Huh7, PLC/PRL/5, HepG2) | Cancer | 10, 25 µM | 48 hours | Inhibited cell proliferation and migration, repressed EGFR expression and phosphorylation.[6] | [6] |
| Cutaneous T-Cell Lymphoma (CTCL) Cells (HH, Hut78) | Cancer | 10 µM | 24, 48, 72 hours | Decreased cell growth, increased apoptosis, DNA damage.[2] | [2] |
| Human Embryonic Kidney (HEK/APPsw) Cells | Alzheimer's Disease Model | 10 µM | 6, 24, 48 hours | Increased histone H4K12 acetylation.[8] | [8] |
| Primary Microglia | Neuroinflammation | Not specified | Not specified | Inhibited AIM2 inflammasome activation.[9] | [9] |
| U937, Primary Monocyte-Derived Macrophages, Human Alveolar Macrophages | Tuberculosis | Not specified | 1 hour pre-infection, then continuous | Controlled Mycobacterium tuberculosis growth. | [10] |
Table 2: IC50 Values for this compound
| Target | IC50 | Reference(s) |
| HDAC3 | 80 nM | [3] |
| HDAC1 | >15 µM | [2] |
| HDAC2 | >15 µM | [2] |
| Other HDACs | No effective inhibition at concentrations up to 15 µM.[2] | [2] |
Experimental Protocols
The following are detailed protocols for key experiments commonly performed with this compound.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%). Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Objective: To analyze changes in protein expression and post-translational modifications (e.g., acetylation) following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-HDAC3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound for the desired duration.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure changes in gene expression levels following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qRT-PCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Protocol:
-
Seed cells and treat with this compound for the desired duration.
-
Harvest cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reaction with SYBR Green or TaqMan master mix, primers, and cDNA.
-
Run the qRT-PCR program on a compatible instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow for its in vitro application.
Caption: this compound inhibits HDAC3, modulating NF-κB, Nrf2, and EGFR signaling pathways.
Caption: General experimental workflow for in vitro studies using this compound.
References
- 1. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RGFP966 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges encountered with RGFP966 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is highly soluble in DMSO, with concentrations reaching up to 100 mM. For optimal results and to avoid precipitation, it is crucial to use fresh, anhydrous DMSO, as moisture can negatively impact solubility.[1]
Q2: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer or cell culture medium. What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound.[1] To address this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept low (typically below 0.5%) to minimize solvent-induced artifacts in your experiments, but high enough to maintain this compound in solution.[4]
-
Use of Co-solvents and Surfactants: For in vivo studies or challenging in vitro systems, incorporating biocompatible co-solvents like PEG300 or surfactants such as Tween 80 can significantly improve aqueous solubility.[5][6][7]
-
Prepare Fresh Dilutions: Always prepare aqueous dilutions of this compound immediately before use to minimize the risk of precipitation over time.[1]
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or using sonication can help dissolve small amounts of precipitate that may have formed.[2][5]
Q3: What are the storage recommendations for this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a systematic approach to resolving common solubility issues with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in DMSO stock solution | 1. Moisture absorption by DMSO.[1] 2. Storage at an improper temperature. 3. Exceeded solubility limit. | 1. Use fresh, anhydrous DMSO. 2. Store stock solutions at -20°C or -80°C.[2] 3. Gently warm the solution and vortex. If precipitation persists, the concentration may be too high. |
| Cloudiness or precipitation upon dilution in aqueous buffer or media | 1. Low intrinsic aqueous solubility of this compound.[1] 2. The pH of the buffer may affect solubility. 3. The final concentration of this compound is too high for the aqueous environment. | 1. Increase the percentage of DMSO in the final solution (be mindful of cellular tolerance, typically <0.5%).[4] 2. For in vivo preparations, use a co-solvent system (e.g., DMSO, PEG300, Tween 80).[5][6][7] 3. Prepare a more dilute stock solution in DMSO before further dilution in the aqueous medium. |
| Inconsistent experimental results | 1. Incomplete dissolution of this compound. 2. Degradation of the compound due to improper storage or handling. | 1. Visually inspect for any precipitate before use. If present, try gentle warming or sonication.[2][5] 2. Aliquot stock solutions and avoid repeated freeze-thaw cycles. 3. Prepare fresh working solutions for each experiment.[1] |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 100 | ~276 | Abcam |
| DMSO | 85 | 234.54 | Selleck Chemicals[1] |
| DMSO | 72 | 198.67 | Selleck Chemicals[1] |
| DMSO | 67 | 184.88 | TargetMol[7] |
| DMSO | 50 | 137.97 | MedchemExpress[2] |
| DMSO | 45 | 124.17 | TargetMol[5] |
| Water | Insoluble | Insoluble | Selleck Chemicals[1] |
| Ethanol | Insoluble | Insoluble | Selleck Chemicals[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure: a. Equilibrate the this compound vial to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[2][5] d. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[2]
Protocol 2: Preparation of this compound Working Solution for Cell Culture Experiments
-
Materials: this compound DMSO stock solution, sterile cell culture medium.
-
Procedure: a. Thaw a single aliquot of the this compound DMSO stock solution. b. Serially dilute the stock solution in sterile cell culture medium to the final desired working concentration immediately before adding it to the cells. c. Ensure the final DMSO concentration in the cell culture does not exceed the tolerance level of the specific cell line (typically <0.5%).[4] For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution.
Protocol 3: Formulation of this compound for In Vivo Administration
This protocol is an example, and the specific formulation may need to be optimized for the experimental model and route of administration.
-
Materials: this compound powder, anhydrous DMSO, PEG300, Tween 80, sterile saline.
-
Procedure (for a 2 mg/mL solution): [5][7] a. Dissolve this compound in DMSO to create a concentrated stock (e.g., 40 mg/mL). b. In a separate sterile tube, add 400 µL of PEG300. c. Add 50 µL of the this compound DMSO stock to the PEG300 and mix thoroughly until the solution is clear. d. Add 50 µL of Tween 80 to the mixture and mix until clear. e. Add 500 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly. f. This formulation should be prepared fresh immediately before use.[1]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | HDAC | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound (E-isomer) | HDAC | TargetMol [targetmol.com]
Technical Support Center: Optimizing RGFP966 Working Concentration
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for effectively using RGFP966, a selective Histone Deacetylase 3 (HDAC3) inhibitor, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of HDAC3.[1][2] Its primary mechanism involves binding to the active site of the HDAC3 enzyme, thereby preventing it from removing acetyl groups from histone and non-histone protein substrates.[3] This inhibition leads to an increase in protein acetylation, which in turn modulates gene expression and cellular signaling pathways, such as NF-κB and Nrf2.[3][4][5] While highly selective for HDAC3, some studies suggest it may also inhibit HDAC1 and HDAC2, albeit with lower potency.[6][7]
Caption: Simplified pathway of this compound inhibiting HDAC3 activity.
Q2: What is a recommended starting concentration for this compound in cell culture?
A universal starting concentration does not exist, as the optimal dose is highly dependent on the cell type, experimental duration, and the specific biological endpoint. Based on published literature, a broad range of 0.2 µM to 25 µM has been shown to be effective. For initial experiments, it is advisable to perform a dose-response study starting from a low concentration (e.g., 0.1 µM) and extending to a higher concentration (e.g., 25 µM).
Data Presentation: this compound Inhibitory Activity & Working Concentrations
Table 1: this compound In Vitro Inhibitory Concentration (IC50)
| Target | IC50 Value | Notes |
|---|---|---|
| HDAC3 | 80 nM | In cell-free assays; highly selective.[1][2][8] |
| HDAC3 | 13 nM - 1.5 µM | Values can vary based on assay type (e.g., slow-binding kinetics vs. end-point).[6][7] |
| HDAC1 | ~31 nM - 5.6 µM | Lower potency compared to HDAC3.[2][7][9] |
| HDAC2 | ~57 nM - 9.7 µM | Lower potency compared to HDAC3.[2][7][9] |
| HDAC8 | >100 µM | Generally not inhibited at effective concentrations.[2][9] |
Table 2: Reported this compound Working Concentrations in Cell Culture
| Cell Line / Type | Concentration Range | Context / Effect | Reference |
|---|---|---|---|
| RAW 264.7 Macrophages | 1 - 10 µM | Attenuation of pro-inflammatory gene expression. | [3] |
| CTCL Cancer Cells | 10 µM | Decreased cell growth and increased apoptosis. | [1] |
| Hepatocellular Carcinoma | 10 - 25 µM | Inhibition of cell proliferation and migration. | [10] |
| Human Monocytes | 2 - 8 µM | Decreased cytokine secretion. | [11] |
| Human Brain Endothelial Cells | 5 µM | Protection against hyperglycemia-induced permeability. | [12] |
| HEK/APPsw Cells | Up to 10 µM | HDAC3 activity reduction with no cytotoxicity. |[6] |
Q3: How do I determine the optimal this compound concentration for my specific experiment?
The most reliable method is to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring a relevant biological outcome. This could be target engagement (HDAC3 inhibition), a downstream functional effect (e.g., changes in gene expression, cell viability), or a phenotypic change.
Caption: Experimental workflow for optimizing this compound concentration.
Q4: Is this compound toxic to cells and how can I assess its cytotoxicity?
This compound generally exhibits low cytotoxicity at effective concentrations.[3][6] However, at very high concentrations or after prolonged exposure, it can impact cell viability. It is crucial to assess cytotoxicity in your specific cell line in parallel with your functional experiments. An MTS or similar metabolic assay is a straightforward method for this.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using an MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment (e.g., 3x10³ to 1x10⁴ cells/well). Allow cells to adhere overnight.[10]
-
Treatment: Prepare serial dilutions of this compound in your cell culture medium. Replace the existing medium with medium containing the different this compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).[1][6]
-
MTS Reagent: Add an MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[3][9]
-
Final Incubation: Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Q5: How can I confirm that this compound is inhibiting HDAC3 in my cells?
Verifying target engagement is critical. Since this compound inhibits HDAC3's deacetylase activity, you should observe an increase in the acetylation of its substrates. A common and reliable method is to perform a Western blot to detect changes in the acetylation of specific histone lysine residues, such as acetylated Histone H3 at lysine 9 (Ac-H3K9) or acetylated Histone H4.[1][13]
Protocol 2: Verifying HDAC3 Inhibition via Western Blot
-
Treatment and Lysis: Treat cells with your selected concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors (like Trichostatin A and Sodium Butyrate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-Ac-H3K9) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity and normalize it to a loading control (e.g., total Histone H3 or GAPDH). A dose-dependent increase in the acetylated histone signal indicates successful HDAC3 inhibition.
Troubleshooting Guide
Q6: this compound is not producing the expected effect. What should I do?
If you are not observing the desired biological outcome, several factors could be at play. Follow this troubleshooting guide to diagnose the issue.
Caption: Troubleshooting tree for experiments with no observed effect.
Other Common Issues:
-
High Cell Death: The concentration may be too high for your specific cell line or the incubation period is too long. Lower the concentration or perform a time-course experiment to find the optimal exposure time. Also, ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤0.1%).[6]
-
Inconsistent Results: This can arise from issues with stock solution stability or preparation. Prepare fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles.
Q7: How should I prepare and store this compound stock solutions?
-
Solubilization: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[2][8]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in your cell culture medium. Ensure the final concentration of DMSO in the medium applied to your cells is low (e.g., ≤0.1%) to avoid solvent-induced artifacts.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound | HDAC | TargetMol [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC3 inhibition prevents blood-brain barrier permeability through Nrf2 activation in type 2 diabetes male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
RGFP966 Cytotoxicity Assessment In Vitro: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective HDAC3 inhibitor, RGFP966. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of histone deacetylase 3 (HDAC3) with an IC50 value of approximately 80 nM in cell-free assays.[1][2] It exhibits significantly less activity against other class I HDACs at similar concentrations.[2][3] By inhibiting HDAC3, this compound can modulate gene expression, leading to various cellular outcomes, including cell cycle arrest, apoptosis, and alterations in signaling pathways such as NF-κB and Nrf2.[3][4]
Q2: Is this compound cytotoxic to all cell lines?
The cytotoxic effects of this compound are cell-type dependent. While it can induce apoptosis and impair S-phase progression in some cancer cell lines, other cell types have shown no significant decrease in viability at concentrations up to 10 µM or even higher.[1][5] For example, studies have reported no significant cytotoxicity in RAW 264.7 macrophages, human bronchial epithelial (HBE) cells, and human airway smooth muscle (hASM) cells at concentrations effective for modulating inflammatory responses.[3] In contrast, some cancer cell lines, such as hepatocellular carcinoma and cutaneous T-cell lymphoma lines, have demonstrated sensitivity to this compound-induced cell death.[1][6]
Q3: How should I prepare and store this compound for in vitro experiments?
This compound is soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. It is important to note that this compound is sparingly soluble in aqueous solutions. When diluting the DMSO stock into your culture medium, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5] For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided.
Q4: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways, primarily through its inhibition of HDAC3:
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NF-κB Pathway: this compound can attenuate the transcriptional activity of NF-κB p65, a key regulator of inflammation.[3] This is thought to occur through the inhibition of HDAC3's co-activator function for NF-κB.[3]
-
Nrf2 Pathway: this compound has been reported to activate the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress. By inhibiting HDAC3, this compound can lead to an increase in the expression of antioxidant genes.
Data Presentation
This compound IC50 Values for HDAC Inhibition
| HDAC Isoform | IC50 (µM) | Notes |
| HDAC1 | ~4.423 - 5.6 | Lower selectivity compared to HDAC3. |
| HDAC2 | ~6.8 - 9.7 | Lower selectivity compared to HDAC3. |
| HDAC3 | ~0.08 - 1.5 | Primary target with high potency.[2][5] |
| HDAC8 | >100 | Generally considered insensitive to this compound.[2] |
This compound Cytotoxicity in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 (µM) / Effect | Incubation Time |
| HEL | Human Erythroleukemia | Not Specified | ~1.64 | Not Specified |
| K562 | Human Myelogenous Leukemia | CCK-8 | Not Specified | 48 hours |
| PLC/PRF/5 | Human Hepatocellular Carcinoma | MTS | Dose-dependent inhibition | 48 hours |
| Huh7 | Human Hepatocellular Carcinoma | MTS | Dose-dependent inhibition | 48 hours |
| HepG2 | Human Hepatocellular Carcinoma | MTS | Dose-dependent inhibition | 48 hours |
| SUDHL6 | Diffuse Large B-cell Lymphoma | Not Specified | Induces S-phase arrest and apoptosis | 24 hours |
| RAW 264.7 | Mouse Macrophage | MTS | No significant decrease in viability | Not Specified |
| HBE | Human Bronchial Epithelial | MTS | No significant decrease in viability | Not Specified |
| hASM | Human Airway Smooth Muscle | MTS | No significant decrease in viability | Not Specified |
| HEK/APPsw | Human Embryonic Kidney | CellTiter-Glo | No cell death at doses up to 10 µM | 48 hours |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate (if necessary for suspension cells) and carefully collect the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.
-
Stop Reaction and Read Absorbance: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Use an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation and Addition: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. Allow the plate and reagent to equilibrate to room temperature. Add the reagent to each well.
-
Incubation and Lysis: Mix the contents on an orbital shaker for a few minutes to induce cell lysis. Incubate at room temperature for approximately 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Determine cell viability based on the luminescent signal, with the vehicle-treated cells serving as the 100% viability control.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or high variability in results | - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile medium. |
| Low or no cytotoxic effect observed | - this compound concentration is too low.- Incubation time is too short.- The cell line is resistant to this compound-induced cytotoxicity. | - Perform a dose-response experiment with a wider range of concentrations.- Extend the incubation period.- Confirm the expression and activity of HDAC3 in your cell line. Consider using a positive control for cytotoxicity. |
| Precipitation of this compound in culture medium | - Poor solubility of this compound in aqueous solutions.- High final concentration of the compound. | - Ensure the final DMSO concentration is kept to a minimum (≤ 0.1%).- Prepare fresh dilutions of this compound for each experiment.- Visually inspect the medium for any precipitation after adding the compound. |
| High background in LDH assay | - High spontaneous LDH release from cells.- LDH present in the serum of the culture medium. | - Handle cells gently to minimize mechanical damage.- Use a lower percentage of serum in the medium if possible, or use serum-free medium for the duration of the treatment. |
| Discrepancy between different cytotoxicity assays | - Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).- this compound may have effects on cellular metabolism that are independent of cell death. | - Use multiple, mechanistically distinct cytotoxicity assays to confirm your results.- Consider that a decrease in MTT reduction may reflect a change in metabolic state rather than cell death. Correlate with assays that directly measure cell death, such as LDH release or apoptosis assays. |
| Observed effects may be off-target | - At high concentrations, the selectivity of this compound for HDAC3 may decrease, leading to inhibition of other HDACs. | - Use the lowest effective concentration of this compound.- Compare the effects of this compound with those of other HDAC inhibitors with different selectivity profiles.- Consider using genetic approaches (e.g., siRNA-mediated knockdown of HDAC3) to validate that the observed phenotype is on-target.[7] |
Mandatory Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: A logical guide for troubleshooting common issues.
Caption: this compound's impact on NF-κB and Nrf2 signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing RGFP966 Precipitation in Culture Media
For researchers, scientists, and drug development professionals utilizing the selective HDAC3 inhibitor RGFP966, maintaining its solubility in culture media is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address and prevent this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound precipitation in culture media?
A1: this compound precipitation can manifest as:
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Visible particles: Small, crystalline, or amorphous particles floating in the media or settled at the bottom of the culture vessel.
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Cloudiness or turbidity: A general haziness in the culture media, indicating the formation of a fine precipitate.
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Surface film: A thin layer of insoluble material on the surface of the media.
Q2: What is the primary cause of this compound precipitation in cell culture?
A2: The primary cause is the low aqueous solubility of this compound.[1] this compound is practically insoluble in water and ethanol.[1] When a concentrated stock solution of this compound, typically prepared in dimethyl sulfoxide (DMSO), is diluted into an aqueous culture medium, the compound can crash out of solution if its final concentration exceeds its solubility limit in the media.
Q3: Can components of the culture media contribute to precipitation?
A3: Yes, certain components in the culture media can interact with this compound and contribute to precipitation. These can include:
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Serum proteins: High concentrations of proteins in fetal bovine serum (FBS) can sometimes interact with small molecules, although they can also aid in solubilization.[2]
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Salts: High concentrations of salts, particularly calcium and phosphate, can lead to the formation of insoluble complexes.[3]
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pH shifts: Changes in the pH of the media due to cellular metabolism can alter the ionization state of this compound, affecting its solubility.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][4] It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce the solubility of this compound.[1]
Q5: What is the maximum recommended final concentration of DMSO in cell culture?
A5: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments.[5]
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues during your experiments.
| Issue | Possible Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of this compound exceeds its solubility limit in the culture medium. | • Lower the final concentration: This is the most direct way to prevent precipitation. • Perform serial dilutions: Instead of a single large dilution, add the this compound stock solution to a small volume of pre-warmed media first, mix well, and then transfer this to the final culture volume.[5] • Slow, dropwise addition: Add the stock solution to the pre-warmed media drop-by-drop while gently swirling the culture vessel to ensure rapid and even dispersion. |
| "Solvent shock" from rapid dilution of the DMSO stock into the aqueous medium. | • Pre-warm the culture media: Adding the stock solution to media at 37°C can improve solubility.[5] | |
| Precipitation Over Time in the Incubator | The compound is slowly coming out of solution due to instability at 37°C. | • Reduce incubation time: If experimentally feasible, shorten the duration of the treatment. • Test lower concentrations: Determine the maximum stable concentration of this compound in your specific culture system over the required incubation period. |
| Interaction with media components that change over time (e.g., due to cellular metabolism). | • Change the media more frequently: This can help to maintain a stable environment. • Use a different media formulation: If possible, test the solubility of this compound in different basal media.[2] | |
| Evaporation of media leading to an increased concentration of this compound. | • Ensure proper humidification: Maintain optimal humidity levels in the incubator. • Use sealed culture vessels: For long-term experiments, consider using sealed flasks or plates to minimize evaporation. | |
| Cloudiness or Haziness in the Media | Fine particulate precipitation. | • Microscopic examination: Use a microscope to confirm the presence of a non-cellular precipitate. • Follow solutions for immediate precipitation. |
| Microbial contamination. | • Check for signs of contamination: Look for bacteria, yeast, or fungi under a microscope. A change in media color or pH can also indicate contamination.[3] • Discard contaminated cultures and review sterile technique. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM to 100 mM).
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.[4][6][7]
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[1][4][8]
Protocol 2: Preparation of Working Solution in Culture Media
-
Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Pre-warming: Pre-warm the required volume of cell culture media to 37°C in a water bath.
-
Dilution: Perform a serial dilution of the stock solution into the pre-warmed media to achieve the final desired concentration.
-
Example: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of media).
-
-
Mixing: Mix the working solution gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause foaming.
-
Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments to minimize the risk of precipitation.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 362.4 g/mol | [9] |
| Solubility in DMSO | 45 mg/mL (124.17 mM) | [4] |
| 50 mg/mL (137.97 mM) | [10] | |
| 72 mg/mL (198.67 mM) | [1] | |
| Up to 100 mM | ||
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
| IC50 for HDAC3 | 80 nM | [4] |
Visual Guides
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. This compound | HDAC | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C21H19FN4O | CID 56650312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
RGFP966 Technical Support Center: Troubleshooting Inconsistent Experimental Results
Welcome to the RGFP966 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, a selective HDAC3 inhibitor. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable IC50 values for this compound in my experiments?
A1: Discrepancies in IC50 values for this compound can arise from several factors. This compound is a slow-on/slow-off, competitive, and tight-binding inhibitor of HDAC3.[1][2] The pre-incubation time with the enzyme before adding the substrate can significantly impact the apparent IC50. Longer pre-incubation times will generally result in lower IC50 values. For instance, an IC50 of 0.08 µM for HDAC3 has been reported, and this value can be influenced by the specific assay conditions.[1][2][3][4][5][6][7][8]
Additionally, the composition of your assay buffer and the specific substrate used can affect enzyme kinetics and, consequently, the measured IC50. It is crucial to maintain consistent experimental parameters to ensure reproducibility.
Q2: I'm observing conflicting results regarding the specificity of this compound for HDAC3. Is it truly selective?
A2: While this compound is widely reported as a selective HDAC3 inhibitor with an IC50 of approximately 80 nM and over 200-fold selectivity against other HDACs at concentrations up to 15 μM, some studies suggest a more complex profile.[1][2][4][5][7] One report indicated that this compound could also inhibit HDAC1 and HDAC2 with inhibitor constants of 57 nM and 31 nM, respectively, after a 2-hour pre-incubation, suggesting it may not be strictly HDAC3-selective under all conditions.[9] Therefore, the perceived selectivity can be dependent on the experimental context, particularly the pre-incubation time and the concentrations used. For experiments where absolute specificity is critical, it is advisable to perform counter-screening against other HDAC isoforms under your specific assay conditions.
Q3: My in-cell assays are showing inconsistent effects on histone acetylation. What could be the cause?
A3: The impact of this compound on histone acetylation can be cell-type and context-dependent. While treatment in some cell lines, like cutaneous T-cell lymphoma (CTCL) cells, leads to increased acetylation at H3K9/K14, H3K27, and H4K5, this effect is not always observed.[1][2][4] For instance, in RAW 264.7 macrophages, this compound treatment did not alter global histone H3 or H4 acetylation levels.[10] This suggests that the downstream effects of HDAC3 inhibition on histone marks can be influenced by the specific cellular machinery and signaling pathways active in the chosen experimental model.
Q4: I am having trouble dissolving this compound and getting consistent results in my aqueous-based cell culture experiments. What do you recommend?
A4: this compound has poor aqueous solubility.[1][3] It is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF) at concentrations of approximately 30-72 mg/mL.[1][3] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous culture medium.[1] However, it is crucial to ensure the final concentration of the organic solvent is low and consistent across experiments, as solvents themselves can have physiological effects.[3] We do not recommend storing aqueous solutions of this compound for more than one day.[2][3] To improve solubility, gentle warming at 37°C or sonication can be attempted.[4][5]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Lack of Efficacy
Possible Causes & Solutions
-
Solubility Issues: Poor solubility can lead to lower effective concentrations and a lack of efficacy.
-
Cell-Type Specific Responses: The effects of this compound can vary significantly between different cell lines.
-
Troubleshooting Steps:
-
Carefully select cell lines and confirm the expression of HDAC3.
-
Perform dose-response experiments to determine the optimal concentration for your specific cell type. For example, in CTCL cell lines, 10 μM was effective, while in other contexts, different concentrations may be required.[1]
-
-
-
Off-Target Effects at High Concentrations: While selective at lower concentrations, higher concentrations may lead to off-target effects and unexpected cytotoxicity.
-
Troubleshooting Steps:
-
Titrate the concentration of this compound to find the lowest effective dose.
-
If possible, include a negative control compound with a similar chemical structure but no HDAC inhibitory activity.
-
-
Issue 2: Inconsistent Gene Expression or Signaling Pathway Modulation
Possible Causes & Solutions
-
Context-Dependent NF-κB Signaling: The effect of this compound on the NF-κB pathway can be complex. In some models, it attenuates NF-κB p65 transcriptional activity without affecting its acetylation status.[10]
-
Troubleshooting Steps:
-
When investigating NF-κB signaling, analyze multiple downstream targets and functional outcomes (e.g., cytokine production) in addition to p65 acetylation.
-
Be aware that this compound's effect on cytokine expression can be stimulus- and cell-type-specific. For example, this compound decreased IL-6 and IL-1β in response to TBWCL in primary monocytes but showed different effects with LPS stimulation.[11]
-
-
-
Dual Mechanism of Action: In the context of infection models, this compound may have direct effects on pathogens in addition to modulating host cell responses, leading to complex outcomes.[11]
-
Troubleshooting Steps:
-
If working with infection models, consider experiments to distinguish between direct effects on the pathogen and effects on the host cells.
-
-
Data Presentation
Table 1: this compound Solubility
| Solvent | Solubility | Reference(s) |
| DMSO | >18.1 - 72 mg/mL | [1][3][4][5] |
| Ethanol | ~30 mg/mL | [3] |
| Dimethyl Formamide | ~30 mg/mL | [3] |
| Water | Insoluble | [1] |
| Aqueous Solutions | Sparingly soluble | [3] |
Table 2: Reported IC50 Values for this compound
| Target | IC50 (nM) | Assay Conditions | Reference(s) |
| HDAC3 | 80 | Cell-free assay | [1][2][4][5][6][7] |
| HDAC1 | 57 | 2-hour pre-incubation with recombinant human HDAC | [9] |
| HDAC2 | 31 | 2-hour pre-incubation with recombinant human HDAC | [9] |
Experimental Protocols
Deacetylation Assay (General Protocol)
This protocol is a generalized representation based on commonly cited methodologies.[1]
-
Enzyme and Inhibitor Pre-incubation: Purified recombinant HDAC enzyme is incubated with serially diluted this compound in standard HDAC buffer. Pre-incubation times can range from 0 to 3 hours.
-
Substrate Addition: After the pre-incubation period, a fluorogenic acetylated substrate (e.g., Acetyl-Lys(Ac)-AMC) is added. The concentration of the substrate should ideally be at or near the Km for the enzyme.
-
Reaction: The reaction is allowed to proceed for a set time, typically 1 hour.
-
Development: A developer solution (e.g., trypsin) is added to stop the reaction and cleave the deacetylated substrate, releasing the fluorescent molecule.
-
Measurement: Fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.
Cell Viability Assay (Alamar Blue)
This is a common method to assess the effect of this compound on cell proliferation and viability.[1][11]
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Alamar Blue Addition: Alamar Blue reagent is added to each well.
-
Incubation: The plate is incubated for an additional period (typically 1-4 hours) to allow for the reduction of the reagent by metabolically active cells.
-
Measurement: Fluorescence or absorbance is measured using a plate reader.
Visualizations
Caption: A troubleshooting workflow for addressing inconsistent this compound experimental results.
Caption: A simplified signaling pathway illustrating the mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound | HDAC | TargetMol [targetmol.com]
- 6. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HDAC3 Inhibition Promotes Alternative Activation of Macrophages but Does Not Affect Functional Recovery after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting RGFP966 western blot variability
Welcome to the technical support center for RGFP966 Western blotting. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot variability and answer frequently asked questions related to the use of this compound in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing an increase in global histone acetylation (H3, H4) after this compound treatment?
A1: This is a common observation and can be due to several factors:
-
Cell-Type Specificity: The effect of this compound on global histone acetylation can be cell-type dependent. For instance, in RAW 264.7 macrophages, this compound has been shown to not alter global histone H3 and H4 acetylation levels.[1]
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Specificity of this compound: this compound is a selective inhibitor of HDAC3.[2][3] While it has been shown to increase acetylation at specific histone sites like H3K9/K14, H3K27, and H4K5 in some cell lines, it does not affect all acetylation marks, such as H3K56ac.[2][4] Therefore, an antibody targeting a specific acetylated histone residue that is a known substrate of HDAC3 may be more appropriate than a global histone acetylation antibody.
-
Experimental Conditions: The concentration of this compound and the treatment duration are critical. Insufficient concentration or time may not yield a detectable change. Conversely, excessively high concentrations may lead to off-target effects. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line and target.
Q2: I am observing inconsistent band intensities for my target protein between experiments. What could be the cause?
A2: Inconsistent band intensities in Western blotting can arise from several sources when using this compound:
-
Sample Preparation: Consistent sample preparation is crucial. Ensure that cell lysis is complete and that protein quantification is accurate for equal loading.[5] When preparing lysates from this compound-treated cells, it is important to work quickly and on ice, and to include protease and phosphatase inhibitors to prevent protein degradation.
-
This compound Stability and Storage: Ensure that your this compound stock solution is properly stored, as degradation of the compound can lead to variability in its inhibitory activity. It is recommended to store stock solutions at -20°C and to avoid repeated freeze-thaw cycles.[4]
-
Western Blot Protocol Variability: Minor variations in your Western blot protocol, such as incubation times, antibody dilutions, and washing steps, can lead to significant differences in results.[6] Maintaining a consistent and well-documented protocol is essential.
-
Cell Culture Conditions: Factors such as cell confluence, passage number, and serum batch can influence cellular responses to this compound and subsequent protein expression.[7]
Q3: I am seeing unexpected bands or changes in protein expression that are not my target of interest. What should I do?
A3: this compound, while selective for HDAC3, can have broader cellular effects that may lead to unexpected changes in protein expression:
-
Off-Target Effects: Although this compound is highly selective for HDAC3, at higher concentrations, the possibility of off-target effects on other HDACs or cellular proteins cannot be entirely ruled out.[2] It is advisable to use the lowest effective concentration determined from a dose-response experiment.
-
Cellular Stress Response: Treatment with any small molecule inhibitor can induce a cellular stress response, leading to changes in the expression of various proteins. It is important to include appropriate vehicle controls (e.g., DMSO-treated cells) to distinguish the specific effects of this compound from general stress responses.
-
Antibody Specificity: Ensure the primary antibody you are using is specific for your target protein. Validate your antibody by running appropriate controls, such as lysates from cells with known knockout or knockdown of the target protein.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal for Target Protein | Low protein expression in your cell type. | Confirm target protein expression in your cell line using literature or database searches. Use a positive control cell line or tissue known to express the protein.[8] |
| Insufficient this compound concentration or treatment time. | Perform a dose-response (e.g., 1-10 µM) and time-course (e.g., 6-48 hours) experiment to determine optimal conditions.[9] | |
| Poor antibody quality or incorrect dilution. | Use a validated antibody and optimize the dilution. Increase incubation time (e.g., overnight at 4°C).[10] | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. For small proteins like histones, use a 0.2 µm pore size membrane.[11] | |
| High Background | Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody.[12] |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[11][12] | |
| Inadequate washing. | Increase the number and duration of wash steps.[6] | |
| Variability in Histone Acetylation Signal | Antibody specificity. | Use antibodies specific to histone acetylation marks known to be regulated by HDAC3 (e.g., Ac-H3K9, Ac-H3K27).[2][4] |
| Cell-type dependent effects. | Be aware that global histone acetylation may not change in all cell types with this compound treatment.[1] | |
| Sub-optimal sample preparation for histones. | Use a dedicated histone extraction protocol to enrich for your target. |
Experimental Protocols
General Western Blot Protocol for this compound Treatment
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration. A typical starting concentration is 1-10 µM for 24-48 hours.[9]
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors. For histone analysis, consider an acid extraction protocol.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. For histones and other low molecular weight proteins, a 0.2 µm pore size membrane is recommended.[11]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
Signaling Pathways and Workflows
Below are diagrams illustrating key signaling pathways affected by this compound and a general experimental workflow.
References
- 1. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. amsbio.com [amsbio.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bio-rad.com [bio-rad.com]
- 6. How to optimize your western blot protocol – Univ MRS [univmrs.fr]
- 7. licorbio.com [licorbio.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Western blot optimization | Abcam [abcam.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
RGFP966 Stability in Long-Term Storage: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stability of RGFP966. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored under desiccating conditions at -20°C for long-term stability. Several suppliers indicate that the solid form is stable for at least one to three years when stored under these conditions.[1][2][3][4]
Q2: How should I store this compound in solution?
A2: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.[1][2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6-12 months or at -20°C for shorter periods (approximately 1 month).[3][5] It is recommended to protect solutions from light.[5] Aqueous solutions are not recommended for storage for more than one day.[2][4]
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[2] It is sparingly soluble in aqueous solutions.[2] For in vivo studies, a common formulation involves dissolving this compound in DMSO and then further diluting it in a vehicle such as a mixture of PEG300, Tween-80, and saline.[5]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, molecules with similar chemical structures, containing amide bonds and unsaturated carbon-carbon double bonds, may be susceptible to hydrolysis, oxidation, and photolysis. The amide linkage could be a potential site for hydrolysis under strongly acidic or basic conditions. The unsaturated bonds might be prone to oxidation. Exposure to light could potentially lead to isomerization or other photochemical reactions.
Q5: How can I check the stability of my stored this compound?
A5: The stability of this compound can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. This method can separate the intact this compound from any potential degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results over time. | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid compound. Ensure proper storage of stock solutions (-80°C in aliquots, protected from light). Perform a quality control check of the stock solution using HPLC if available. |
| Precipitation of this compound in aqueous media. | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). Use of a gentle warming or sonication might aid in the initial dissolution in the organic solvent. For aqueous buffers, consider the use of solubilizing agents if compatible with the experiment. |
| Loss of compound activity. | Improper storage leading to degradation. Repeated freeze-thaw cycles. | Always aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage. When preparing working solutions for in vivo experiments, it is best to prepare them fresh on the day of use.[5] |
| Unexpected peaks in HPLC analysis. | Presence of degradation products or impurities. | Compare the chromatogram to a freshly prepared standard of this compound. If new peaks are present, it is likely that the compound has degraded. Consider acquiring a new batch of the compound and adhere strictly to the recommended storage conditions. |
Quantitative Data Summary
Specific quantitative data on the long-term stability of this compound is not extensively available in peer-reviewed literature. The following tables summarize the general stability information provided by various suppliers.
Table 1: Stability of Solid this compound
| Storage Condition | Duration | Source |
| -20°C | ≥ 4 years | [2] |
| -20°C | 3 years | [3] |
| -20°C | ≥ 12 months | [4] |
| Desiccated at -20°C | Long-term | [1] |
Table 2: Stability of this compound in Solution (DMSO)
| Storage Condition | Duration | Source |
| -80°C | 1 year | [3] |
| -80°C | 6 months | [5] |
| -20°C | 1 month | [3][5] |
Experimental Protocols
Protocol 1: Proposed Stability-Indicating HPLC Method for this compound
Disclaimer: This is a proposed method based on common practices for similar small molecules and requires validation for specific experimental conditions.
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (HPLC grade)
-
This compound reference standard
Chromatographic Conditions (to be optimized):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 285 nm (based on UV/Vis spectra)[2]
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in DMSO at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
Sample Preparation: Dilute the this compound sample to be tested to the same working concentration as the standard using the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Evaluation: Compare the chromatogram of the sample to the standard. A decrease in the area of the this compound peak and the appearance of new peaks in the sample chromatogram indicate degradation.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the potential degradation pathways of this compound under various stress conditions.
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.
-
Thermal Degradation: Expose solid this compound to a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1) to observe the extent of degradation and the formation of degradation products.
Visualizations
Caption: Experimental workflow for handling and assessing the stability of this compound.
Caption: Simplified signaling pathway of this compound action via HDAC3 inhibition.
Caption: Logical troubleshooting flow for inconsistent results with this compound.
References
minimizing RGFP966 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of RGFP966 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is known as a selective inhibitor of Histone Deacetylase 3 (HDAC3).[1][2][3] It functions as a slow-on/slow-off, competitive, and tight-binding inhibitor of HDAC3.[1] The primary intended effect of this compound is to increase the acetylation of histone and non-histone proteins that are substrates of HDAC3, thereby modulating gene expression and cellular processes.
Q2: Is this compound truly specific for HDAC3?
There is conflicting evidence regarding the absolute specificity of this compound for HDAC3. Some studies report high selectivity, with an IC50 of approximately 80 nM for HDAC3 and no effective inhibition of other class I HDACs at concentrations up to 15 μM.[1][2][3] However, other research indicates that this compound can also inhibit HDAC1 and HDAC2, with IC50 values of 57 nM and 31 nM, respectively, suggesting it may not be entirely selective for HDAC3.[4][5] This discrepancy might be due to different assay conditions, such as the substrate used and pre-incubation times.[4] Researchers should be aware of this potential for off-target inhibition of HDAC1 and HDAC2.
Q3: What are the potential consequences of this compound off-target effects?
Q4: How can I minimize the risk of this compound off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:
-
Dose-response experiments: Determine the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., increased acetylation of a known HDAC3 substrate) without causing widespread, non-specific changes.
-
Use of appropriate controls: Include positive and negative controls in all experiments. A positive control could be a known outcome of HDAC3 inhibition, while a negative control could be a structurally similar but inactive compound.
-
Orthogonal approaches: Confirm key findings using alternative methods to inhibit HDAC3, such as siRNA or shRNA-mediated knockdown of HDAC3. This helps to ensure that the observed effects are genuinely due to the loss of HDAC3 activity.
-
Selectivity profiling: If possible, perform in-house selectivity profiling of this compound against other HDAC isoforms under your specific experimental conditions.
-
Monitor for known off-target signatures: Be aware of the known off-target profiles of benzamide-based HDAC inhibitors and monitor for these effects in your experiments.
Troubleshooting Guides
Problem: Unexpected or inconsistent experimental results.
| Possible Cause | Troubleshooting Step |
| Off-target effects | 1. Perform a dose-response curve to identify the minimal effective concentration. 2. Validate findings with a more specific HDAC3 inhibitor if available, or with genetic knockdown of HDAC3. 3. Profile the expression of genes known to be regulated by other class I HDACs. |
| Compound instability | 1. Prepare fresh stock solutions of this compound regularly. 2. Store stock solutions at -20°C or -80°C as recommended by the supplier. 3. Avoid repeated freeze-thaw cycles. |
| Cell line variability | 1. Ensure consistent cell passage number and culture conditions. 2. Test the effect of this compound on multiple cell lines to confirm the observed phenotype. |
Problem: High cellular toxicity observed.
| Possible Cause | Troubleshooting Step |
| Concentration too high | 1. Reduce the concentration of this compound. Studies have shown no significant cytotoxicity in some cell lines at concentrations up to 10 µM.[6][7] 2. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration in your specific cell line. |
| Prolonged incubation time | 1. Reduce the duration of this compound treatment. 2. Perform a time-course experiment to identify the optimal treatment duration. |
| Solvent toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| HDAC3 IC50 | 80 nM | Cell-free assay | [1][2][3] |
| HDAC1 IC50 | 5.6 μM - 57 nM | In RAW 264.7 macrophages / Cell-free assay | [2][5] |
| HDAC2 IC50 | 9.7 μM - 31 nM | In RAW 264.7 macrophages / Cell-free assay | [2][5] |
| HDAC8 IC50 | >100 μM | In RAW 264.7 macrophages | [2] |
| Typical in vitro concentration | 0.1 - 10 μM | Varies by cell type and experimental goal | [8][9][10] |
| Typical in vivo dosage | 10 - 25 mg/kg | Mouse models | [3] |
Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation
This protocol is to assess the on-target activity of this compound by measuring the acetylation of histone H3 at lysine 9 (H3K9ac), a known target of HDAC3.
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extract onto a 15% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetyl-H3K9 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control such as total Histone H3.
Protocol 2: Cell Viability Assay (MTS)
This protocol is to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overconfluence during the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control. Include a positive control for cell death if desired.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Intended on-target signaling pathway of this compound.
Caption: Potential off-target signaling pathway of this compound.
Caption: Experimental workflow to minimize this compound off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HDAC | TargetMol [targetmol.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of HDAC3 reverses Alzheimer’s disease-related pathologies in vitro and in the 3xTg-AD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting HDAC3 Activity with this compound Protects Against Retinal Ganglion Cell Nuclear Atrophy and Apoptosis After Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
RGFP966 Dose-Response Curve Optimization: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing RGFP966 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of histone deacetylase 3 (HDAC3).[1][2][3][4] It functions as a slow-on/slow-off, competitive tight-binding inhibitor.[1] By inhibiting HDAC3, this compound can modulate gene expression, leading to various cellular effects, including anti-inflammatory responses, modulation of memory formation, and induction of apoptosis in cancer cells.[1][3][5] It has been shown to attenuate NF-κB p65 transcriptional activity.[5]
Q2: What is the reported IC₅₀ of this compound for HDAC3?
The reported IC₅₀ value for this compound against HDAC3 is typically in the nanomolar range, although the exact value can vary depending on the assay conditions. Several sources report an IC₅₀ of approximately 80 nM.[1][2][3][4] However, other studies have reported different values, and it's important to note that this compound's potency can be influenced by pre-incubation times due to its slow-binding kinetics.[6][7] One study reported an IC₅₀ of 0.21 μM in RAW 264.7 macrophages.[2]
Q3: Is this compound truly selective for HDAC3?
While this compound is widely described as a selective HDAC3 inhibitor, some studies suggest it may also inhibit other HDACs, particularly HDAC1 and HDAC2, at higher concentrations or with longer pre-incubation times.[6][8][9] It is reported to have no effective inhibition of other HDACs at concentrations up to 15 μM.[1][2] However, one study found inhibitor constants of 57 nM, 31 nM, and 13 nM for HDACs 1, 2, and 3, respectively, suggesting less selectivity than initially reported.[6][10] Researchers should be mindful of potential off-target effects, especially when using higher concentrations.
Q4: What are common starting concentrations for in vitro experiments?
For in vitro cellular assays, a common starting point for a dose-response curve is in the low micromolar range. Many studies have used concentrations ranging from 0.1 µM to 25 µM.[6][11] For example, in studies with RAW 264.7 macrophages, concentrations of 1 and 10 µM have been used.[5] In cutaneous T cell lymphoma (CTCL) cell lines, a concentration of 10 µM was found to be effective.[1]
Q5: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO, with a solubility of up to 100 mM.[3] For in vitro experiments, it is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM or higher). This stock solution should be stored at -20°C or -80°C to maintain stability.[1] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
Problem 1: High variability or poor reproducibility in dose-response curves.
-
Possible Cause: Inconsistent dissolution of this compound.
-
Solution: Ensure the this compound powder is fully dissolved in DMSO before making further dilutions. Gentle warming (e.g., at 37°C for 10 minutes) and/or sonication can aid dissolution.[12]
-
-
Possible Cause: Degradation of this compound in working solutions.
-
Solution: Prepare fresh working solutions from the frozen stock for each experiment. Avoid storing diluted solutions for extended periods.
-
-
Possible Cause: Cell passage number and confluency.
-
Solution: Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment.
-
Problem 2: No significant effect observed even at high concentrations.
-
Possible Cause: Insufficient incubation time.
-
Solution: As a slow-binding inhibitor, this compound may require longer incubation times to achieve maximal effect. Consider extending the treatment duration (e.g., 24, 48, or 72 hours) and perform a time-course experiment to determine the optimal incubation period.
-
-
Possible Cause: The cellular model is not sensitive to HDAC3 inhibition.
-
Solution: Confirm the expression of HDAC3 in your cell line. Consider using a positive control compound known to elicit a response in your model system to verify experimental conditions.
-
-
Possible Cause: Poor cell health.
Problem 3: Unexpected cytotoxicity at concentrations reported to be non-toxic.
-
Possible Cause: High sensitivity of the cell line.
-
Solution: Different cell lines exhibit varying sensitivities to drug treatments. It is crucial to perform a preliminary cytotoxicity assay across a broad range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the non-toxic concentration range for your specific cell line.[11]
-
-
Possible Cause: High DMSO concentration in the final culture medium.
-
Solution: Ensure the final concentration of DMSO is below the toxic threshold for your cells (typically <0.5%, with ≤0.1% being ideal).
-
-
Possible Cause: Off-target effects.
-
Solution: At higher concentrations, this compound may have off-target effects.[11] Consider using lower concentrations for longer durations or using a structurally different HDAC3 inhibitor to confirm that the observed phenotype is due to HDAC3 inhibition.
-
Data Presentation
Table 1: this compound In Vitro Potency (IC₅₀)
| Target | Reported IC₅₀ | Cell Line/Assay Condition | Reference |
| HDAC3 | 80 nM | Recombinant Human HDAC3 | [1][2][3][4] |
| HDAC3 | 0.21 µM | RAW 246.7 macrophages | [2] |
| HDAC1 | 5.6 µM | Recombinant Human HDAC1 | [2] |
| HDAC2 | 9.7 µM | Recombinant Human HDAC2 | [2] |
| HDAC8 | >100 µM | Recombinant Human HDAC8 | [2] |
| HDAC1 | 57 nM | Slow-binding kinetics assay | [7][10] |
| HDAC2 | 31 nM | Slow-binding kinetics assay | [7][10] |
| HDAC3 | 13 nM | Slow-binding kinetics assay | [7][10] |
Table 2: this compound In Vitro Experimental Conditions
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| RAW 264.7 Macrophages | 1 - 10 µM | 20 hours | Attenuated pro-inflammatory gene expression | [5] |
| Cutaneous T Cell Lymphoma (CTCL) | 10 µM | 24 - 72 hours | Decreased cell growth, increased apoptosis | [1] |
| Human Monocyte-Derived Macrophages (MDMs) | 0.2 - 25 µM | Overnight | Reduced TNF and IL-6 secretion | [11] |
| Rat Cortical Neurons | 15 µM | 24 hours | Neuroprotection against oxidative stress | [14][15] |
Table 3: this compound In Vivo Dosing
| Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Mice | 3 - 30 mg/kg | Subcutaneous (s.c.) | Enhanced long-term memory | [6][12] |
| Rats | 10 mg/kg | Intraperitoneal (i.p.) | Neuroprotective effect after brain injury | [14][16] |
| Mice | 2 - 10 mg/kg | Intraperitoneal (i.p.) | Prevention of retinal ganglion cell loss | [8] |
Experimental Protocols
1. HDAC Inhibition Assay (Fluorogenic)
This protocol is adapted from methodologies described in the literature.[5][12][17]
-
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)
-
This compound
-
Fluorogenic HDAC substrate (e.g., Acetyl-Lys(Ac)-AMC)
-
Assay buffer
-
HDAC Stop Solution (containing a protease like trypsin and a pan-HDAC inhibitor like SAHA)
-
96-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the recombinant HDAC enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 60 minutes) at room temperature. Note: Due to the slow-binding nature of this compound, varying pre-incubation times may be necessary.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate for a specific time (e.g., 60 minutes) at room temperature or 37°C.
-
Stop the reaction by adding the HDAC Stop Solution.
-
Incubate for a further 20 minutes at 37°C to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a plate reader (e.g., λex = 390 nm, λem = 460 nm).
-
Subtract the background fluorescence and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
2. Cell Viability (MTS) Assay
This protocol is a generalized procedure based on common practices.[5]
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
96-well clear plates
-
Absorbance plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C in the dark.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Caption: this compound inhibits HDAC3, preventing deacetylation and altering gene expression.
Caption: Experimental workflow for generating an this compound dose-response curve.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RGFP 966, HDAC3 inhibitor (CAS 1357389-11-7) | Abcam [abcam.com]
- 4. apexbt.com [apexbt.com]
- 5. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting HDAC3 Activity with this compound Protects Against Retinal Ganglion Cell Nuclear Atrophy and Apoptosis After Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | HDAC | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
RGFP966 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of RGFP966, a selective Histone Deacetylase 3 (HDAC3) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of HDAC3.[1][2][3][4] It functions as a slow-on/slow-off, competitive tight-binding inhibitor of HDAC3's deacetylase activity.[2] By inhibiting HDAC3, this compound can modulate gene expression and impact various cellular processes. For instance, it has been shown to attenuate NF-κB p65 transcriptional activity, which is involved in inflammation, without affecting the acetylation status of NF-κB p65 itself.[1] It can also activate the Nrf2 signaling pathway, which is involved in antioxidant responses.[5]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for HDAC3. Its IC50 for HDAC3 is approximately 80 nM.[2][3][4] At concentrations up to 15 µM, it shows no effective inhibition of other HDACs.[2][3][4] However, some studies suggest it may have moderate affinities for HDAC1 and HDAC2, with IC50 values in the low micromolar range.[6][7] It is important to consider potential off-target effects at higher concentrations.[8]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in organic solvents like DMSO, with a solubility of approximately 72 mg/mL.[2][9] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium.[10] Stock solutions in DMSO can be stored at -20°C for several months or at -80°C for up to a year.[2][4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] Aqueous solutions are not recommended for long-term storage.[9]
Q4: What are the known downstream effects of this compound treatment?
A4: this compound treatment can lead to a variety of downstream effects depending on the cellular context. In inflammatory models, it can downregulate the expression of pro-inflammatory genes like IL-1β, IL-6, and IL-12b, and upregulate the anti-inflammatory gene IL-10.[1] In the context of neuroprotection, it can activate the Nrf2 pathway, leading to increased expression of antioxidant factors like HO-1 and SOD2.[5] In cancer cells, it can inhibit cell proliferation and migration by suppressing EGFR expression.[10]
Q5: Can this compound be used in in vivo studies?
A5: Yes, this compound is blood-brain barrier penetrant and has been used in various in vivo models.[3][5] For instance, it has been administered via intraperitoneal (i.p.) injection in rats at doses of 10 mg/kg to study its neuroprotective effects.[5][11] It has also been shown to be effective in mouse models of optic nerve injury when administered systemically.[6]
Troubleshooting Guide
Q1: I am observing high levels of cytotoxicity in my cell culture experiments. What could be the cause?
A1: High cytotoxicity can be due to several factors:
-
Concentration: While this compound is generally not cytotoxic at effective concentrations in many cell lines, high doses can lead to cell death.[1][7][8] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a toxic level (typically <0.1%).[7]
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound. Consider reducing the concentration and/or incubation time.
Q2: My results are inconsistent across experiments. What are the possible reasons?
A2: Inconsistent results can stem from:
-
Compound Stability: Ensure that your this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles.[2]
-
Solubility Issues: this compound has poor aqueous solubility.[9] When diluting your DMSO stock into aqueous media, ensure it is thoroughly mixed to avoid precipitation. Incomplete dissolution can lead to variability in the effective concentration.
-
Experimental Timing: this compound is a slow-on/slow-off inhibitor.[2] The pre-incubation time and the total treatment time can significantly impact the outcome. Ensure these timings are consistent across your experiments.
Q3: I am not observing the expected increase in histone acetylation after this compound treatment. Why might this be?
A3: A lack of expected histone acetylation changes could be due to:
-
Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit HDAC3 in your experimental system. Refer to the literature for effective concentrations in similar models and perform a dose-response experiment.
-
Sub-optimal Incubation Time: The duration of treatment may not be sufficient for changes in histone acetylation to become apparent.
-
Antibody Specificity: Ensure the antibody you are using for Western blotting is specific for the histone acetylation mark you are investigating (e.g., H3K9ac, H4K5ac).[2][4]
-
Cellular Context: The effect of HDAC3 inhibition on global histone acetylation can be context-dependent. This compound's primary mechanism may not always involve a global increase in all histone acetylation marks.[1]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (HDAC3) | 80 nM | Recombinant Human HDAC3 | [2][3][4] |
| IC50 (HDAC1) | 5.6 µM | Recombinant Human HDAC1 | [3] |
| IC50 (HDAC2) | 9.7 µM | Recombinant Human HDAC2 | [3] |
| Effective Concentration (in vitro) | 1 - 10 µM | RAW 264.7 Macrophages | [1] |
| Effective Concentration (in vitro) | ~10 µM | CTCL cell lines (HH and Hut78) | [2][4] |
| Effective Concentration (in vivo) | 10 mg/kg | Rats (Surgical Brain Injury) | [5] |
| Effective Concentration (in vivo) | 2 - 10 mg/kg | Mice (Optic Nerve Crush) | [6] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is adapted from studies investigating the effect of this compound on cell proliferation.[1][10]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10³ cells/well and culture overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96 AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours in the dark.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot for Histone Acetylation
This protocol is a general guide based on methodologies used to assess the downstream effects of this compound.[1][4]
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Histone Extraction (Optional but Recommended): For more specific analysis of histone modifications, perform an acid extraction of histones.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against specific acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Visualizations
Caption: General experimental workflow for in vitro studies using this compound.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting HDAC3 Activity with this compound Protects Against Retinal Ganglion Cell Nuclear Atrophy and Apoptosis After Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Validation & Comparative
RGFP966 vs. Other HDAC Inhibitors: A Comparative Guide
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. Their dysregulation is implicated in various diseases, particularly cancer, making them a significant therapeutic target. RGFP966 is a selective inhibitor of HDAC3, a class I HDAC. This guide provides an objective comparison of this compound with other HDAC inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Quantitative Comparison of HDAC Inhibitor Potency and Selectivity
The efficacy of an HDAC inhibitor is determined by its potency, typically measured by the half-maximal inhibitory concentration (IC50), and its selectivity across different HDAC isoforms. The following table summarizes the IC50 values for this compound and other representative HDAC inhibitors.
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Selectivity Profile |
| This compound | Class I | 5,600 - 57,000 | 9,700 - 31,000 | 80 - 210 | >15,000 | >100,000 | HDAC3 Selective |
| Vorinostat (SAHA) | Pan-HDAC | ~10-50 | ~10-50 | ~10-50 | ~10-50 | ~10-50 | Pan-HDAC Inhibitor[1][2] |
| Entinostat (MS-275) | Class I | 510 | - | 1,700 | >10,000 | >10,000 | Class I Selective[2] |
| Ricolinostat (ACY-1215) | HDAC6 Selective | 58 | 48 | 51 | 5 | 100 | HDAC6 Selective[2] |
| PCI-34051 | HDAC8 Selective | >2,000 | >10,000 | >10,000 | >2,000 | 10 | HDAC8 Selective[2] |
Note: IC50 values can vary depending on the specific assay conditions and pre-incubation times. Data is compiled from multiple sources for comparative purposes.[1][2]
Recent studies have highlighted that this compound exhibits slow-binding kinetics, which can affect the measured potency and selectivity. One study reported inhibitor constants (Ki) of 57 nM, 31 nM, and 13 nM for HDAC1, HDAC2, and HDAC3, respectively, suggesting a more modest selectivity for HDAC3 than initially reported.[3][4][5]
Experimental Protocols
1. In Vitro HDAC Enzymatic Assay (Fluorogenic)
This assay is a standard method for determining the IC50 value of a test compound against specific HDAC isoforms.[1][2]
-
Objective: To quantify the inhibitory potency of a compound on the enzymatic activity of purified recombinant HDAC isoforms.
-
Materials:
-
Purified recombinant human HDAC isoforms (e.g., HDAC1, HDAC3).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Test compound (serially diluted).
-
Developer solution (e.g., Trypsin with Trichostatin A (TSA) to stop the HDAC reaction).
-
96-well black microplates.
-
Fluorometric microplate reader.
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in the assay buffer.
-
Reaction Setup: Add the diluted enzyme and the test compound dilutions to the wells of the microplate. Include controls with enzyme and vehicle (e.g., DMSO) and wells with no enzyme (blank).
-
Pre-incubation (optional but critical for slow-binding inhibitors): Incubate the enzyme and inhibitor together for a defined period (e.g., 30 minutes to 2 hours) at 37°C.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Reaction Termination and Development: Add the developer solution to each well. The developer stops the HDAC reaction and digests the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[6]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular HDAC Activity Assay
This assay measures the ability of a compound to inhibit HDAC activity within a cellular context.
-
Objective: To assess the cell permeability and intracellular target engagement of an HDAC inhibitor.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
HDAC Activity Measurement: Use a commercial kit (e.g., HDAC Activity/Inhibition Assay Kit) or a fluorogenic substrate to measure HDAC activity in the cell lysates.[8] The general principle is similar to the in vitro assay.
-
Protein Normalization: Measure the total protein concentration in each lysate to normalize the HDAC activity.
-
Data Analysis: Calculate the percentage of HDAC inhibition at each compound concentration and determine the cellular IC50 value.
-
Signaling Pathways and Visualizations
This compound and the HDAC3/Nrf2 Signaling Pathway
This compound has been shown to exert neuroprotective effects by modulating the HDAC3/Nrf2 signaling pathway.[9] Inhibition of HDAC3 by this compound leads to the activation of Nrf2, which in turn increases the expression of antioxidant factors, thereby reducing oxidative stress.[9]
Caption: this compound inhibits HDAC3, leading to Nrf2 activation and reduced oxidative stress.
Experimental Workflow for HDAC Inhibitor IC50 Determination
The following diagram illustrates the key steps in determining the IC50 value of an HDAC inhibitor using an in vitro enzymatic assay.
Caption: Workflow for determining HDAC inhibitor IC50 values in vitro.
Classification of HDAC Inhibitors
HDAC inhibitors are categorized based on their selectivity for the different classes of HDAC enzymes. This compound is classified as a selective inhibitor of the class I enzyme, HDAC3.
Caption: Classification of HDAC inhibitors based on their selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
comparing RGFP966 and SAHA effects
A Comparative Guide to HDAC Inhibitors: RGFP966 vs. SAHA
This guide provides a comprehensive comparison of two prominent histone deacetylase (HDAC) inhibitors: the selective HDAC3 inhibitor this compound and the pan-HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat). It is intended for researchers, scientists, and drug development professionals to facilitate an informed choice of inhibitor based on experimental needs.
Introduction and Overview
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the removal of acetyl groups from lysine residues on histones and other non-histone proteins. Their dysregulation is implicated in various diseases, particularly cancer and inflammatory disorders, making them a key therapeutic target.
-
This compound is a highly selective, potent, and blood-brain barrier-penetrant inhibitor of HDAC3.[1] Its specificity allows for the targeted investigation of HDAC3-mediated pathways, offering a nuanced approach to epigenetic modulation. This compound has shown promise in preclinical models of neurodegenerative diseases, inflammation, and specific cancers.[2][3][4]
-
SAHA (Vorinostat) is a broad-spectrum or pan-HDAC inhibitor, targeting both Class I and Class II HDACs.[5][6] As the first HDAC inhibitor approved by the FDA for the treatment of cutaneous T-cell lymphoma, its effects are characterized by global increases in protein acetylation, leading to cell cycle arrest, apoptosis, and growth inhibition in a wide range of transformed cells.[5][7][8]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and SAHA, highlighting their differences in potency and selectivity.
| Parameter | This compound | SAHA (Vorinostat) | Citations |
| Mechanism of Action | Selective HDAC3 Inhibitor | Pan-HDAC Inhibitor (Class I & II) | [1][5][9] |
| HDAC1 IC₅₀ | ~5.6 µM | ~10 nM | [2][10] |
| HDAC2 IC₅₀ | ~9.7 µM | Similar to HDAC1/3 | [2] |
| HDAC3 IC₅₀ | ~80 nM | ~20 nM | [1][9][10] |
| HDAC8 IC₅₀ | >100 µM | 540 nM | [2][11] |
| Selectivity | >200-fold for HDAC3 over other HDACs | Non-selective | [9][12][13] |
| Typical In Vitro Conc. | 1 - 10 µM | 1 - 5 µM | [2][10][14] |
| Typical In Vivo Dose | 3 - 10 mg/kg | 25 - 100 mg/kg | [10][12][15] |
Signaling Pathways and Mechanisms of Action
The distinct selectivity profiles of this compound and SAHA result in the modulation of different downstream signaling pathways.
This compound: Selective HDAC3 Inhibition
This compound's targeted inhibition of HDAC3 has been shown to specifically modulate key signaling pathways without causing global changes in histone acetylation.[2] One of its primary mechanisms involves the activation of the Nrf2 antioxidant response pathway, which is critical for neuroprotection.[16][17] It also attenuates inflammation by reducing the transcriptional activity of NF-κB p65 and can suppress tumor growth by downregulating the EGFR signaling pathway.[2][10]
SAHA: Pan-HDAC Inhibition
SAHA's broad activity against Class I and II HDACs leads to global hyperacetylation of histone and non-histone proteins. This widespread epigenetic remodeling affects a multitude of signaling pathways. Key consequences include the induction of p21, leading to cell cycle arrest, and the modulation of apoptotic pathways like the Akt/FOXO3a axis, ultimately resulting in programmed cell death in cancer cells.[8][18][19]
Key Experimental Protocols
Accurate and reproducible data are paramount. The following are detailed protocols for key assays used to evaluate the effects of this compound and SAHA.
Protocol 1: HDAC Activity Assay (Fluorometric)
This assay measures the activity of HDAC enzymes from cell lysates or purified sources.
-
Reagent Preparation :
-
Prepare HDAC Assay Buffer.
-
Dilute the fluorogenic HDAC substrate and the Developer solution according to the manufacturer's instructions (e.g., Sigma-Aldrich CS1010, Abcam ab156064).[16][20]
-
Prepare serial dilutions of the test inhibitor (this compound or SAHA) and a known inhibitor control (e.g., Trichostatin A).
-
-
Assay Procedure :
-
Add 40 µL of HDAC Assay Buffer to wells of a 96-well black plate.
-
Add 10 µL of the test inhibitor or vehicle control to the appropriate wells.
-
Add 50 µL of the HDAC enzyme source (e.g., HeLa nuclear extract or purified recombinant HDAC).
-
Incubate for 10-20 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the HDAC substrate working solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Stop the reaction by adding 50 µL of Developer solution, which includes a potent HDAC inhibitor to halt the enzymatic reaction.[17]
-
Incubate for an additional 10-15 minutes at room temperature.
-
-
Data Acquisition :
Protocol 2: Western Blot for Histone Acetylation
This protocol is used to detect changes in the acetylation status of specific histone lysine residues.
-
Histone Extraction :
-
Treat cells with this compound, SAHA, or vehicle control for the desired time.
-
Harvest cells and wash with ice-cold PBS containing an HDAC inhibitor (e.g., 10 mM sodium butyrate) to preserve acetylation marks.
-
Lyse cells using a Triton Extraction Buffer (TEB) and pellet the nuclei.
-
Extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.[6]
-
Centrifuge to pellet debris and collect the supernatant containing histones.
-
Determine protein concentration using a Bradford or BCA assay.
-
-
SDS-PAGE and Transfer :
-
Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 15% SDS-PAGE gel for optimal resolution of small histone proteins.[4][6]
-
Perform electrophoresis and subsequently transfer proteins to a PVDF membrane.
-
Verify transfer efficiency using Ponceau S staining.
-
-
Immunodetection :
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) or a total histone antibody (e.g., anti-Histone H3) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
-
Data Analysis :
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.
-
Protocol 3: Cell Viability (MTS Assay)
This colorimetric assay determines the number of viable cells in culture by measuring mitochondrial metabolic activity.
-
Cell Plating :
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat cells with serial dilutions of this compound, SAHA, or vehicle control. Include wells with media only for background subtraction.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure :
-
Prepare the MTS reagent combined with an electron coupling reagent (PES) according to the manufacturer's protocol.[7][9][21]
-
Add 20 µL of the combined MTS/PES solution to each 100 µL well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. Viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
-
Data Acquisition and Analysis :
Experimental Workflow and Conclusion
The selection between this compound and SAHA fundamentally depends on the research question.
References
- 1. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Targeting HDAC3 Activity with this compound Protects Against Retinal Ganglion Cell Nuclear Atrophy and Apoptosis After Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo histone deacetylase inhibitor therapy with suberoylanilide hydroxamic acid (SAHA) and paclitaxel in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. broadpharm.com [broadpharm.com]
Validating RGFP966 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of RGFP966, a selective inhibitor of histone deacetylase 3 (HDAC3). We present supporting experimental data, detailed protocols for key validation assays, and objective comparisons with other HDAC inhibitors.
Comparative Analysis of HDAC Inhibitors
The efficacy and specificity of this compound are best understood in comparison to other well-characterized HDAC inhibitors with varying selectivity profiles.
| Inhibitor | Target Class | Primary Targets | Selectivity Profile |
| This compound | Isoform Selective | HDAC3 | Highly selective for HDAC3, with significantly lower potency against other class I HDACs.[1] |
| Vorinostat (SAHA) | Pan-HDAC | Class I, II, and IV HDACs | A broad-spectrum inhibitor with activity against multiple HDAC isoforms.[2] |
| Entinostat (MS-275) | Class I Selective | HDAC1, HDAC3 | Selective for Class I HDACs, with potent inhibition of HDAC1 and HDAC3. |
| PCI-34051 | Isoform Selective | HDAC8 | A potent and selective inhibitor of HDAC8. |
In Vitro Inhibitory Activity of this compound vs. SAHA
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the pan-HDAC inhibitor SAHA against recombinant human class I HDACs.
| HDAC Isoform | This compound IC50 (µM) | SAHA IC50 (µM) |
| HDAC1 | >15 | ~0.03 |
| HDAC2 | >15 | ~0.06 |
| HDAC3 | 0.08 | ~0.02 |
| HDAC8 | >15 | ~0.3 |
Data compiled from multiple sources indicating high selectivity of this compound for HDAC3.[1]
Key Experiments for Validating this compound Target Engagement
Several orthogonal methods can be employed to confirm that this compound engages its intended target, HDAC3, within a cellular context.
Western Blot Analysis of Histone Acetylation
A direct consequence of HDAC inhibition is the accumulation of acetylated histones. Western blotting is a fundamental technique to visualize this effect.
Experimental Protocol:
1. Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages, HEK293) at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours). Include a positive control such as SAHA.
2. Histone Extraction (Acid Extraction Method):
-
Harvest cells by scraping and pellet by centrifugation.
-
Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS with 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN3) and incubate on ice for 10 minutes.[3]
-
Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation.[3]
-
Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the debris.
-
Transfer the supernatant containing histones to a new tube and neutralize the acid with 2 M NaOH.
3. Protein Quantification:
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel. Due to their small size, higher percentage gels provide better resolution for histones.[3]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for optimal capture of small histone proteins).[4]
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[4]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess the physical binding of a drug to its target protein in intact cells. Ligand binding stabilizes the target protein, leading to an increased melting temperature.[5][6]
Experimental Protocol:
1. Cell Treatment:
-
Treat intact cells with this compound at the desired concentration (e.g., 10 µM) and a vehicle control.
2. Heating:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[7]
3. Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
5. Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble HDAC3 in the supernatant by Western blot or ELISA.
-
Plot the amount of soluble HDAC3 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that quantitatively measures compound binding to a target protein in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HDAC3 protein and a fluorescent tracer.
Experimental Protocol:
1. Cell Transfection:
-
Transfect HEK293 cells with a vector encoding an HDAC3-NanoLuc® fusion protein.[8]
2. Cell Plating:
-
Plate the transfected cells in a 96-well or 384-well white, non-binding surface plate.[8]
3. Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the fluorescent NanoBRET™ tracer and the this compound dilutions to the cells.
4. Substrate Addition and Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.[9]
-
Measure the donor (450 nm) and acceptor (610 nm) emission signals using a plate reader capable of measuring BRET.[10]
5. Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive displacement of the tracer and thus, target engagement.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Inhibition of HDAC3 by this compound is expected to alter the expression of specific genes. qRT-PCR can be used to quantify these changes.[2][11]
Experimental Protocol:
1. Cell Treatment and RNA Isolation:
-
Treat cells with this compound (e.g., 1 µM) and a vehicle control for a specified time (e.g., 20 hours).[2]
-
Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent or a column-based kit).[12]
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.[12]
3. qPCR:
-
Perform qPCR using SYBR Green or TaqMan-based assays with primers specific for target genes known to be regulated by HDAC3 (e.g., inflammatory genes like IL-6, IL-12b) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[2]
-
Typical cycling conditions are an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[12]
4. Data Analysis:
-
Calculate the relative gene expression using the 2^-ΔΔCt method.[12]
-
A significant change in the expression of target genes in this compound-treated cells compared to the control indicates functional engagement of the HDAC3 pathway.
Visualizing Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. promega.com [promega.com]
- 9. NanoBRET® Target Engagement HDAC Assays [worldwide.promega.com]
- 10. eubopen.org [eubopen.org]
- 11. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
RGFP966: A Spotlight on HDAC3 Specificity in a World of Broader HDAC Inhibition
For researchers, scientists, and drug development professionals, the quest for highly specific molecular probes and therapeutic agents is paramount. In the landscape of epigenetic modulation, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of compounds. However, the clinical utility of many early-generation HDAC inhibitors has been hampered by off-target effects, largely due to their broad-spectrum activity against multiple HDAC isoforms. This guide provides a detailed comparison of RGFP966, a potent and selective HDAC3 inhibitor, with inhibitors that primarily target HDAC1 and HDAC2, offering insights into their respective specificities, mechanisms of action, and the signaling pathways they modulate.
Unveiling the Specificity: this compound vs. HDAC1/2 Inhibitors
The defining characteristic of this compound is its remarkable selectivity for HDAC3 over other HDAC isoforms, particularly the closely related Class I enzymes, HDAC1 and HDAC2. This specificity is quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency.
As the data below illustrates, this compound inhibits HDAC3 at nanomolar concentrations, while its activity against HDAC1 and HDAC2 is significantly weaker, requiring micromolar concentrations to achieve similar inhibition. This contrasts sharply with HDAC1/2-centric inhibitors like Entinostat and Romidepsin, which show potent inhibition of HDAC1 and HDAC2 with less pronounced or different selectivity profiles across other isoforms.
| Inhibitor | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Other Notable HDAC IC50s (µM) |
| This compound | 5.6[1] | 9.7[1] | 0.08 [1][2] | HDAC8: >100[1] |
| Entinostat (MS-275) | 0.243 - 0.51 [3][4] | 0.453 [4] | 1.7 - 8[3][5] | HDAC8: >100[5] |
| Romidepsin (FK228) | 0.036 [6][7] | 0.047 [6][7] | - | HDAC4: 0.51, HDAC6: 1.4[6][7] |
| Tacedinaline (CI-994) | 0.9 [8][9][10] | 0.9 [8][9][10] | 1.2[8][9][10] | HDAC8: >20[8][9] |
Note: IC50 values can vary between studies depending on the specific assay conditions.
Experimental Protocols: Measuring HDAC Inhibition
The determination of HDAC inhibitor potency and selectivity relies on robust biochemical assays. A common methodology is the in vitro HDAC activity assay, which measures the enzymatic activity of purified recombinant HDAC proteins in the presence of varying concentrations of an inhibitor.
In Vitro HDAC Activity Assay (Fluorometric)
This method quantifies HDAC activity by measuring the fluorescence generated from a deacetylated substrate.
1. Reagents and Materials:
-
Purified recombinant human HDAC isozymes (e.g., HDAC1, HDAC2, HDAC3).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., Trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction) in assay buffer.
-
Test compounds (e.g., this compound, Entinostat) dissolved in DMSO.
-
96-well microplate (black, for fluorescence readings).
-
Fluorescence plate reader.
2. Assay Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (as a vehicle control) to the wells of the microplate.
-
Add diluted HDAC enzyme (e.g., 35 µL) to each well and incubate for a specified pre-incubation period (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 10 µL).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the developer solution (e.g., 50 µL). The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Incubate at 37°C for a further 15 minutes to allow for complete development of the fluorescent signal.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
3. Data Analysis:
-
Subtract the background fluorescence from wells containing no enzyme.
-
Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
This protocol provides a fundamental framework. For a comprehensive understanding, it is recommended to consult detailed publications and manufacturer's instructions for specific assay kits[11][12].
Signaling Pathways: The Downstream Consequences of Specificity
The distinct specificities of this compound and HDAC1/2 inhibitors translate into the modulation of different downstream signaling pathways, leading to varied cellular responses.
This compound and HDAC3-Mediated Pathways
HDAC3 is a critical regulator of inflammatory and oxidative stress responses. This compound, by selectively inhibiting HDAC3, has been shown to impact the following pathways:
-
NF-κB Signaling: HDAC3 can act as a co-repressor for NF-κB target genes. Inhibition of HDAC3 by this compound can lead to a decrease in the transcriptional activity of NF-κB p65, thereby attenuating the expression of pro-inflammatory genes[1][13][14]. This occurs without affecting the nuclear translocation of NF-κB p65[1].
-
Nrf2 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. HDAC3 inhibition by this compound can lead to the activation of the Nrf2 pathway, promoting the expression of antioxidant enzymes and conferring neuroprotective effects[9][13][15][16][17][18].
HDAC1/2 Inhibition and its Consequences
HDAC1 and HDAC2 are often found together in repressive complexes like Sin3, NuRD, and CoREST, and they play crucial roles in cell cycle regulation and development. Inhibitors targeting these isoforms can influence:
-
Cell Cycle Progression: HDAC1 and HDAC2 are key regulators of the cell cycle. Their inhibition can lead to the upregulation of cyclin-dependent kinase inhibitors like p21, resulting in a G1 cell cycle arrest[19].
-
Wnt and p53 Signaling: HDAC1 and HDAC2 have been shown to regulate the Wnt and p53 pathways, which are critical for development and tumor suppression. Loss of HDAC1 and HDAC2 can impair canonical Wnt signaling and lead to hyperacetylation and activation of p53[20][21].
Conclusion: The Importance of Selective Inhibition
The high specificity of this compound for HDAC3 makes it an invaluable tool for dissecting the specific biological roles of this particular isoform. For researchers, this allows for more precise investigations into HDAC3-mediated signaling pathways without the confounding effects of inhibiting HDAC1 and HDAC2. In a therapeutic context, the development of isoform-selective inhibitors like this compound holds the promise of more targeted interventions with potentially fewer side effects compared to pan-HDAC inhibitors. Understanding the distinct specificity profiles of different HDAC inhibitors is crucial for both fundamental research and the advancement of epigenetic-based therapies.
References
- 1. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. CI-994 (Tacedinaline) | class I HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 11. benchchem.com [benchchem.com]
- 12. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. alzdiscovery.org [alzdiscovery.org]
- 19. Overlapping functions of Hdac1 and Hdac2 in cell cycle regulation and haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Histone deacetylase 1 and 2 regulate Wnt and p53 pathways in the ureteric bud epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HDAC1 and HDAC2 orchestrate Wnt signaling to regulate neural progenitor transition during brain development - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of RGFP966 Effects: A Comparison with HDAC3 siRNA
Guide for Researchers, Scientists, and Drug Development Professionals
The selective histone deacetylase 3 (HDAC3) inhibitor, RGFP966, is a valuable chemical probe for investigating the biological roles of HDAC3 and as a potential therapeutic agent. However, ensuring that the observed cellular and physiological effects are truly due to the inhibition of HDAC3, and not off-target interactions, is a critical step in preclinical research. Genetic validation using small interfering RNA (siRNA) to specifically knock down HDAC3 expression provides a crucial benchmark for confirming the on-target activity of pharmacological inhibitors like this compound.
This guide provides an objective comparison between the effects of this compound and HDAC3 siRNA, supported by experimental data, to assist researchers in designing and interpreting validation experiments.
HDAC3 Signaling and Points of Intervention
HDAC3 is a class I histone deacetylase that plays a key role in epigenetic regulation by removing acetyl groups from histone tails, leading to chromatin condensation and transcriptional repression. It typically functions within a multi-protein corepressor complex. Both this compound and siRNA targeting HDAC3 aim to disrupt this process, but through different mechanisms, as illustrated below.
Caption: Mechanisms of HDAC3 targeting by this compound and siRNA.
Comparison of this compound and HDAC3 siRNA Effects
To validate that the anti-inflammatory effects of this compound are mediated through HDAC3, a direct comparison with siRNA-mediated HDAC3 knockdown is essential. The following data, summarized from a study by van den Bosch et al. in RAW 264.7 macrophages, demonstrates the congruent effects of both interventions on the expression of key inflammatory genes following stimulation with LPS/IFNγ.[1][2][3]
Table 1: Comparative Effects of HDAC3 siRNA and this compound on Inflammatory Gene Expression
| Gene Target | Intervention | Fold Change vs. Control (LPS/IFNγ-treated) | Outcome |
| HDAC3 | HDAC3 siRNA | ~0.3 (70% knockdown) | Target knockdown confirmed |
| This compound (1 µM) | No significant change in mRNA | Acts on protein, not mRNA | |
| TNFα | HDAC3 siRNA | ↓ (Significant Decrease) | Phenocopy |
| This compound (1 µM) | ↓ (Significant Decrease) | Phenocopy | |
| iNOS | HDAC3 siRNA | ↓ (Significant Decrease) | Phenocopy |
| This compound (1 µM) | ↓ (Significant Decrease) | Phenocopy | |
| IL-1β | HDAC3 siRNA | ↓ (Significant Decrease) | Phenocopy |
| This compound (1 µM) | ↓ (Significant Decrease) | Phenocopy | |
| IL-10 | HDAC3 siRNA | ↑ (Significant Increase) | Phenocopy |
| This compound (1 µM) | ↑ (Significant Increase) | Phenocopy |
Data is qualitatively summarized from figures presented in van den Bosch, D. S., et al. (2014). For exact quantitative values and statistical significance, please refer to the original publication.[1]
Experimental Workflow and Protocols
A robust experimental design is critical for the genetic validation of small molecule inhibitors. The workflow below outlines the key steps for comparing this compound treatment with HDAC3 siRNA knockdown.
Caption: Experimental workflow for comparing this compound and HDAC3 siRNA.
Detailed Experimental Protocols
The following protocols are based on methodologies reported for studying HDAC3 in RAW 264.7 macrophages.[1]
1. Cell Culture
-
Cell Line: Mouse RAW 264.7 macrophages.
-
Culture Medium: DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Plate cells one day prior to experiments to achieve optimal confluency at the time of treatment/transfection.
2. HDAC3 siRNA Transfection
-
Objective: To specifically reduce the expression of HDAC3 protein.
-
Reagents:
-
HDAC3-specific siRNA (e.g., Silencer® Select, Ambion®).
-
Non-targeting control siRNA.
-
Lipofectamine® 2000 Transfection Reagent.
-
-
Protocol:
-
Dilute 50 nM of siRNA in serum-free medium.
-
In a separate tube, dilute Lipofectamine® 2000 in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and Lipofectamine® 2000, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh culture medium.
-
Incubate cells for 20-24 hours before proceeding with further treatments (e.g., LPS/IFNγ stimulation).[1][2]
-
3. This compound Treatment
-
Objective: To pharmacologically inhibit the enzymatic activity of HDAC3.
-
Reagents:
-
This compound (Stock solution typically in DMSO).
-
Vehicle control (DMSO).
-
-
Protocol:
-
Prepare working concentrations of this compound (e.g., 1 µM) by diluting the stock solution in complete culture medium.[1]
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Replace the medium on the cells with the this compound-containing or vehicle-containing medium.
-
Incubate for the desired duration (e.g., 20 hours) prior to or during stimulation.[1]
-
4. Gene Expression Analysis (RT-qPCR)
-
Objective: To quantify the mRNA levels of target genes.
-
Protocol:
-
Harvest cells and isolate total RNA using a suitable method (e.g., TRIzol reagent).
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using gene-specific primers for HDAC3, inflammatory markers (TNFα, iNOS, etc.), and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analyze data using the ΔΔCt method to determine the fold change in gene expression relative to the control group.
-
References
- 1. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 5. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
RGFP966: A Comparative Analysis of a Selective HDAC3 Inhibitor Across Diverse Disease Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental findings related to RGFP966, a selective histone deacetylase 3 (HDAC3) inhibitor. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's mechanism of action and experimental applications.
This compound has emerged as a significant tool in understanding the role of HDAC3 in various pathological processes. Its selectivity, though debated, allows for targeted investigation into HDAC3's function in neurodegenerative diseases, inflammation, cancer, and infectious diseases. This guide synthesizes findings from in vitro, ex vivo, and in vivo models to offer a comparative perspective on its efficacy and mechanisms.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data from various studies on this compound, facilitating a clear comparison of its performance across different models and conditions.
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | HDAC Isoform | Value | Cell Line / System | Reference |
| IC50 | HDAC3 | 80 nM | Recombinant Human HDACs | [1][2] |
| HDAC1 | 4.423 µM | Recombinant Human HDACs | [3] | |
| HDAC2 | 6.8 µM | Recombinant Human HDACs | [3] | |
| HDAC8 | > 15 µM | Recombinant Human HDACs | [1][2] | |
| Inhibitor Constant (Ki) | HDAC1 | 57 nM | Recombinant Human HDACs | [4] |
| HDAC2 | 31 nM | Recombinant Human HDACs | [4] | |
| HDAC3 | 13 nM | Recombinant Human HDACs | [4] | |
| Effective Concentration | Anti-inflammatory effects | 0.1 - 1.0 µM | RAW 264.7 macrophages | [4][5] |
| Neuroprotection | 10 µM | HEK/APPsw cells | [3] | |
| Anti-cancer effects | 10 µM | Huh7, PLC/PRL/5 (HCC cells) | [6] | |
| Anti-mycobacterial effects | 0.2 - 25 µM | Monocyte-derived macrophages | [7] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Disease Model | Animal | Dosage | Route | Key Findings | Reference |
| Huntington's Disease | N171-82Q Transgenic Mice | 10 and 25 mg/kg | Subcutaneous | Improved motor function, reduced striatal atrophy | [8] |
| Alzheimer's Disease | 3xTg-AD Mice | 10 mg/kg | Not specified | Improved short-term recognition memory, increased nesting score | [3] |
| Surgical Brain Injury | Rats | 10 mg/kg | Intraperitoneal | Reduced brain edema, apoptosis, and oxidative stress | [9] |
| Optic Nerve Crush | C57BL/6 Mice | 10 mg/kg | Intraperitoneal | Protected retinal ganglion cells from neurodegeneration | [4][10] |
| Inflammatory Lung Disease | Mice | Not specified | Not specified | Anti-inflammatory effects in precision-cut lung slices | [5] |
| Spinal Cord Injury | Mice | Not specified | Subcutaneous | Improved hind limb motor recovery | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways influenced by this compound and a general workflow for its investigation.
This compound Mechanism in Inflammation
Caption: this compound inhibits HDAC3, reducing NF-κB transcriptional activity.
Neuroprotective Mechanism of this compound
Caption: this compound promotes neuroprotection by activating the Nrf2 pathway.
General Experimental Workflow for this compound Studies
Caption: A generalized workflow for investigating this compound's effects.
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature, offering a reproducible framework for future studies.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells (e.g., Huh7, PLC/PRL/5) into 96-well plates at a density of 3x10³ cells per well and culture overnight.[6]
-
Treatment: Treat the cells with varying concentrations of this compound for the desired time points (e.g., 48 hours).[6]
-
MTS Reagent Addition: Add 20 µl of CellTiter 96 AQueous One Solution Reagent (Promega) to each well.[5]
-
Incubation: Incubate the plates at 37°C for 1 hour in the dark.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.[5]
Western Blot Analysis
-
Cell Lysis: Harvest cells after treatment with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-HDAC3, anti-p-EGFR, anti-Nrf2, anti-β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Animal Studies (General Protocol)
-
Animal Model: Utilize a relevant animal model for the disease of interest (e.g., N171-82Q transgenic mice for Huntington's disease).[8]
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 75% polyethylene glycol 200/25% sodium acetate).[8]
-
Administration: Administer this compound to the animals via the chosen route (e.g., subcutaneous injection, 3 times per week) at the desired dose (e.g., 10 or 25 mg/kg).[8] A control group should receive an equal volume of the vehicle.
-
Behavioral Analysis: Conduct behavioral tests at specified time points to assess functional outcomes (e.g., rotarod test for motor coordination).[8]
-
Tissue Collection: At the end of the study, sacrifice the animals and collect relevant tissues (e.g., brain) for further analysis.[8]
-
Histological and Molecular Analysis: Perform histological staining (e.g., H&E), immunohistochemistry (e.g., for GFAP), or molecular analyses (e.g., qPCR, Western blot) on the collected tissues.[8]
This guide provides a comparative overview of this compound's effects across various models. The presented data and protocols should serve as a valuable resource for researchers designing and interpreting experiments with this selective HDAC3 inhibitor. The variability in reported selectivity and the diverse downstream effects underscore the importance of careful experimental design and model selection when investigating the therapeutic potential of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of HDAC3 reverses Alzheimer’s disease-related pathologies in vitro and in the 3xTg-AD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting HDAC3 Activity with this compound Protects Against Retinal Ganglion Cell Nuclear Atrophy and Apoptosis After Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
RGFP966 in the Landscape of Neuroprotective Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective therapies is a cornerstone of neuroscience research. Among the diverse array of compounds under investigation, RGFP966, a selective histone deacetylase 3 (HDAC3) inhibitor, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound with other notable neuroprotective compounds—Resveratrol, Curcumin, and Trichostatin A—supported by experimental data. We delve into their mechanisms of action, present quantitative comparisons of their efficacy, and provide detailed experimental protocols for key assays.
Mechanism of Action: A Comparative Overview
The neuroprotective effects of these compounds stem from their ability to modulate distinct yet often interconnected cellular pathways.
This compound , as a selective HDAC3 inhibitor, exerts its neuroprotective effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2] By inhibiting HDAC3, this compound promotes the nuclear translocation of Nrf2, which in turn binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes.[2] This leads to the upregulation of downstream enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), mitigating oxidative stress and reducing neuroinflammation.[2][3][4]
Resveratrol , a natural polyphenol, exhibits neuroprotective properties through multiple mechanisms. It is known to activate Sirtuin 1 (SIRT1), a protein deacetylase, which plays a crucial role in cellular stress resistance and longevity.[5] Resveratrol also possesses potent antioxidant properties by directly scavenging reactive oxygen species (ROS) and enhancing the expression of endogenous antioxidant enzymes.[5][6] Furthermore, it has been shown to modulate inflammatory pathways and inhibit apoptosis.[5][7]
Curcumin , the active component of turmeric, is another multi-target neuroprotective agent. Its antioxidant and anti-inflammatory properties are well-documented.[8][9] Curcumin can chelate metal ions, scavenge free radicals, and upregulate antioxidant enzymes.[9] It also modulates signaling pathways involved in neuroinflammation, such as the nuclear factor-kappa B (NF-κB) pathway, and has been shown to interfere with the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[9][10]
Trichostatin A (TSA) is a broad-spectrum HDAC inhibitor, affecting multiple HDAC classes.[1][11] Its neuroprotective effects are attributed to its ability to induce a state of histone hyperacetylation, leading to a more open chromatin structure and the transcription of genes involved in neuronal survival and plasticity.[1] TSA has been shown to upregulate neurotrophic factors like brain-derived neurotrophic factor (BDACF) and has anti-inflammatory and anti-apoptotic effects.[1]
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize quantitative data from various preclinical studies, providing a comparative look at the efficacy of this compound and other neuroprotective compounds in different models of neurological damage. It is important to note that direct head-to-head comparisons in the same experimental model are limited, and thus, these tables are intended to provide a general overview of their respective potencies.
Table 1: In Vivo Neuroprotective Effects
| Compound | Animal Model | Dosage & Administration | Key Quantitative Outcomes | Reference(s) |
| This compound | Traumatic Brain Injury (TBI) Rat Model | 10 mg/kg, intraperitoneal | - Significantly decreased modified neurological severity scores (mNSS) (from 9.83 to 6.67).- Reduced brain water content (from 82.73% to 80.92%).- Decreased proportion of damaged neurons (from 75.60% to 55.87%). | [2][12] |
| This compound | Optic Nerve Crush (ONC) Mouse Model | 2 mg/kg, intraperitoneal, every 3 days for 4 weeks | - Significantly inhibited retinal ganglion cell (RGC) loss compared to vehicle. | [13][14] |
| Resveratrol | Middle Cerebral Artery Occlusion (MCAO) Rat Model | 20 mg/kg, intraperitoneal | - Significantly decreased neurological deficit scores (from 2.75 to 1.67).- Reduced infarct volume (from 43.8 mm³ to 31.5 mm³). | [7] |
| Curcumin | Traumatic Brain Injury (TBI) Mouse Model | 50 mg/kg, intraperitoneal | - Reduced infarct volume in the brain.- Decreased levels of inflammatory cytokines (IL-1β, IL-6) and NF-κB.- Increased levels of BDNF and Nrf2. | [8] |
| Trichostatin A | Lipopolysaccharide-sensitized Hypoxic-Ischemic (HI) Neonatal Mouse Model | 0.25 mg/kg, intraperitoneal | - Reduced grey and white matter injury in female mice. | [11] |
Table 2: In Vitro Neuroprotective Effects
| Compound | Cell Model | Insult | Concentration | Key Quantitative Outcomes | Reference(s) |
| This compound | Primary Rat Cortical Neurons | Hydrogen Peroxide (H₂O₂) | 15 µM | - Suppressed HDAC3 expression.- Promoted Nrf2 nuclear translocation.- Mitigated excessive ROS production and alleviated apoptosis. | [4] |
| Resveratrol | HT22 Mouse Hippocampal Cells | Glutamate | 10 µM | - Strongly protected against glutamate-induced oxidative cell death. | [5] |
| Curcumin | SH-SY5Y Human Neuroblastoma Cells | Oxygen-Glucose Deprivation (OGD) | 10 µM | - Increased cell viability.- Reduced ROS generation.- Suppressed expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | [8] |
| Trichostatin A | Rat Cortical Neurons | Oxygen and Glucose Deprivation | Not specified | - Promoted neuronal regeneration and protection through upregulation of BDNF expression. | [1] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the other neuroprotective compounds.
Caption: this compound inhibits HDAC3, leading to the activation of the Nrf2 pathway and subsequent neuroprotection.
Caption: Resveratrol's multi-target neuroprotective mechanisms.
References
- 1. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antioxidant and neuroprotective actions of resveratrol in cerebrovascular diseases [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Potential of Curcumin in Neurodegenerative Diseases: Clinical Insights Into Cellular and Molecular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Benefits of histone deacetylase inhibitors for acute brain injury; a systematic review of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 13. Targeting HDAC3 Activity with this compound Protects Against Retinal Ganglion Cell Nuclear Atrophy and Apoptosis After Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting HDAC3 Activity with this compound Protects Against Retinal Ganglion Cell Nuclear Atrophy and Apoptosis After Optic Nerve Injury. – Ophthalmology and Visual Sciences – UW–Madison [ophth.wisc.edu]
A Comparative Analysis of RGFP966 and RGFP109 for Researchers
This guide provides a detailed comparative analysis of two widely used histone deacetylase (HDAC) inhibitors, RGFP966 and RGFP109. Developed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, target selectivity, and functional effects, supported by experimental data and detailed protocols.
Introduction
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins. Their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets. This compound and RGFP109 are two small molecule inhibitors that have been instrumental in elucidating the specific roles of class I HDACs. This guide offers a head-to-head comparison to aid researchers in selecting the appropriate tool compound for their studies.
Mechanism of Action and Target Specificity
Both this compound and RGFP109 are potent, orally bioavailable, and brain-penetrant HDAC inhibitors. However, they exhibit distinct selectivity profiles for class I HDAC isoforms.
This compound is a highly selective inhibitor of HDAC3 . Various studies have reported its IC50 for HDAC3 to be in the nanomolar range, with significantly less activity against other HDACs, including HDAC1 and HDAC2.[1][2][3] This selectivity makes this compound a valuable tool for investigating the specific functions of HDAC3.
RGFP109 (also known as RG2833) is a selective inhibitor of both HDAC1 and HDAC3 . Its inhibitory activity against both isoforms is also in the nanomolar range. This dual specificity allows for the exploration of the combined roles of HDAC1 and HDAC3 in various biological processes.
The distinct selectivity profiles of these two compounds are a critical consideration for experimental design, enabling researchers to dissect the individual versus combined contributions of these HDAC isoforms.
Quantitative Data Comparison
The following tables summarize the reported inhibitory concentrations (IC50) and other quantitative data for this compound and RGFP109. It is important to note that IC50 values can vary between different studies due to variations in assay conditions.
| Compound | Target(s) | IC50 (nM) | Selectivity Notes | Reference |
| This compound | HDAC3 | 80 | >200-fold selective over other HDACs | [2] |
| HDAC1 | 5600 | [1] | ||
| HDAC2 | 9700 | [1] | ||
| RGFP109 | HDAC1 | 60 | ||
| HDAC3 | 50 |
Comparative Efficacy and Cellular Effects
Both this compound and RGFP109 have demonstrated significant effects in a variety of in vitro and in vivo models.
A key study directly comparing the two compounds investigated their effects on nerve regeneration. In a mouse model of sciatic nerve injury, both This compound and RGFP109 promoted the maturation of Schwann cells and enhanced remyelination , suggesting a shared mechanism of action related to HDAC3 inhibition in this context.[4] At day 14 post-injury, mice treated with either this compound or RGFP109 showed thicker myelin sheaths and an increased number of myelinated axons compared to vehicle-treated controls.[4]
| Feature | This compound | RGFP109 |
| Primary Target(s) | HDAC3 | HDAC1, HDAC3 |
| Nerve Regeneration | Promotes Schwann cell maturation and remyelination[4] | Promotes Schwann cell maturation and remyelination[4] |
| Neuroprotection | Protects retinal ganglion cells from neurodegeneration[4] | |
| Anti-inflammatory Effects | Attenuates NF-κB p65 transcriptional activity[5] | |
| Anti-cancer Effects | Decreases cell growth in cutaneous T-cell lymphoma cell lines[2] | |
| Memory Enhancement | Enhances long-term memory formation[2] |
Signaling Pathways
Both this compound and RGFP109 impact cellular signaling, notably through the modulation of the NF-κB pathway, a critical regulator of inflammation and cell survival. HDAC1 and HDAC3 have been shown to interact with components of the NF-κB signaling cascade. Specifically, HDAC3 can deacetylate the p65 subunit of NF-κB, which can influence its transcriptional activity.[6][7] HDAC1 has also been shown to interact with p65 and regulate NF-κB-dependent gene expression.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Histone Deacetylase Inhibition via this compound Releases the Brakes on Sensory Cortical Plasticity and the Specificity of Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The coactivator role of histone deacetylase 3 in IL-1-signaling involves deacetylation of p65 NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The p65 (RelA) Subunit of NF-κB Interacts with the Histone Deacetylase (HDAC) Corepressors HDAC1 and HDAC2 To Negatively Regulate Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of RGFP966: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGFP966, a selective inhibitor of histone deacetylase 3 (HDAC3), has emerged as a promising therapeutic candidate for a range of diseases, including neurodegenerative disorders and inflammatory conditions. Its mechanism of action is attributed to the modulation of gene expression through the acetylation of histones and non-histone proteins. To rigorously validate the on-target effects of this compound and elucidate its precise molecular pathways, researchers have increasingly turned to knockout and knockdown models. This guide provides a comprehensive comparison of experimental data from studies utilizing these models to confirm the mechanism of this compound, offering valuable insights for researchers in the field.
This compound: A Selective HDAC3 Inhibitor
This compound exhibits high selectivity for HDAC3, an enzyme implicated in the regulation of inflammatory and antioxidant signaling pathways.[1][2] By inhibiting HDAC3, this compound promotes the acetylation of target proteins, leading to the modulation of gene transcription and subsequent cellular responses.[3]
Confirming the Mechanism of Action with Knockout Models
The use of genetic knockout or knockdown models provides a powerful tool to confirm that the observed effects of a drug are indeed mediated by its intended target. In the case of this compound, studies employing knockout models for key signaling proteins have been instrumental in validating its mechanism.
The Nrf2 Antioxidant Pathway
Studies have shown that this compound exerts neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant responses.[1][4] Inhibition of HDAC3 by this compound leads to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant enzymes.[3]
To validate the critical role of Nrf2 in the protective effects of this compound, studies have utilized Nrf2-specific short hairpin RNA (shRNA) to knock down its expression in animal models of traumatic brain injury (TBI). The results demonstrated that the neuroprotective effects of this compound were significantly attenuated in Nrf2 knockdown rats, confirming that Nrf2 is a key downstream mediator of this compound's action.[3][5]
Table 1: Comparison of this compound Effects in Wild-Type vs. Nrf2 Knockdown Models
| Parameter | Wild-Type + this compound | Nrf2 Knockdown + this compound | Conclusion |
| Neurological Function | Improved | Attenuated Improvement | Nrf2 is essential for the neuroprotective effects of this compound.[5] |
| Oxidative Stress Markers | Decreased | Attenuated Decrease | This compound reduces oxidative stress via the Nrf2 pathway.[3] |
| Anti-inflammatory Effects | Present | Diminished | The anti-inflammatory action of this compound is partly mediated by Nrf2.[5] |
The AIM2 Inflammasome Pathway
The Absent in Melanoma 2 (AIM2) inflammasome is a key component of the innate immune system that can trigger inflammation and cell death. This compound has been shown to suppress the activation of the AIM2 inflammasome in models of ischemic stroke.[6][7]
To confirm the direct involvement of the AIM2 inflammasome, researchers used AIM2 knockout mice. These studies revealed that while this compound provided significant protection against ischemic injury in wild-type mice, it failed to offer additional protective effects in AIM2 knockout mice.[6][8] This indicates that the AIM2 inflammasome is a primary target of this compound's anti-inflammatory and neuroprotective mechanism in this context.
Table 2: Comparison of this compound Effects in Wild-Type vs. AIM2 Knockout Stroke Models
| Parameter | Wild-Type + this compound | AIM2 Knockout + this compound | Conclusion |
| Infarct Size | Reduced | No additional reduction compared to AIM2 knockout alone | This compound's protective effect in stroke is mediated through AIM2 inflammasome inhibition.[6] |
| Neurological Deficits | Alleviated | No further alleviation | The therapeutic benefit of this compound in stroke is dependent on the presence of the AIM2 inflammasome.[8] |
| Inflammatory Cytokines | Decreased | No significant change from AIM2 knockout baseline | This compound's anti-inflammatory effect is primarily through the AIM2 pathway.[6] |
Direct HDAC3 Target Validation
To provide direct evidence that the effects of this compound are due to HDAC3 inhibition, studies have utilized HDAC3 knockout models. In a study investigating the role of HDAC3 in CD8+ T cell function, it was found that HDAC3 knockout CD8+ T cells exhibited a phenotype similar to that of wild-type CD8+ T cells treated with this compound.[9][10] Both HDAC3 knockout and this compound treatment enhanced the effector phenotype of CD8+ T cells.[9]
Table 3: Comparison of this compound Treatment vs. HDAC3 Knockout in CD8+ T cells
| Parameter | Wild-Type + this compound | HDAC3 Knockout | Conclusion |
| CD8+ T cell Effector Phenotype | Enhanced | Enhanced | This compound's effect on CD8+ T cells is a direct result of HDAC3 inhibition.[9] |
| Cytotoxicity | Increased | Increased | HDAC3 negatively regulates CD8+ T cell cytotoxicity.[10] |
| Expression of Activation Markers | Increased | Increased | This compound phenocopies the effect of HDAC3 deletion.[9] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental designs discussed, the following diagrams are provided.
Caption: this compound inhibits HDAC3, leading to the activation of the Nrf2 pathway.
Caption: this compound suppresses the AIM2 inflammasome, reducing neuroinflammation.
Caption: General experimental workflow for validating this compound's mechanism.
Experimental Protocols
The following are generalized protocols for key experiments cited in the validation of this compound's mechanism using knockout models.
Nrf2 Knockdown and this compound Treatment in a TBI Model
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Nrf2 Knockdown: Nrf2-specific shRNA lentivirus or a non-coding control shRNA is injected into the lateral ventricle of the rats. Efficacy of knockdown is confirmed by Western blot and qRT-PCR of brain tissue.[3][5]
-
TBI Induction: A controlled cortical impact model is commonly used to induce traumatic brain injury.
-
This compound Administration: this compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally post-TBI.[3]
-
Behavioral Assessment: Neurological severity scores are assessed at specified time points post-injury.
-
Tissue Collection and Analysis: Brain tissue is collected for analysis of brain water content, histology (Nissl staining), and molecular assays.
-
Western Blot Analysis: Protein levels of HDAC3, Nrf2, HO-1, NQO1, and markers of apoptosis (Bcl-2, Bax) are quantified.
-
Immunohistochemistry: Staining for neuronal markers and markers of apoptosis (TUNEL) is performed on brain sections.
AIM2 Knockout and this compound Treatment in a Stroke Model
-
Animal Model: Wild-type and AIM2 knockout mice on a C57BL/6 background are used.
-
Stroke Induction: Middle cerebral artery occlusion (MCAO) is performed to induce ischemic stroke.
-
This compound Administration: this compound or vehicle is administered intraperitoneally after the onset of MCAO.[6]
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct size.
-
Neurological Scoring: Neurological deficits are evaluated using a standardized scoring system.
-
Western Blot Analysis: Protein levels of HDAC3, AIM2, and components of the inflammasome are assessed in brain lysates.
-
ELISA: Levels of inflammatory cytokines such as IL-1β and IL-18 are measured in brain tissue or serum.[11]
HDAC3 Knockout and this compound Treatment in CD8+ T cells
-
Cell Model: CD8+ T cells are isolated from the spleens and lymph nodes of wild-type and HDAC3 conditional knockout mice.
-
T cell Activation: T cells are activated in vitro using anti-CD3 and anti-CD28 antibodies.
-
This compound Treatment: Wild-type T cells are cultured with or without this compound at various concentrations.
-
Flow Cytometry: The expression of T cell activation markers (e.g., CD25, CD44, CD62L) and cytotoxicity-related proteins (e.g., Granzyme B, Perforin) is analyzed.
-
Cytotoxicity Assay: The ability of the T cells to kill target cells (e.g., tumor cells) is measured.
-
Western Blot Analysis: The expression and acetylation status of key proteins are determined.
Conclusion
The collective evidence from studies utilizing knockout and knockdown models provides robust validation for the mechanism of action of this compound. These experiments confirm that this compound exerts its therapeutic effects primarily through the selective inhibition of HDAC3, leading to the modulation of key signaling pathways such as Nrf2 and the AIM2 inflammasome. This comparative guide highlights the power of genetic models in drug development and provides a solid foundation for further research into the therapeutic potential of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The HDAC3 inhibitor this compound ameliorated ischemic brain damage by downregulating the AIM2 inflammasome [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. citexs-èµç¹æ°æç§ç 婿 [m.citexs.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Hdac3 is an epigenetic inhibitor of the cytotoxicity program in CD8 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of RGFP966: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of RGFP966, a selective histone deacetylase 3 (HDAC3) inhibitor. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and to comply with regulatory standards.
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is the first step in ensuring its safe handling and disposal. This data is crucial for assessing potential hazards and for making informed decisions regarding disposal methods.
| Property | Value |
| Molecular Formula | C₂₁H₁₉FN₄O[1] |
| Molecular Weight | 362.4 g/mol [1] |
| Appearance | Solid |
| Solubility | Soluble in DMSO to 100 mM. Also soluble in DMF and Ethanol.[2] |
| CAS Number | 1357389-11-7[2] |
| Purity | >99% |
| Storage | Store at -20°C under desiccating conditions. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with most laboratory chemicals, must be handled as hazardous waste. Never dispose of this compound down the drain or in regular trash. The following protocol outlines the necessary steps for its proper disposal.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place unused or expired this compound powder directly into a designated hazardous waste container.
-
Any materials contaminated with solid this compound, such as weighing paper, spatulas, or empty vials, should also be placed in this container. The original container must be thoroughly emptied.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., dissolved in DMSO) must be collected in a separate, clearly labeled hazardous waste container for liquid chemical waste.
-
The first rinse of any glassware or containers that held this compound solutions must be collected as hazardous waste.
-
Never mix incompatible wastes. Ensure the liquid waste container for this compound solutions is compatible with the solvent used (e.g., DMSO).
-
-
Contaminated Labware:
-
Disposable labware, such as pipette tips and culture dishes that have come into contact with this compound, should be collected in a designated solid hazardous waste container.
-
3. Labeling Hazardous Waste:
-
Clearly label all hazardous waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "(E)-N-(2-amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide" or "this compound"
-
The solvent used (for liquid waste)
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
4. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
-
Use secondary containment for all liquid hazardous waste to prevent spills.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
Experimental Workflow: this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information. All laboratory waste should be managed in accordance with local, state, and federal regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling RGFP966
Essential safety protocols and operational procedures for the potent and selective HDAC3 inhibitor, RGFP966, are critical for ensuring a safe laboratory environment and the integrity of your research. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount due to the compound's potency and the limited availability of comprehensive safety data. For research use only, this product is not intended for human or veterinary use.[1]
Key Safety and Handling Information
This compound is a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3).[1][2] Due to its biological activity, it should be handled with care, treating it as a potentially hazardous substance. The following tables summarize essential quantitative data and recommended personal protective equipment (PPE).
Quantitative Data for this compound
| Property | Value | Source |
| Molecular Weight | 362.4 g/mol | [1] |
| Solubility (in DMSO) | >18.1 mg/mL | Tocris Bioscience |
| Solubility (in Ethanol) | 30 mg/mL | [1] |
| Storage Temperature | -20°C | [1][3] |
Personal Protective Equipment (PPE) Requirements
| Activity | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | Double chemotherapy-rated gloves, disposable gown, safety glasses with side shields or goggles. |
| Storage and Transport | Single pair of chemotherapy-rated gloves. |
| Weighing and Aliquoting (Solid) | Double chemotherapy-rated gloves, disposable gown, ventilated enclosure (e.g., chemical fume hood), N95 or higher respirator, goggles or face shield, hair and shoe covers. |
| Solution Preparation | Double chemotherapy-rated gloves, disposable gown, chemical fume hood, goggles or face shield. |
| General Laboratory Use | Lab coat, single pair of chemotherapy-rated gloves, safety glasses. |
| Spill Cleanup | Double chemotherapy-rated gloves, disposable gown, N95 or higher respirator, goggles or face shield, shoe covers. Utilize a spill kit designed for hazardous drugs. |
| Waste Disposal | Double chemotherapy-rated gloves, disposable gown, safety glasses. |
Operational Plan: Step-by-Step Handling Procedures
A strict operational workflow is essential to minimize the risk of contamination and exposure.
1. Receiving and Unpacking
-
Wear double chemotherapy-rated gloves, a disposable gown, and eye protection.
-
Upon receipt, immediately inspect the package for any signs of damage or leakage.
-
If the container is compromised, handle it as a spill and follow the spill cleanup protocol.
-
Verify that the container label matches the product ordered.
2. Storage
-
Store this compound in a clearly labeled, sealed container at -20°C in a designated and restricted area.[1][3]
-
Ensure the storage location is secure and accessible only to authorized personnel.
3. Weighing and Aliquoting (Solid Form)
-
All manipulations of solid this compound must be conducted within a certified chemical fume hood or other suitable ventilated enclosure to prevent inhalation of airborne particles.
-
Don full PPE, including double gloves, a disposable gown, a respirator, and eye protection.
-
Use dedicated, clean spatulas and weigh boats.
-
Carefully weigh the desired amount of the compound.
-
After weighing, decontaminate all equipment and the work surface. A recommended procedure involves wiping with a bleach solution, followed by a neutralizing agent like sodium thiosulfate, and a final rinse with water.
4. Solution Preparation
-
Prepare solutions within a chemical fume hood.
-
Wear appropriate PPE, including double gloves, a gown, and eye protection.
-
To avoid splashing, slowly add the solvent to the weighed this compound.
-
Ensure the container is tightly sealed after preparation.
5. General Laboratory Use
-
When working with solutions of this compound, wear a lab coat, a single pair of chemotherapy-rated gloves, and safety glasses.
-
Avoid the generation of aerosols.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, gowns, weigh boats, and other disposable materials. Collect all solid waste in a dedicated, clearly labeled hazardous waste container. Do not mix with non-hazardous waste.
-
Liquid Waste: Collect all liquid waste, including unused solutions and rinsates, in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of liquid this compound waste down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous materials.
Experimental Protocols
Detailed experimental protocols for the use of this compound can be found in various research publications. For example, in studies of cocaine-seeking behavior in mice, this compound was administered at 10 mg/kg.[1] For in vitro studies on cutaneous T cell lymphoma cells, a concentration of 10 µM was used to induce apoptosis.[1] Researchers should consult relevant literature for protocols specific to their experimental design.
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
